molecular formula C6H4N2O2 B588897 Eniluracil-13C,15N2 CAS No. 1329556-69-5

Eniluracil-13C,15N2

Cat. No.: B588897
CAS No.: 1329556-69-5
M. Wt: 139.089
InChI Key: JOZGNYDSEBIJDH-TTXLGWKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eniluracil-13C,15N2, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 139.089. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1329556-69-5

Molecular Formula

C6H4N2O2

Molecular Weight

139.089

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1

InChI Key

JOZGNYDSEBIJDH-TTXLGWKISA-N

SMILES

C#CC1=CNC(=O)NC1=O

Synonyms

5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2;  5-Ethynyluracil-13C,15N2;  NSC 687296-13C,15N2; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Eniluracil-¹³C,¹⁵N₂: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Eniluracil-¹³C,¹⁵N₂, an isotopically labeled analog of the potent dihydropyrimidine dehydrogenase (DPD) inactivator, Eniluracil. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, mechanism of action, and key applications of this stable isotope-labeled compound, with a focus on its role in advancing pharmaceutical research and development.

Introduction to Eniluracil and the Significance of Isotopic Labeling

Eniluracil, chemically known as 5-ethynyluracil, is a uracil analog that acts as a mechanism-based, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the initial and rate-limiting enzyme in the catabolic pathway of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][3] By inactivating DPD, Eniluracil prevents the rapid breakdown of 5-FU, thereby increasing its bioavailability to nearly 100%, prolonging its half-life, and allowing for consistent oral administration.[4][5] This modulation of 5-FU's pharmacokinetics aims to enhance its therapeutic index and efficacy in treating various solid tumors, including colorectal, breast, and pancreatic cancers.[1][6][7]

The introduction of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into the Eniluracil molecule to create Eniluracil-¹³C,¹⁵N₂ does not alter its fundamental chemical properties or biological activity.[8] The primary utility of this isotopically labeled version lies in its application as an internal standard for quantitative mass spectrometry-based bioanalytical assays.[8] Its near-identical physicochemical behavior to the unlabeled analyte ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thereby correcting for variations during sample processing and analysis. This makes Eniluracil-¹³C,¹⁵N₂ an indispensable tool for highly accurate and precise pharmacokinetic and metabolic studies of Eniluracil.

Chemical Structure and Physicochemical Properties

Eniluracil-¹³C,¹⁵N₂ is a synthetic, stable isotope-labeled form of Eniluracil where specific carbon and nitrogen atoms within the pyrimidine ring have been substituted with their heavier isotopes.[8]

Table 1: Physicochemical Properties of Eniluracil and Eniluracil-¹³C,¹⁵N₂

PropertyEniluracil (Unlabeled)Eniluracil-¹³C,¹⁵N₂
IUPAC Name 5-ethynyl-1H-pyrimidine-2,4-dione[9]5-ethynyl-1H-pyrimidine-2,4-dione-¹³C,¹⁵N₂
Synonyms 5-Ethynyluracil, GW776C85, 776C85[2][9][13C,15N2]-Eniluracil
Molecular Formula C₆H₄N₂O₂[2][9][10]C₅¹³CH₄¹⁵N₂O₂[11]
Molecular Weight 136.11 g/mol [2][9][10]139.09 g/mol [11]
CAS Number 59989-18-3[2][9]1329556-69-5[8]
Appearance Solid[2]Solid
Purity ≥98%[2]≥95%[11]
Isotopic Enrichment N/AMinimum: 99% ¹³C, 98% ¹⁵N[11]
Solubility DMSO: 25 mg/mL, DMF: 10 mg/mL[2]Refer to Certificate of Analysis[11]
SMILES C#CC1=CNC(=O)NC1=O[2][9]C#CC1=C[15NH]C(=O)[15NH]C1=O
InChI Key JOZGNYDSEBIJDH-UHFFFAOYSA-N[2][9]JOZGNYDSEBIJDH-UHFFFAOYSA-N

Mechanism of Action: DPD Inactivation

Eniluracil is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD).[1] This enzyme is crucial for the catabolism of pyrimidine bases, including uracil, thymine, and the chemotherapeutic agent 5-fluorouracil (5-FU).[12] The inactivation of DPD by Eniluracil is an irreversible process.[2] This leads to a significant reduction in the clearance of 5-FU, a 20-fold increase in its half-life, and a shift in its primary elimination route from enzymatic degradation to renal excretion.[3][4] Consequently, co-administration of Eniluracil with 5-FU allows for more predictable and sustained plasma concentrations of the anti-cancer drug, which can lead to improved efficacy and a reduction in certain catabolite-related toxicities.[3][13] The complete inactivation of DPD in both peripheral blood mononuclear cells and tumor tissue by Eniluracil has been demonstrated in clinical studies.[3][14]

DPD_Inhibition Mechanism of DPD Inactivation by Eniluracil cluster_catabolism Standard 5-FU Catabolism cluster_inhibition Effect of Eniluracil 5FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) 5FU->DPD Rate-limiting step 5FU_Anabolism Increased Anabolism (Active Metabolites) 5FU->5FU_Anabolism Enhanced Pathway Renal_Excretion Renal Excretion 5FU->Renal_Excretion Primary Elimination Route Inactive_Metabolites Inactive Catabolites DPD->Inactive_Metabolites Catabolism DPD_Inactivated Inactivated DPD Eniluracil Eniluracil Eniluracil->DPD Experimental_Workflow Bioanalytical Workflow for Eniluracil Quantification Start Start: Plasma Sample Collection Stock_Prep Prepare Stock & Working Solutions (Analyte & IS) Start->Stock_Prep Sample_Prep Sample Preparation: Protein Precipitation Stock_Prep->Sample_Prep Spike IS into plasma LC_Separation LC Separation: Reverse-Phase Chromatography Sample_Prep->LC_Separation Inject supernatant MS_Detection MS/MS Detection: Multiple Reaction Monitoring LC_Separation->MS_Detection Data_Analysis Data Analysis: Peak Area Ratio Calculation MS_Detection->Data_Analysis PK_Profiling Pharmacokinetic Profiling Data_Analysis->PK_Profiling Concentration vs. Time

Sources

A Technical Guide to the Application of Stable Isotope-Labeled Eniluracil in Dihydropyrimidine Dehydrogenase (DPD) Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the use of stable isotope-labeled (SIL) Eniluracil in the study of dihydropyrimidine dehydrogenase (DPD), an enzyme of critical importance in cancer chemotherapy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced analytical techniques to investigate DPD function, inhibition, and its role in fluoropyrimidine metabolism.

The Central Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its oral prodrug, capecitabine.[1][2][3] More than 80% of an administered 5-FU dose is broken down by DPD in the liver and other tissues, rendering it inactive.[4][5][6] This enzymatic activity is a double-edged sword. On one hand, it prevents the accumulation of toxic levels of 5-FU. On the other, high DPD activity in tumors can lead to rapid drug degradation and resistance to treatment.[4][7]

Conversely, DPD deficiency, a pharmacogenetic syndrome present in 3-5% of the population as a partial deficiency and 0.2% as a complete deficiency, can lead to severe and often life-threatening toxicity when standard doses of 5-FU are administered.[8][9][10] Patients with compromised DPD function are unable to effectively clear the drug, leading to an accumulation of cytotoxic metabolites and severe side effects such as neutropenia, mucositis, diarrhea, and neurotoxicity.[6][9][11] Consequently, understanding and accurately measuring DPD activity is paramount for personalizing fluoropyrimidine therapy to maximize efficacy and minimize adverse events.[1][7]

Eniluracil: An Irreversible Inhibitor of DPD

Eniluracil (5-ethynyluracil) is a uracil analogue that acts as a potent, mechanism-based, and irreversible inactivator of DPD.[4][12] By binding to the active site of the enzyme, Eniluracil effectively eliminates DPD's ability to metabolize 5-FU.[4][13] This inactivation has profound clinical implications. Co-administration of Eniluracil with 5-FU increases the oral bioavailability of 5-FU to nearly 100%, leading to more predictable and sustained plasma concentrations.[12][14] This approach was developed to mimic the effects of continuous intravenous 5-FU infusion with the convenience of oral administration and to overcome DPD-mediated tumor resistance.[12][14][15]

The mechanism of DPD inactivation by Eniluracil is a two-step process: an initial reversible binding followed by an irreversible covalent modification of an amino acid residue within the enzyme's active site.[4] This complete and rapid inactivation, typically occurring within an hour of administration, makes Eniluracil a powerful tool for modulating 5-FU's pharmacokinetic profile.[12][13] While clinical development of Eniluracil in combination with 5-FU has faced challenges, its utility as a research tool for studying DPD remains invaluable.[4][16]

The Advantage of Stable Isotope Labeling in DPD Research

In the context of DPD research, stable isotope-labeled compounds, including Eniluracil, serve as powerful analytical tools, particularly when coupled with mass spectrometry. The use of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) offers several advantages over traditional radiolabeling or non-labeled techniques:

  • Enhanced Specificity and Sensitivity: Mass spectrometry can differentiate between the stable isotope-labeled compound and its unlabeled endogenous or exogenous counterparts based on their mass-to-charge ratio (m/z). This allows for precise quantification even in complex biological matrices.

  • Internal Standardization: SIL compounds are the gold standard for internal standards in quantitative mass spectrometry assays.[17] By adding a known amount of the SIL analyte to a sample, variations in sample preparation and instrument response can be accurately corrected, leading to highly precise and accurate measurements.

  • Non-Radioactive: Unlike radioisotopes, stable isotopes are non-radioactive, eliminating the need for specialized handling, licensing, and disposal procedures. This makes them safer and more accessible for a wider range of research laboratories.

  • Metabolic Flux Analysis: Stable isotopes can be used to trace the metabolic fate of a compound in a biological system.[18] While not the primary use for SIL Eniluracil (as it is an inhibitor), this principle is fundamental to DPD activity assays using labeled substrates like uracil.[8]

Application of Stable Isotope-Labeled Eniluracil in DPD Research Workflows

Stable isotope-labeled Eniluracil can be strategically employed in various research applications to elucidate DPD function and its interaction with inhibitors.

Quantifying DPD Inhibition in Preclinical Models

A primary application of SIL Eniluracil is as an internal standard for the quantification of unlabeled Eniluracil in plasma, tissue homogenates, and cell lysates from preclinical studies. This is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, determining the concentration of Eniluracil required for complete DPD inactivation, and assessing the duration of its inhibitory effect.

Experimental Workflow: Quantification of Eniluracil using a SIL Internal Standard

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Tissue Homogenate) add_is Spike with SIL-Eniluracil (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lc_separation HPLC/UPLC Separation reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify Eniluracil Concentration ratio_calc->quantification std_curve Standard Curve Generation std_curve->quantification

Caption: Workflow for quantifying Eniluracil with a SIL internal standard.

Investigating Off-Target Effects and Metabolism

While Eniluracil is a highly specific DPD inhibitor, SIL-Eniluracil can be used in metabolic studies to investigate its own metabolic fate and identify any potential off-target interactions. By exposing cells or animal models to SIL-Eniluracil and analyzing metabolites using high-resolution mass spectrometry, researchers can confirm its stability and specificity.

Methodologies and Protocols

Synthesis of Stable Isotope-Labeled Eniluracil

The synthesis of stable isotope-labeled compounds is a specialized process.[19][20] For Eniluracil, labeling can be strategically incorporated into the pyrimidine ring (e.g., ¹³C, ¹⁵N) or the ethynyl group (e.g., ¹³C). The choice of labeling position depends on the desired application and the need to avoid isotopic exchange. A common approach involves introducing the stable isotopes during the synthesis of the uracil precursor.

A generalized synthetic approach would involve:

  • Procurement of a stable isotope-labeled precursor, such as [1,3-¹⁵N₂]-Uracil or [2-¹³C]-Uracil.

  • Halogenation of the 5-position of the labeled uracil.

  • A Sonogashira coupling reaction to introduce the ethynyl group, yielding the final stable isotope-labeled Eniluracil product.

  • Purification by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and NMR to confirm isotopic enrichment and chemical purity.

Protocol: DPD Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method for assessing DPD activity in a clinically relevant sample type, which can be used to evaluate the inhibitory effect of Eniluracil.[21][22]

Objective: To measure DPD activity in PBMC lysates and determine the IC₅₀ of Eniluracil.

Materials:

  • PBMCs isolated from whole blood

  • Lysis buffer (e.g., potassium phosphate buffer with protease inhibitors)

  • DPD substrate: Thymine or [¹³C,¹⁵N]-Uracil

  • DPD product internal standard: [²H]-Dihydrothymine or [¹³C,¹⁵N]-Dihydrouracil

  • Eniluracil (unlabeled)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • PBMC Lysate Preparation:

    • Isolate PBMCs from whole blood using a density gradient medium (e.g., Ficoll-Paque).

    • Wash the cells and lyse them in a suitable buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic DPD enzyme.

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Enzyme Inhibition Assay:

    • Prepare a serial dilution of Eniluracil.

    • In a microcentrifuge tube, combine a fixed amount of PBMC lysate protein with the Eniluracil dilutions and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for DPD inactivation.

    • Initiate the enzymatic reaction by adding the DPD substrate (e.g., Thymine).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., [²H]-Dihydrothymine).

  • Sample Preparation for LC-MS/MS:

    • Vortex the terminated reaction mixture to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an LC-MS/MS system.

    • Separate the analyte (Dihydrothymine) from the substrate and other matrix components using a suitable HPLC column (e.g., C18).

    • Detect and quantify the product and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of Dihydrothymine produced in each reaction.

    • Plot the DPD activity against the concentration of Eniluracil.

    • Determine the IC₅₀ value of Eniluracil by fitting the data to a suitable dose-response curve.

Data Presentation: DPD Inhibition by Eniluracil

Eniluracil (nM)DPD Activity (pmol/min/mg protein)% Inhibition
0 (Control)150.2 ± 8.50
1125.8 ± 6.116.2
1078.1 ± 4.948.0
5025.5 ± 2.383.0
1008.9 ± 1.194.1
500< 1.0> 99.3

Mechanistic Insights and Logical Frameworks

The use of stable isotope-labeled compounds allows for a precise deconstruction of the 5-FU metabolic pathway and its inhibition.

5-Fluorouracil (5-FU) Metabolic Pathway and DPD Inhibition

G cluster_pathway 5-FU Metabolism cluster_inhibition DPD Inhibition FU 5-Fluorouracil (5-FU) (Active Drug) DPD DPD Enzyme FU->DPD DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) DPD->DHFU Catabolism (>80%) FUPA Fluoro-ureidopropionate (FUPA) DHFU->FUPA FBAL Fluoro-β-alanine (FBAL) FUPA->FBAL Eniluracil Eniluracil Eniluracil->DPD Irreversible Inactivation Inactivated_DPD Inactivated DPD

Caption: Catabolism of 5-FU by DPD and its inhibition by Eniluracil.

Conclusion and Future Directions

Stable isotope-labeled Eniluracil is an indispensable tool for the precise investigation of DPD enzymology and its role in fluoropyrimidine pharmacology. Its application as an internal standard in mass spectrometry assays ensures the accuracy and reproducibility of quantitative studies, which are fundamental to understanding the dose-response relationship of DPD inhibitors. Future research may leverage SIL-Eniluracil in advanced proteomic workflows to identify and quantify the covalent modifications on the DPD enzyme, further elucidating the molecular details of its irreversible inactivation. As personalized medicine continues to evolve, the robust analytical methods enabled by stable isotope labeling will remain critical for developing strategies to optimize cancer chemotherapy and ensure patient safety.

References

  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs, 9(7), 1635-1643. [Link][12]

  • Baker, S. D., et al. (2000). Clinical development of eniluracil/fluorouracil: an oral treatment for patients with solid tumors. Investigational New Drugs, 18(4), 343-353. [Link][14]

  • Patsnap Synapse. (2024). What are DPD inhibitors and how do they work? Patsnap. [Link][15]

  • Heslin, M. J., et al. (2003). Dihydropyrimidine dehydrogenase (DPD) rapidly regenerates after inactivation by eniluracil (GW776C85) in primary and metastatic colorectal cancer. Cancer Chemotherapy and Pharmacology, 52(4), 332-338. [Link][23]

  • Hoh, K., et al. (2001). Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors. Clinical Cancer Research, 7(12), 3963-3969. [Link][13]

  • Mattison, L. K., et al. (2004). Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using a Novel 2-¹³C-Uracil Breath Test. Clinical Cancer Research, 10(8), 2652-2658. [Link][8]

  • Sharma, S., & Garg, M. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science, 5(11), 1034-1055. [Link][4][5]

  • Cancer Research UK. (n.d.). DPD deficiency. Cancer Research UK. [Link][9]

  • Diasio, R. B., & Lu, Z. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2672-2673. [Link][1]

  • eviQ. (n.d.). 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. eviQ. [Link][11]

  • ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD). ARUP Laboratories. [Link][2]

  • Targeted Oncology. (2026). FDA Updates Safety Labels for Capecitabine, 5-FU. Targeted Oncology. [Link][6]

  • Lee, A. M., & Ezzeldin, H. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Cancers, 14(13), 3206. [Link][21]

  • van Kuilenburg, A. B. P., et al. (2007). HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity. Clinical Chemistry, 53(4), 777-783. [Link][22]

  • Spector, T., et al. (2000). Clinical development of eniluracil: current status. Investigational New Drugs, 18(4), 355-363. [Link][16]

  • ResearchGate. (n.d.). The role of DPD in 5-FU metabolism. ResearchGate. [Link][3]

  • Seck, K., et al. (2005). Dihydropyrimidine Dehydrogenase Deficiency: To Screen or Not to Screen? Clinical Journal of Oncology Nursing, 9(3), 343-346. [Link][10]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Custom synthesis. Shimadzu. [Link][19]

  • Alsachim. (n.d.). DOSIURA™, a new solution for DPD deficiency screening. Alsachim. [Link][17]

  • SEKISUI MEDICAL CO., LTD. (n.d.). Synthesis of Radiolabeled Compounds. SEKISUI MEDICAL. [Link][20]

Sources

Eniluracil-¹³C,¹⁵N₂: A Technical Guide to a Potent Dihydropyrimidine Dehydrogenase (DPD) Inactivator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Eniluracil-¹³C,¹⁵N₂, a stable isotope-labeled version of the potent dihydropyrimidine dehydrogenase (DPD) inactivator, Eniluracil. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and practical applications of this compound, with a focus on its role in enhancing fluoropyrimidine-based chemotherapy.

Core Compound Identification and Physicochemical Properties

Eniluracil-¹³C,¹⁵N₂ is a synthetic uracil analogue where one carbon atom and both nitrogen atoms in the pyrimidine ring are replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. This labeling provides a valuable tool for metabolic and pharmacokinetic studies, allowing for precise differentiation from its unlabeled counterpart.

PropertyValueSource(s)
Chemical Name 5-Ethynyl-2,4(1H,3H)-pyrimidinedione-¹³C,¹⁵N₂[1]
CAS Number 1329556-69-5[1][2]
Molecular Formula C₅¹³CH₄¹⁵N₂O₂[1][2]
Molecular Weight 139.09 g/mol [1][2][3]

Mechanism of Action: Irreversible Inactivation of DPD

Eniluracil's primary pharmacological action is the potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[4][5]

The Critical Role of DPD in 5-FU Metabolism

Normally, over 80% of an administered dose of 5-FU is rapidly broken down by DPD into inactive metabolites.[6][7] This rapid catabolism leads to several clinical challenges:

  • Erratic Bioavailability: Oral administration of 5-FU is often unpredictable due to variable DPD activity in the gut and liver.[4]

  • Short Half-life: The therapeutic window of 5-FU is limited by its rapid clearance.

  • Toxicity: Some toxic side effects of 5-FU have been linked to its catabolic pathway.[8]

  • Resistance: Overexpression of DPD in tumor cells is a known mechanism of 5-FU resistance.[4][9]

Eniluracil's Inactivation Pathway

Eniluracil acts as a mechanism-based inactivator, or "suicide inhibitor," of DPD. The enzyme recognizes eniluracil as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[10] This complete and prolonged inhibition of DPD has profound effects on the pharmacokinetics of co-administered 5-FU.[4][11]

G cluster_0 Standard 5-FU Metabolism cluster_1 5-FU Metabolism with Eniluracil 5-FU 5-FU DPD DPD 5-FU->DPD >80% Anabolism Anabolic Activation (Cytotoxicity) 5-FU->Anabolism <20% Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites 5-FU_E 5-FU Anabolism_E Anabolic Activation (Enhanced Cytotoxicity) 5-FU_E->Anabolism_E Increased Flux DPD_E DPD Inactive_DPD Irreversibly Inactive DPD DPD_E->Inactive_DPD Eniluracil Eniluracil Eniluracil->DPD_E Inactivates

Caption: Mechanism of Eniluracil Action.

Applications in Research and Drug Development

The combination of eniluracil with 5-FU has been extensively studied to improve the therapeutic index of this cornerstone of cancer chemotherapy.

  • Enhanced Oral Bioavailability: Eniluracil increases the oral bioavailability of 5-FU to nearly 100%, allowing for more reliable and convenient oral dosing regimens.[4][11]

  • Prolonged 5-FU Half-Life: By blocking its primary catabolic pathway, eniluracil significantly increases the half-life and decreases the clearance of 5-FU.[4]

  • Overcoming Resistance: Eniluracil has the potential to overcome 5-FU resistance mediated by DPD overexpression in tumors.[4][9]

  • Clinical Investigations: The eniluracil/5-FU combination has been evaluated in numerous clinical trials for various solid tumors, including colorectal, breast, and pancreatic cancers.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The use of Eniluracil-¹³C,¹⁵N₂ is particularly advantageous in preclinical and clinical PK/PD studies. It allows for the precise quantification of the drug and its metabolites by mass spectrometry, distinguishing it from endogenous pyrimidines and unlabeled eniluracil.

Experimental Protocol: In Vitro DPD Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of compounds like Eniluracil-¹³C,¹⁵N₂ on DPD activity in cell lysates or tissue homogenates. This radioassay is a highly sensitive and specific method for determining DPD enzyme activity.

Principle

DPD activity is measured by quantifying the conversion of radiolabeled 5-fluorouracil ([¹⁴C]-5-FU) to its catabolite, dihydrofluorouracil ([¹⁴C]-DHFU). The inhibitor's potency is determined by its ability to reduce the rate of this conversion.

Materials and Reagents
  • Cell line or tissue expressing DPD (e.g., peripheral blood mononuclear cells (PBMCs), liver microsomes)

  • [6-¹⁴C]-5-fluorouracil ([¹⁴C]-5-FU)

  • Eniluracil-¹³C,¹⁵N₂ or other test inhibitors

  • NADPH

  • Lysis Buffer (e.g., potassium phosphate buffer with protease inhibitors)

  • Ethanol (ice-cold, 100%)

  • High-Performance Liquid Chromatography (HPLC) system

  • In-line flow scintillation analyzer

  • Protein quantification assay (e.g., Bradford or BCA)

Step-by-Step Methodology
  • Lysate Preparation:

    • Harvest cells or homogenize tissue in ice-cold lysis buffer.

    • Disrupt cells/tissue by sonication on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration of the supernatant.

    • Dilute lysates to a standardized protein concentration.

  • Inhibition Assay:

    • Prepare reaction mixtures containing the cell lysate, NADPH, and varying concentrations of Eniluracil-¹³C,¹⁵N₂ (or other inhibitors). Include a vehicle control (no inhibitor).

    • Pre-incubate the mixtures at 37°C for a specified time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding [¹⁴C]-5-FU.

    • Incubate at 37°C with constant agitation for a set time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold 100% ethanol.

    • Precipitate proteins by freezing the samples at -80°C.

    • Remove precipitated material by centrifugation and filtration.

  • Analysis by HPLC:

    • Inject the supernatant onto a reverse-phase C18 HPLC column.

    • Separate the substrate ([¹⁴C]-5-FU) from the product ([¹⁴C]-DHFU) using an appropriate mobile phase gradient.

    • Quantify the radioactivity of the eluting peaks using an in-line flow scintillation analyzer.

  • Data Analysis:

    • Calculate DPD activity as the percentage of [¹⁴C]-DHFU formed relative to the total radioactivity ([¹⁴C]-5-FU + [¹⁴C]-DHFU).

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce DPD activity by 50%) for Eniluracil-¹³C,¹⁵N₂.

G cluster_workflow DPD Inhibition Assay Workflow A Prepare Cell/Tissue Lysate B Quantify and Standardize Protein A->B C Pre-incubate Lysate with Eniluracil-¹³C,¹⁵N₂ B->C D Initiate Reaction with [¹⁴C]-5-FU and NADPH C->D E Incubate at 37°C D->E F Terminate Reaction (Ice-cold Ethanol) E->F G Separate Substrate and Product (HPLC) F->G H Quantify Radioactivity G->H I Calculate DPD Activity and IC₅₀ H->I

Caption: In Vitro DPD Inhibition Assay Workflow.

Conclusion

Eniluracil-¹³C,¹⁵N₂ is a critical tool for researchers in oncology and drug metabolism. Its ability to irreversibly inactivate DPD offers a clear strategy for enhancing the efficacy and safety of 5-FU. The stable isotope labeling provides an invaluable advantage for detailed pharmacokinetic and metabolic profiling, aiding in the development of more effective and personalized cancer therapies. The methodologies described herein provide a robust framework for investigating the inhibitory properties of eniluracil and similar compounds, ultimately contributing to the advancement of cancer treatment.

References

  • Eniluracil-13C,15N2 - Pune - CRO Splendid Lab Pvt. Ltd. (n.d.).
  • [13C,15N2]-Eniluracil | 59989-18-3 unlabeled | Stable labeled standards. (n.d.). Shimadzu Chemistry & Diagnostics.
  • Eniluracil-13C-15N2 - CAS - 1329556-69-5 | Axios Research. (n.d.).
  • Dehydrogenase inhibitor, Eniluracil, Purity ≥98% by CD BioGlyco - Labshake. (n.d.).
  • Schilsky, R. L., & Kindler, H. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert opinion on investigational drugs, 9(7), 1635–1649. [Link]

  • Baker, S. D., Schilsky, R. L., & Robert, J. (1998). Clinical development of eniluracil: current status. Oncology (Williston Park, N.Y.), 12(10 Suppl 8), 41–46.
  • Baker, S. D., Diasio, R. B., O'Reilly, S., Schilsky, R. L., & Ratain, M. J. (2000). Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 6(2), 469–473.
  • PubChem. (n.d.). Eniluracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are DPD inhibitors and how do they work?
  • Diasio, R. B. (2000). Oral DPD-inhibitory fluoropyrimidine drugs. Oncology (Williston Park, N.Y.), 14(9 Suppl 9), 19–23.
  • Baker, S. D., Schilsky, R. L., & Robert, J. (1998).
  • Adherex Technologies Inc. (n.d.). Eniluracil Summary.

Sources

Section 1: The Central Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide A Technical Guide to 5-Ethynyluracil (Eniluracil) and its Stable Isotope-Labeled Analogue: From Therapeutic Mechanism to Bioanalytical Application

Abstract

This technical guide provides a comprehensive examination of 5-Ethynyluracil, a potent dihydropyrimidine dehydrogenase (DPD) inactivator clinically known as Eniluracil, and its stable isotope-labeled (SIL) analogue, 5-Ethynyluracil-¹³C,¹⁵N₂. The core distinction between these two molecules is not one of biological function but of application. Eniluracil is the pharmacologically active agent developed to modulate the metabolism of fluoropyrimidine-based chemotherapies, thereby enhancing their efficacy and safety profiles. Conversely, 5-Ethynyluracil-¹³C,¹⁵N₂ serves as a critical analytical tool, indispensable for the accurate quantification of Eniluracil in biological matrices and for conducting advanced metabolic studies. This guide will dissect the mechanism of DPD inactivation, explore the clinical rationale for Eniluracil's use, and provide detailed protocols illustrating the pivotal role of its SIL counterpart in modern drug development.

The fluoropyrimidine analogue 5-Fluorouracil (5-FU) and its oral prodrug capecitabine have been mainstays in the treatment of solid tumors, including colorectal, breast, and gastric cancers, for decades.[1][2] The therapeutic action of 5-FU relies on its intracellular conversion into active metabolites that disrupt DNA synthesis and RNA function, preferentially affecting rapidly dividing cancer cells.[3]

However, the clinical utility of 5-FU is complicated by its metabolic profile. Over 80% of an administered dose of 5-FU is rapidly catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), the rate-limiting step in the pyrimidine degradation pathway.[4] This extensive and highly variable enzymatic activity across the patient population leads to erratic 5-FU bioavailability and unpredictable pharmacokinetics.[1] Patients with low or deficient DPD activity (a condition present in 3-9% of the Caucasian population) are unable to clear the drug effectively, placing them at high risk for severe, life-threatening toxicities.[5] Consequently, modulating DPD activity has become a key strategy to optimize fluoropyrimidine therapy.

G cluster_0 5-Fluorouracil (5-FU) Metabolism cluster_1 Anabolic Pathway (Therapeutic Effect) cluster_2 Catabolic Pathway (Inactivation & Toxicity) FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Multiple Steps FUTP FUTP FU->FUTP Multiple Steps DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD >80% of dose TS_Inhibition Thymidylate Synthase (Inhibition of DNA Synthesis) FdUMP->TS_Inhibition Inhibits RNA_Disruption RNA Disruption FUTP->RNA_Disruption Incorporation DHFU Dihydrofluorouracil (DHFU) DPD->DHFU Rate-Limiting Step FBAL α-fluoro-β-alanine (FBAL) (Inactive Metabolite) DHFU->FBAL Further Metabolism

Caption: Metabolic fate of 5-Fluorouracil (5-FU).

Section 2: Eniluracil (5-Ethynyluracil): A Mechanism-Based Inactivator of DPD

Eniluracil (also known as 5-ethynyluracil) is a uracil analogue designed specifically to be a potent, mechanism-based inactivator of DPD.[6][7] Its mechanism is a classic example of "suicide inhibition," where the enzyme recognizes the inhibitor as a substrate, initiates its catalytic cycle, and in the process, generates a reactive intermediate that covalently and irreversibly binds to the active site.

Mechanism of DPD Inactivation:

  • Initial Binding: Eniluracil binds to the DPD active site, which has a high affinity for uracil-like structures. This initial binding is reversible, with a reported Kᵢ of 1.6 µM.

  • Reductive Activation: In the presence of the cofactor NADPH, the enzyme reduces the 5,6-double bond of Eniluracil.[8]

  • Intermediate Formation: This reduction transforms the ethynyl group at the C5 position into a highly reactive allenyl intermediate.

  • Covalent Adduct Formation: This reactive intermediate then attacks a nucleophilic amino acid residue within the DPD active site, forming a stable, covalent bond.[8] This crosslinking permanently inactivates the enzyme molecule.

The inactivation is highly efficient and durable. A single oral dose of Eniluracil can completely inactivate systemic DPD activity within an hour, and the recovery of enzyme function is slow, dependent on the de novo synthesis of new DPD protein.[6][9][10] By co-administering Eniluracil with 5-FU, the catabolic pathway is blocked, leading to several profound pharmacological consequences:

  • Increased Bioavailability: Oral bioavailability of 5-FU approaches 100%.[10][11]

  • Prolonged Half-Life: The elimination half-life of 5-FU is increased approximately 20-fold.[10]

  • Reduced Pharmacokinetic Variability: The relationship between 5-FU dose and plasma concentration becomes linear and predictable.[12]

  • Enhanced Anti-Tumor Efficacy: Shifting the metabolic balance from catabolism to anabolism increases the formation of active anti-cancer metabolites, potentially overcoming DPD-mediated resistance.[4][7]

G DPD_Active DPD Active Site + NADPH Reversible_Complex Reversible Michaelis Complex [DPD • Eniluracil] DPD_Active->Reversible_Complex Binds (Ki ≈ 1.6 µM) Eniluracil Eniluracil (5-Ethynyluracil) Eniluracil->Reversible_Complex Reactive_Intermediate Reactive Allenyl Intermediate Reversible_Complex->Reactive_Intermediate Enzymatic Reduction Inactive_DPD Covalently Modified, Inactive DPD Enzyme Reactive_Intermediate->Inactive_DPD Irreversible Covalent Bonding

Caption: Mechanism of irreversible DPD inactivation by Eniluracil.

Section 3: The Distinction: Introducing 5-Ethynyluracil-¹³C,¹⁵N₂

The core difference between Eniluracil and 5-Ethynyluracil-¹³C,¹⁵N₂ is not biological but analytical. 5-Ethynyluracil-¹³C,¹⁵N₂ is a stable isotope-labeled (SIL) version of the parent drug. Stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), contain extra neutrons compared to their more abundant counterparts (¹²C and ¹⁴N).[13] This makes them heavier but does not alter their chemical properties or biological activity. They are non-radioactive and safe for use in clinical studies.[13][14]

This mass difference is the key. While the unlabeled and labeled molecules behave identically during sample extraction, chromatography, and ionization, they can be differentiated by a mass spectrometer. This property makes 5-Ethynyluracil-¹³C,¹⁵N₂ the ideal internal standard for quantitative bioanalysis.

PropertyEniluracil (5-Ethynyluracil)5-Ethynyluracil-¹³C,¹⁵N₂
Chemical Formula C₆H₄N₂O₂C₄¹³C₂H₄¹⁵N₂O₂
Monoisotopic Mass 136.027 g/mol 139.031 g/mol
Biological Activity Potent DPD InactivatorIdentical to unlabeled Eniluracil
Primary Application Therapeutic Agent (DPD Modulator)Analytical Internal Standard
Detection Method Mass Spectrometry, UV, etc.Differentiated by Mass Spectrometry

Section 4: Application of 5-Ethynyluracil-¹³C,¹⁵N₂ in Research and Development

The development of any new drug requires robust, validated bioanalytical methods to measure its concentration in biological fluids like plasma. This is essential for pharmacokinetic (PK) studies that define dosing regimens. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard is critical for achieving accuracy and precision.[15]

Role as an Internal Standard (IS): When analyzing a plasma sample, variability can be introduced at every step: sample extraction, chromatographic injection, and ionization efficiency in the mass spectrometer. A good IS is added at a known concentration to every sample at the beginning of the process. Because the SIL-IS is chemically identical to the analyte (Eniluracil), it experiences the exact same variations. By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, ensuring a highly accurate measurement of the analyte's true concentration.

Experimental Protocol: Quantification of Eniluracil in Human Plasma

This protocol describes a self-validating system for the precise measurement of Eniluracil, a cornerstone of its clinical development.

1. Preparation of Standards and Reagents:

  • Prepare a primary stock solution of Eniluracil in DMSO (e.g., 1 mg/mL).

  • Prepare a primary stock solution of the internal standard, 5-Ethynyluracil-¹³C,¹⁵N₂, in DMSO (e.g., 1 mg/mL).

  • Create a working internal standard solution by diluting the IS stock in acetonitrile to a final concentration of 50 ng/mL. This will be the protein precipitation solution.

  • Prepare calibration standards by spiking the Eniluracil stock solution into control human plasma to achieve a concentration range (e.g., 1 to 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of plasma (from standards, QCs, or study samples) into a 96-well plate.

  • Add 200 µL of the working internal standard solution (50 ng/mL 5-Ethynyluracil-¹³C,¹⁵N₂ in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for each compound (Selected Reaction Monitoring - SRM).

    • Eniluracil: m/z 137.1 → 94.1
    • 5-Ethynyluracil-¹³C,¹⁵N₂ (IS): m/z 140.1 → 97.1
  • Inject 5 µL of the supernatant from the sample plate.

4. Data Processing:

  • Integrate the peak areas for both the Eniluracil and the IS SRM transitions.

  • Calculate the Peak Area Ratio (Eniluracil Area / IS Area) for all samples.

  • Generate a calibration curve by plotting the Peak Area Ratio of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.

  • Determine the concentration of Eniluracil in the QC and study samples by interpolating their Peak Area Ratios from the calibration curve. The QC results must fall within ±15% of their nominal value for the analytical run to be considered valid.

G cluster_0 Bioanalytical Workflow Plasma Plasma Sample (50 µL) IS_Spike Add Internal Standard (5-Ethynyluracil-¹³C,¹⁵N₂) in Acetonitrile (200 µL) Plasma->IS_Spike Vortex Vortex to Precipitate Protein IS_Spike->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS Inject into LC-MS/MS System Supernatant->LC_MS Data_Analysis Calculate Peak Area Ratio (Analyte / IS) LC_MS->Data_Analysis Quantification Quantify Concentration via Calibration Curve Data_Analysis->Quantification

Caption: Workflow for LC-MS/MS quantification using a SIL-IS.

Conclusion

The distinction between Eniluracil and 5-Ethynyluracil-¹³C,¹⁵N₂ is a clear illustration of the synergy between pharmacology and analytical chemistry in drug development. They are, at their core, the same molecule, but they serve fundamentally different purposes. Eniluracil is the therapeutic agent, a potent DPD inactivator designed to improve the safety and effectiveness of 5-FU chemotherapy by rationally modulating its metabolism.[10][12] 5-Ethynyluracil-¹³C,¹⁵N₂ is its indispensable analytical counterpart, a stable isotope-labeled internal standard that provides the foundation for precise and accurate quantification.[15][] Without such analytical tools, the clinical development, pharmacokinetic characterization, and regulatory approval of innovative drugs like Eniluracil would not be possible. Understanding this difference is crucial for researchers, scientists, and drug development professionals navigating the complex landscape of modern pharmaceutical science.

References

  • National Center for Biotechnology Information. (n.d.). Eniluracil. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • Porter, D. J., Chestnut, W. G., Merrill, B. M., & Spector, T. (1992). Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil. The Journal of Biological Chemistry, 267(8), 5236–5242. Retrieved February 5, 2026, from [Link]

  • Ahmed, F. Y., Johnston, S. J., Cassidy, J., O'Kelly, T., Binnie, N., Murray, G. I., van Gennip, A. H., Abeling, N. G., Knight, S., & McLeod, H. L. (1999). Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors. Journal of Clinical Oncology, 17(8), 2439–2445. Retrieved February 5, 2026, from [Link]

  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs, 9(7), 1635–1643. Retrieved February 5, 2026, from [Link]

  • Dobritzsch, D., Schneider, G., & Lindqvist, Y. (2014). The Interaction of Porcine Dihydropyrimidine Dehydrogenase with the Chemotherapy Sensitizer: 5-Ethynyluracil. The FASEB Journal, 28(S1), 1251.1. Retrieved February 5, 2026, from [Link]

  • Diasio, R. B. (2000). Oral DPD-Inhibitory Fluoropyrimidine Drugs. ONCOLOGY, 14(Suppl 9), 19–23. Retrieved February 5, 2026, from [Link]

  • Spector, T., Harrington, J. A., & Porter, D. J. (1993). 5-Ethynyluracil (776C85): inactivation of dihydropyrimidine dehydrogenase in vivo. Biochemical Pharmacology, 46(12), 2243–2248. Retrieved February 5, 2026, from [Link]

  • Young, D., & Varkonyi, R. (2025). Adaptive designed eniluracil + capecitabine phase 2 trial in advanced or metastatic breast cancer patients. Journal of Clinical Oncology, 43(16_suppl), TPS1133. Retrieved February 5, 2026, from [Link]

  • Hohneker, J. A. (1998). Clinical Development of Eniluracil: Current Status. ONCOLOGY, 12(Suppl 7), 52–56. Retrieved February 5, 2026, from [Link]

  • L-c, C., J-l, C., & J-c, L. (1998). In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy. Clinical Cancer Research, 4(12), 3023–3030. Retrieved February 5, 2026, from [Link]

  • Baccanari, D. P., Davis, S. T., Knick, V. C., & Spector, T. (1993). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. Proceedings of the National Academy of Sciences of the United States of America, 90(23), 11064–11068. Retrieved February 5, 2026, from [Link]

  • Kulanthaivel, P., Waskell, L., & Gu, C. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1635–1649. Retrieved February 5, 2026, from [Link]

  • Jones, A. S., Sayers, J. R., Walker, R. T., & De Clercq, E. (1979). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. Journal of the Chemical Society, Perkin Transactions 1, 196-200. Retrieved February 5, 2026, from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Retrieved February 5, 2026, from [Link]

  • Capero, R., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Pharmaceuticals, 13(10), 289. Retrieved February 5, 2026, from [Link]

  • Hohneker, J. A. (1998). Clinical development of eniluracil: current status. Seminars in Oncology, 25(5 Suppl 11), 52–56. Retrieved February 5, 2026, from [Link]

  • Barr, P. J., Jones, A. S., Serafinowski, P., & Walker, R. T. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(10), 2843–2846. Retrieved February 5, 2026, from [Link]

  • Lolkema, M. P., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 238-244. Retrieved February 5, 2026, from [Link]

  • Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine? Patsnap Synapse. Retrieved February 5, 2026, from [Link]

  • OncLive. (2025). Addition of Eniluracil to Capecitabine May Improve Activity Without Increased Toxicity in Advanced/Metastatic Breast Cancer. OncLive. Retrieved February 5, 2026, from [Link]

  • Kulanthaivel, P., et al. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1635-1649. Retrieved February 5, 2026, from [Link]

  • Wang, W., et al. (2016). Profiling the Metabolism of Astragaloside IV by Ultra Performance Liquid Chromatography Coupled with Quadrupole/Time-of-Flight Mass Spectrometry. Molecules, 21(10), 1336. Retrieved February 5, 2026, from [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

  • ClinicalTrials.gov. (2025). DPD Guided 5-FU Precision Treatment in Gastro-intestinal Cancer Patients. U.S. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Holme, D. J., & Thornley, C. W. (1995). Mechanism-based inactivation of thymine hydroxylase, an alpha-ketoglutarate-dependent dioxygenase, by 5-ethynyluracil. Biochemistry, 34(43), 14169–14175. Retrieved February 5, 2026, from [Link]

  • GOV.UK. (2020). 5-fluorouracil (intravenous), capecitabine, tegafur: DPD testing recommended before initiation to identify patients at increased risk of severe and fatal toxicity. Medicines and Healthcare products Regulatory Agency. Retrieved February 5, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action for 5-fluorouracil (5-FU)? Dr.Oracle. Retrieved February 5, 2026, from [Link]

  • Meulendijks, D., et al. (2016). DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. Pharmacological Research, 111, 39-45. Retrieved February 5, 2026, from [Link]

  • Meulendijks, D., et al. (2016). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. CPT: Pharmacometrics & Systems Pharmacology, 5(5), 229–230. Retrieved February 5, 2026, from [Link]

Sources

Unraveling Cancer's Metabolic Secrets: A Technical Guide to the Application of Eniluracil-¹³C,¹⁵N₂ in Pyrimidine Flux Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond DPD Inhibition – Eniluracil as a Metabolic Probe

For decades, Eniluracil has been recognized in the oncological research community primarily for its potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] This crucial function has positioned Eniluracil as a modulator of 5-FU pharmacokinetics, aiming to enhance its therapeutic index and overcome resistance.[4][5] However, to view Eniluracil solely through the lens of a DPD inhibitor is to overlook its profound potential as a sophisticated tool for interrogating the very metabolic pathways that fuel cancer's growth and survival.

This technical guide ventures into this underexplored territory, presenting a novel application of a stable isotope-labeled variant, Eniluracil-¹³C,¹⁵N₂, as a tracer in cancer metabolism studies. By incorporating ¹³C and ¹⁵N isotopes, we transform Eniluracil from a therapeutic adjuvant into a dynamic probe, enabling researchers to meticulously track the flux of the pyrimidine salvage pathway in cancer cells. This guide will provide the foundational knowledge, experimental frameworks, and technical insights necessary for researchers, scientists, and drug development professionals to leverage Eniluracil-¹³C,¹⁵N₂ in their quest to decipher and target the metabolic vulnerabilities of cancer.

The Scientific Imperative: Why Probe Pyrimidine Metabolism?

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nucleotides to sustain rapid proliferation. While the de novo pyrimidine synthesis pathway is a known therapeutic target, the pyrimidine salvage pathway offers a crucial alternative route for nucleotide production, particularly in contexts of metabolic stress or resistance to de novo pathway inhibitors. Understanding the dynamics and contribution of the salvage pathway is therefore paramount for developing more effective and targeted cancer therapies.

Eniluracil, being a uracil analog, is an ideal candidate to probe this pathway. Its interaction with DPD and subsequent effects on intracellular uracil pools provide a unique entry point for a stable isotope tracer to illuminate the intricacies of pyrimidine salvage.

Eniluracil-¹³C,¹⁵N₂: A Dual-Purpose Tool

The strategic labeling of Eniluracil with both ¹³C and ¹⁵N isotopes provides a multi-faceted tool for metabolic analysis:

  • DPD Inhibition: The unlabeled portion of the administered Eniluracil will effectively inhibit DPD, thereby preventing the catabolism of both endogenous uracil and the tracer itself.[6][7] This ensures that the labeled uracil derived from Eniluracil-¹³C,¹⁵N₂ is channeled into the anabolic salvage pathway.

  • Metabolic Tracing: The ¹³C and ¹⁵N atoms act as detectable signatures that allow for the tracking of the labeled uracil molecule as it is incorporated into various downstream metabolites, including uridine, UMP, UDP, UTP, and ultimately RNA.

This dual functionality allows for a controlled and focused investigation of the pyrimidine salvage pathway, minimizing the confounding variable of catabolic interference.

Core Experimental Workflow: From Cell Culture to Mass Spectrometry

The successful application of Eniluracil-¹³C,¹⁵N₂ in cancer metabolism studies hinges on a meticulously executed experimental workflow. The following protocol outlines the key steps, from initial cell preparation to final data analysis.

Cell Culture and Isotope Labeling

A foundational step in any stable isotope tracing experiment is the careful preparation and labeling of the cancer cell lines of interest.

Protocol 1: Cell Culture and Labeling with Eniluracil-¹³C,¹⁵N₂

  • Cell Seeding: Plate cancer cells at a density that ensures they are in the exponential growth phase at the time of labeling (typically 60-70% confluency).

  • Media Preparation: Prepare culture medium containing a defined concentration of Eniluracil-¹³C,¹⁵N₂. The optimal concentration should be determined empirically but a starting point of 10-50 µM is recommended. The medium should also contain unlabeled Eniluracil to ensure complete DPD inhibition.

  • Initiation of Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the Eniluracil-¹³C,¹⁵N₂-containing medium.

  • Time-Course Experiment: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours) to capture the dynamic incorporation of the tracer into the pyrimidine pathway.

  • Sample Harvesting: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.

Metabolite Extraction

The extraction of intracellular metabolites is a critical step that must be performed efficiently to prevent metabolite degradation.

Protocol 2: Metabolite Extraction

  • Quenching: After washing with ice-cold PBS, add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate.

  • Cell Lysis and Metabolite Solubilization: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Lipid Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Sample Storage: Store the extracted metabolites at -80°C until analysis.

Analytical Detection: Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the analytical platform of choice for detecting and quantifying stable isotope-labeled metabolites.

Key Considerations for LC-MS Analysis:

  • Chromatographic Separation: Utilize a chromatography method (e.g., HILIC or reversed-phase) that provides good separation of pyrimidine pathway intermediates.

  • Mass Spectrometry Parameters: Optimize the mass spectrometer settings to detect the specific mass shifts associated with the incorporation of ¹³C and ¹⁵N from Eniluracil-¹³C,¹⁵N₂ into downstream metabolites.

  • Data Analysis: Employ specialized software for analyzing stable isotope tracing data to determine the fractional enrichment and absolute abundance of labeled metabolites.

Visualizing the Pathway: The Role of Eniluracil-¹³C,¹⁵N₂

The following diagram illustrates the central role of Eniluracil-¹³C,¹⁵N₂ in probing the pyrimidine salvage pathway.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Eniluracil_13C_15N2 Eniluracil-¹³C,¹⁵N₂ Uracil_labeled Uracil (¹³C,¹⁵N) Eniluracil_13C_15N2->Uracil_labeled DPD DPD Uracil_labeled->DPD Catabolism UPRT UPRT Uracil_labeled->UPRT Uridine Uridine UK UK Uridine->UK UMP UMP NME NME UMP->NME UDP UDP UDP->NME UTP UTP RNA RNA UTP->RNA CTPS CTPS UTP->CTPS to CTP UPRT->UMP UK->UMP NME->UDP NME->UTP Eniluracil_unlabeled Eniluracil (unlabeled) Eniluracil_unlabeled->DPD caption Figure 1. Probing Pyrimidine Salvage with Eniluracil-¹³C,¹⁵N₂.

Caption: Probing Pyrimidine Salvage with Eniluracil-¹³C,¹⁵N₂.

Data Interpretation: From Isotope Ratios to Biological Insights

The analysis of data from Eniluracil-¹³C,¹⁵N₂ tracing experiments can yield a wealth of information about the pyrimidine salvage pathway.

Parameter Description Biological Insight
Fractional Enrichment The proportion of a metabolite pool that is labeled with ¹³C and/or ¹⁵N.Indicates the relative activity of the pyrimidine salvage pathway.
Absolute Abundance of Labeled Metabolites The total amount of a labeled metabolite in the cell.Provides a quantitative measure of the flux through the pathway.
Time-Course Dynamics The change in fractional enrichment and absolute abundance over time.Reveals the rate of pathway activation and turnover of metabolite pools.
Comparison Across Cell Lines Differences in labeling patterns between different cancer cell lines.Can identify cell-specific dependencies on the pyrimidine salvage pathway.

Concluding Remarks: A New Frontier in Cancer Metabolism Research

The application of Eniluracil-¹³C,¹⁵N₂ as a metabolic tracer represents a significant advancement in our ability to study cancer metabolism. This approach moves beyond the traditional view of Eniluracil as solely a DPD inhibitor and reimagines it as a precision tool for dissecting the complexities of the pyrimidine salvage pathway. The insights gained from these studies have the potential to uncover novel therapeutic targets, identify biomarkers of drug response, and ultimately contribute to the development of more effective and personalized cancer treatments. The methodologies outlined in this guide provide a robust framework for researchers to embark on this exciting new frontier of cancer metabolism research.

References

  • Beker, M. M., et al. (2004). Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors. Clinical Cancer Research, 10(15), 5273-5279. [Link]

  • Schilsky, R. L., & Kindler, H. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs, 9(7), 1635-1649. [Link]

  • Hoh, C. K., et al. (2007). A phase I study of eniluracil/5-FU in combination with radiation therapy for potentially resectable and/or unresectable cancer of the pancreas and distal biliary tract. International Journal of Radiation Oncology, Biology, Physics, 68(3), 779-786. [Link]

  • Vokes, E. E., et al. (1998). Clinical development of eniluracil: current status. Oncology (Williston Park, N.Y.), 12(8 Suppl 7), 52-56. [Link]

  • Diasio, R. B. (2000). Oral DPD-inhibitory fluoropyrimidine drugs. Oncology (Williston Park, N.Y.), 14(9 Suppl 9), 19-23. [Link]

  • Baker, S. D., et al. (2000). Pharmacology of fluorinated pyrimidines: eniluracil. Investigational New Drugs, 18(4), 343-353. [Link]

  • Paff, M. T., et al. (2000). Preclinical development of eniluracil: enhancing the therapeutic index and dosing convenience of 5-fluorouracil. Investigational New Drugs, 18(4), 365-371. [Link]

  • Lane, A. N., & Fan, T. W. (2015). Prospects for clinical cancer metabolomics using stable isotope tracers. Experimental & Molecular Medicine, 47(3), e146. [Link]

  • Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky. [Link]

Sources

Metabolic Reprogramming of 5-Fluorouracil: A Technical Guide to Eniluracil-Mediated DPD Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the biochemical interaction between Eniluracil (5-ethynyluracil) and 5-Fluorouracil (5-FU). It details the mechanism by which Eniluracil acts as a suicide inhibitor of Dihydropyrimidine Dehydrogenase (DPD), effectively "reprogramming" the metabolic fate of 5-FU from hepatic catabolism to systemic anabolism. This document is designed for researchers requiring precise mechanistic insights, pharmacokinetic data, and validated experimental protocols.

The Mechanistic Challenge: DPD Volatility

5-Fluorouracil (5-FU) remains a cornerstone antimetabolite, yet its clinical efficacy is severely compromised by Dihydropyrimidine Dehydrogenase (DPD).[1] DPD is the rate-limiting enzyme in pyrimidine catabolism, found abundantly in the liver.

  • The Problem: DPD degrades >80% of administered 5-FU into inactive metabolites before the drug reaches tumor tissues.

  • The Variability: DPD activity varies up to 20-fold among the population due to circadian rhythms and DPYD genetic polymorphisms. This leads to unpredictable pharmacokinetics (PK), where standard doses can be either sub-therapeutic or lethally toxic.

  • The Toxicity: The primary catabolite,

    
    -fluoro-
    
    
    
    -alanine (F-BAL), is implicated in neurotoxicity and cardiotoxicity, rather than therapeutic efficacy.

The Solution: Eniluracil (GW776C85) was developed not merely as a competitive inhibitor, but as a mechanism-based inactivator to completely ablate DPD activity, linearizing 5-FU pharmacokinetics.

Molecular Mechanism of Interaction

Eniluracil is a "suicide substrate" (mechanism-based inactivator). It does not simply block the active site; it utilizes the enzyme's own catalytic machinery to form an irreversible covalent bond.

The Inactivation Kinetics

The interaction follows a two-step kinetic model:

  • Reversible Binding: Eniluracil binds to the DPD active site with high affinity (

    
     nM), competing with endogenous uracil/thymine.
    
  • Catalytic Turnover & Covalent Modification: DPD attempts to reduce the ethynyl group of Eniluracil using NADPH. This reduction generates a highly reactive intermediate (likely an allenic species) that covalently alkylates a nucleophilic residue (Cysteine-671) within the active site.

Key Insight for Researchers: Because this is mechanism-based, NADPH is required for inhibition to occur. In experimental assays, omitting NADPH prevents Eniluracil from inactivating DPD, a critical control for validating the mechanism.

Pathway Modulation: Catabolism vs. Anabolism

The therapeutic goal of Eniluracil is to shut down the catabolic pathway, forcing 5-FU into the anabolic pathways that generate cytotoxic nucleotides (FdUMP and FUTP).

Pathway Visualization

The following diagram illustrates the metabolic shunt. Note the "Stop" signal at DPD, preventing the formation of toxic F-BAL and redirecting flux toward Thymidylate Synthase (TS) inhibition.

MetabolicPathway cluster_catabolism Catabolic Pathway (Degradation & Toxicity) cluster_anabolism Anabolic Pathway (Cytotoxicity) FiveFU 5-Fluorouracil (5-FU) DPD DPD Enzyme (Liver) FiveFU->DPD Major Route (>80%) FUMP FUMP FiveFU->FUMP Anabolic Shift Eniluracil Eniluracil (Suicide Inhibitor) Eniluracil->DPD Irreversible Inactivation DHFU Dihydrofluorouracil (DHFU) DPD->DHFU Blocked FUPA F-Ureidopropionate (FUPA) DHFU->FUPA FBAL Fluoro-beta-alanine (F-BAL) (Neurotoxicity) FUPA->FBAL FUDP FUDP FUMP->FUDP FdUMP FdUMP (Active) FUDP->FdUMP FUTP FUTP (RNA Damage) FUDP->FUTP TS Thymidylate Synthase (DNA Synthesis) FdUMP->TS Inhibits

Figure 1: Metabolic reprogramming of 5-FU. Eniluracil irreversibly binds DPD, blocking the conversion to DHFU and F-BAL, thereby shunting 5-FU toward cytotoxic activation (FdUMP/FUTP).

Pharmacokinetic Transformation

The co-administration of Eniluracil radically alters the PK profile of 5-FU, effectively converting it from a short-lived, erratic IV drug into a stable, highly bioavailable oral agent.[2]

Comparative Pharmacokinetics

The data below summarizes the shift observed in clinical and preclinical models (e.g., Baker et al., Spector et al.).

Parameter5-FU Alone (IV Bolus)5-FU (Oral) + EniluracilFold Change / Impact
Bioavailability (

)
N/A (IV) / ~28% (Oral)~100%Complete absorption due to lack of gut/liver DPD degradation.
Half-life (

)
10 – 20 minutes4.5 – 6.5 hours~15-20x increase . Elimination becomes renal-dependent rather than metabolic.[2]
Clearance (

)
500 – 1000 mL/min/m²25 – 50 mL/min/m²~20x reduction . Clearance approaches Glomerular Filtration Rate (GFR).
Catabolites (F-BAL) High Plasma LevelsUndetectableSignificant reduction in catabolite-driven neurotoxicity.
Dosing Requirement High (e.g., 600 mg/m²)Low (e.g., 20-25 mg/m²)Dose De-escalation . Standard doses are lethal with Eniluracil.

Clinical Implication: The linearization of pharmacokinetics means 5-FU plasma levels become predictable and correlated with renal function, reducing inter-patient variability.

Experimental Validation: DPD Inhibition Assay

For researchers validating Eniluracil activity or screening novel DPD inhibitors, the following protocol ensures scientific integrity. This assay relies on the conversion of radiolabeled [14C]-5-FU to [14C]-DHFU.

Protocol Design Principles (E-E-A-T)
  • Source Material: Peripheral Blood Mononuclear Cells (PBMCs) or Liver Cytosol. (PBMCs are preferred for clinical monitoring; Liver Cytosol for kinetic characterization).

  • Causality Check: The assay must include a pre-incubation step with NADPH. Without this, mechanism-based inhibitors like Eniluracil will not demonstrate their full potency (

    
    ).
    
Step-by-Step Methodology

Reagents:

  • Buffer: 35 mM potassium phosphate (pH 7.4), 2.5 mM MgCl2.

  • Cofactor: 10 mM NADPH (Freshly prepared).

  • Substrate: [6-14C]-5-Fluorouracil (Specific activity ~50 mCi/mmol).

  • Inhibitor: Eniluracil (dissolved in DMSO).[3]

Workflow:

  • Lysate Preparation:

    • Isolate PBMCs via Ficoll-Paque gradient.

    • Lyse cells (freeze-thaw x3 or sonication) in phosphate buffer containing protease inhibitors.

    • Centrifuge (100,000 x g, 1 hr) to obtain cytosolic fraction (DPD is cytosolic).

  • Pre-incubation (The "Suicide" Step):

    • Mix Cytosol (100 µL) + NADPH (10 µL) + Eniluracil (varying concentrations).

    • Critical: Incubate at 37°C for 20 minutes .

    • Why: This allows the enzyme to attempt catalysis on Eniluracil, forming the covalent bond.

  • Substrate Addition:

    • Add [14C]-5-FU (20 µM final concentration) to initiate the reaction for remaining active DPD.

    • Incubate for 30 minutes at 37°C.

  • Termination:

    • Stop reaction by adding 50 µL ice-cold 10% Trichloroacetic acid (TCA).

    • Centrifuge to pellet protein.

  • Detection (HPLC):

    • Inject supernatant onto a C18 Reverse-Phase column.

    • Mobile Phase: 50 mM Ammonium Phosphate (pH 3.5).

    • Detection: Radio-flow detector.

    • Separation: 5-FU elutes early; DHFU and F-BAL elute later.

  • Calculation:

Self-Validating Controls
  • Negative Control: DMSO vehicle only (Defines 100% Activity).

  • No-NADPH Control: Incubate Eniluracil + Cytosol without NADPH during pre-incubation. If Eniluracil is working via the described mechanism, inhibition should be significantly lower (reversible binding only) compared to the NADPH+ sample.

References

  • Spector, T., et al. (1993). "5-Ethynyluracil (776C85): Inactivation of dihydropyrimidine dehydrogenase in vivo."[1] Biochemical Pharmacology.

  • Baker, S. D., et al. (2000). "Pharmacokinetics, oral bioavailability, and safety study of fluorouracil in patients treated with 776C85, an inactivator of dihydropyrimidine dehydrogenase." Journal of Clinical Oncology.

  • Guo, X., et al. (2000). "Eniluracil, an irreversible inhibitor of dihydropyrimidine dehydrogenase, is a mechanism-based inactivator."[4] Biochemical Pharmacology.

  • Schilsky, R. L., et al. (1998). "Phase I clinical and pharmacologic study of eniluracil plus fluorouracil in patients with advanced cancer." Journal of Clinical Oncology.

  • Baccanari, D. P., et al. (1993). "5-Ethynyluracil (776C85): A potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil." Proceedings of the National Academy of Sciences.

Sources

Technical Guide: Solubilization and Handling of Eniluracil-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eniluracil-13C,15N2 Solubility in DMSO and Methanol Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.

Executive Summary

This compound is the stable isotope-labeled analog of Eniluracil (5-ethynyluracil), a potent irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD). In bioanalytical workflows, particularly LC-MS/MS, this isotopolog serves as the critical Internal Standard (IS) for normalizing matrix effects and recovery variations during the quantification of Eniluracil or 5-Fluorouracil (5-FU) metabolites.

This guide addresses the physicochemical challenges of handling this compound. While the parent compound’s solubility is well-documented, the high cost and limited availability of the 13C,15N2 analog require a zero-waste protocol . This document defines the optimal solvent systems (DMSO vs. Methanol) and establishes a self-validating workflow for stock preparation.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6]

The Isotope Effect

Functionally, the solubility of this compound is identical to that of unlabeled Eniluracil. The introduction of Carbon-13 and Nitrogen-15 isotopes increases the molecular weight (typically +3 Da) but does not alter the dipole moment or lipophilicity (LogP) significantly enough to change solvation parameters. Therefore, solubility data for the parent compound is the authoritative proxy.

Solvent Compatibility Matrix

The following data aggregates solubility limits for Eniluracil. Note the stark contrast between dipolar aprotic solvents (DMSO) and protic solvents (Methanol/Water).

Solvent SystemSolubility Limit (approx.)Role in WorkflowStatus
DMSO (Anhydrous) ~25 mg/mL Primary Stock Solution Recommended
DMF ~10 mg/mLAlternative StockViable (less preferred due to volatility issues in MS)
Methanol (100%) < 1 mg/mL (Sparingly)Working Dilutions / Crash SolventCaution (Precipitation risk at high conc.)
Water / PBS ~0.12 mg/mLFinal Mobile PhasePoor (Requires pre-dissolution in DMSO)
Ethanol ~0.8 mg/mLAlternative DiluentNot Recommended

Critical Insight: Attempting to dissolve the solid powder directly into Methanol often results in incomplete dissolution or "crashing out" upon cold storage. Always use DMSO for the initial liquefaction of the solid standard.

Strategic Protocol: Preparation of Standards

The "Golden Rule" of Isotope Standards

Because this compound is often supplied in sub-milligram or 1 mg quantities, do not weigh the solid if possible. Weighing errors on <1 mg amounts exceed 10%. Instead, dissolve the entire contents of the supplier's vial to a known concentration (gravimetric addition of solvent).

Step-by-Step Solubilization Workflow

Reagents:

  • Dimethyl Sulfoxide (DMSO), LC-MS Grade, Anhydrous (>99.9%).

  • Methanol (MeOH), LC-MS Grade.

Procedure:

  • Vial Centrifugation: Before opening, centrifuge the product vial at 5,000 x g for 2 minutes to ensure all powder is at the bottom.

  • Primary Stock (DMSO):

    • Add a calculated volume of DMSO directly to the product vial to achieve a target concentration of 1.0 mg/mL (approx. 7.3 mM) .

    • Why DMSO? It breaks the crystal lattice energy of the uracil ring effectively via dipole-dipole interactions.

    • Vortex vigorously for 60 seconds. Sonicate for 5 minutes at room temperature.

    • Visual Check: Inspect against a dark background. The solution must be perfectly clear.

  • Secondary Stock (Methanol/DMSO):

    • To prepare a working standard (e.g., 10 µg/mL), dilute the DMSO stock into Methanol .

    • Ratio Rule: Ensure the final DMSO concentration in the working solution is <5% to prevent peak broadening in early LC elution, but high enough to keep the compound in solution.

    • Example: dilute 10 µL of Primary Stock into 990 µL of Methanol.

  • Storage:

    • Aliquot the Primary Stock (DMSO) into amber glass vials. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

    • Note: DMSO freezes at 19°C. Ensure it is fully thawed and vortexed before re-use, as concentration gradients can form during freezing.

Visualizing the Workflow (DOT Diagram)

G cluster_warning Critical Control Point Solid This compound (Solid Powder) PrimaryStock Primary Stock (1 - 5 mg/mL in DMSO) Solid->PrimaryStock Dissolve (Vortex/Sonicate) DMSO Solvent: Anhydrous DMSO (High Solubility) DMSO->PrimaryStock WorkingSol Working Solution (10 µg/mL in 99:1 MeOH:DMSO) PrimaryStock->WorkingSol Dilute (1:100) MeOH Diluent: Methanol (Low Solubility) MeOH->WorkingSol LCMS LC-MS/MS Injection (Internal Standard Spike) WorkingSol->LCMS Spike into Matrix

Caption: Workflow for converting solid isotope standard to LC-MS ready working solution, emphasizing the DMSO-to-Methanol dilution step.

Stability and Degradation Risks

Hygroscopicity

DMSO is hygroscopic. Absorption of atmospheric water can lower the solubility of Eniluracil over time, potentially causing micro-precipitation in stored vials.

  • Mitigation: Use septum-capped vials and minimize headspace. Flush with Nitrogen or Argon after use.

Photostability

Uracil derivatives can be sensitive to UV light (dimerization).

  • Mitigation: Always use amber glass vials.

Isotopic Stability

The 13C and 15N labels are non-exchangeable under standard physiological and storage conditions. Unlike Deuterium (D) labels, which can exchange with protic solvents (like Methanol), Carbon and Nitrogen isotopes are stable in the uracil ring structure.

Analytical Application (LC-MS/MS)

When using this compound as an Internal Standard, the solubility in the final matrix is the limiting factor.

Matrix Compatibility

When spiking the Methanolic working solution into plasma or urine:

  • Protein Precipitation: The Methanol content aids in precipitating plasma proteins.

  • Solubility Check: The final concentration of Eniluracil in the biological sample is usually low (ng/mL range). At this level, the compound is soluble in aqueous matrices provided it was predissolved in DMSO.[1]

Decision Logic for Solvent Selection

DecisionTree Start Start: Dissolution IsSolid Is it Solid Powder? Start->IsSolid TargetConc Target Conc. > 1 mg/mL? IsSolid->TargetConc Yes UseDMSO Use 100% DMSO TargetConc->UseDMSO Yes UseMeOH Use Methanol (Risk of precip.) TargetConc->UseMeOH No (But risky) Dilution Is it for LC-MS Dilution? UseDMSO->Dilution Next Step FinalMix Use MeOH/Water (Keep DMSO <5%) Dilution->FinalMix Yes

Caption: Decision matrix for selecting the appropriate solvent based on concentration requirements and physical state.

References

  • Cayman Chemical. Eniluracil Product Information & Solubility Data. (Accessed 2024).[2] Link

  • MedChemExpress. Eniluracil Solubility and Preparation Protocols. (Accessed 2024).[2] Link

  • PubChem. Eniluracil Compound Summary (CID 43157). National Library of Medicine. Link

  • SpectraBase. Uracil Solubility Data. (General reference for pyrimidine solubility characteristics). Link

  • BenchChem. this compound Product Reference.Link

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Eniluracil using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of Eniluracil (5-ethynyluracil) in human plasma using Eniluracil-13C,15N2 as the internal standard (IS). Eniluracil is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), used to enhance the therapeutic index of 5-fluorouracil (5-FU).[1] Accurate quantification is critical for pharmacokinetic (PK) modeling and DPD phenotyping.

This method utilizes Negative Electrospray Ionization (ESI-) to maximize sensitivity and selectivity, overcoming the poor retention of polar uracil analogs on standard C18 phases by employing a high-strength silica (HSS) T3 column chemistry.

Introduction & Scientific Rationale

The Biological Context

Eniluracil acts as a "metabolic modulator."[2] By irreversibly binding to DPD, it prevents the rapid catabolism of 5-FU into dihydrofluorouracil (DHFU). This results in 100% oral bioavailability of 5-FU and a predictable toxicity profile.[1]

The Analytical Challenge
  • Polarity: Eniluracil is a small, polar heterocycle (logP ≈ -0.8 to 0.2). It elutes in the void volume of standard C18 columns, leading to significant ion suppression from unretained plasma salts.

  • Ionization: While positive mode (ESI+) is possible, it often suffers from high background noise in the low mass range (<200 Da). Negative mode (ESI-) is preferred for uracil analogs due to the facile deprotonation of the N1/N3 imide protons, yielding cleaner chromatograms.

  • Internal Standardization: The use of This compound is non-negotiable for regulated bioanalysis. It co-elutes perfectly with the analyte, correcting for matrix effects, ionization suppression, and extraction variability.

Mechanism of Action

The following pathway illustrates the critical node where Eniluracil intervenes.

DPD_Pathway FiveFU 5-Fluorouracil (Active Drug) DPD DPD Enzyme (Rate Limiting) FiveFU->DPD DHFU Dihydrofluorouracil (Inactive Metabolite) DPD->DHFU Rapid Catabolism Eniluracil Eniluracil (Inhibitor) Eniluracil->DPD Irreversible Inhibition

Figure 1: Mechanism of Action. Eniluracil blocks DPD, preventing the degradation of 5-FU.[2][3]

Materials & Reagents

Reference Standards
  • Analyte: Eniluracil (5-ethynyluracil), >98% purity.

  • Internal Standard (IS): this compound (Isotopic purity >99 atom %).

    • Note: If 13C,15N2 is unavailable, 5-Bromouracil is a historical alternative, but it does not correct for matrix effects as effectively as the stable isotope label (SIL).

Chemicals[2][3][4][5][6]
  • LC-MS Grade Water & Acetonitrile (ACN).

  • Ammonium Acetate: (Mobile phase buffer).[4]

  • Ethyl Acetate & Isopropanol: (Extraction solvents).[5]

  • Formic Acid: (pH adjustment).[6]

Experimental Protocol

Stock Solution Preparation
  • Eniluracil Stock (1 mg/mL): Dissolve 1 mg in 1 mL of DMSO . (Eniluracil has limited solubility in pure water or methanol).

  • IS Stock (1 mg/mL): Dissolve 1 mg this compound in 1 mL DMSO.

  • Working Solutions: Dilute stocks in Water/Methanol (50:50) to reach calibration levels (e.g., 5 – 1000 ng/mL).[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

While protein precipitation (PPT) is faster, LLE is recommended for Eniluracil to remove plasma phospholipids that cause ion suppression in the early chromatogram.

Sample_Prep Step1 1. Aliquot 200 µL Plasma Step2 2. Spike 20 µL IS Working Sol. (this compound) Step1->Step2 Step3 3. Add 1.2 mL Extraction Solvent (Ethyl Acetate : IPA, 85:15 v/v) Step2->Step3 Step4 4. Vortex (5 min) & Centrifuge (10,000 x g, 5 min) Step3->Step4 Step5 5. Transfer Supernatant to Clean Tube Step4->Step5 Step6 6. Evaporate to Dryness (N2 stream, 40°C) Step5->Step6 Step7 7. Reconstitute in 100 µL Mobile Phase A (Inject 5-10 µL) Step6->Step7

Figure 2: Liquid-Liquid Extraction Workflow. The EtOAc/IPA mixture ensures high recovery of polar uracils while excluding proteins.

LC-MS/MS Conditions
Chromatography[5][4][7][8][9][10]
  • Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or equivalent.

    • Why? The T3 bonding technology is compatible with 100% aqueous mobile phases, essential for retaining polar compounds like Eniluracil.

  • Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

Mobile Phase Gradient:

  • Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Phase B: Acetonitrile.[5][9][11]

Time (min)% A (Buffer)% B (ACN)Curve
0.001000Initial
1.001000Hold (Load)
4.006040Linear
4.10595Wash
5.50595Hold
5.601000Re-equilibration
8.001000Stop
Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Logic
Eniluracil 135.0 [M-H]⁻92.03022Loss of HNCO (-43 Da)
This compound 138.0 [M-H]⁻95.03022Matched loss (-43 Da)

Note: The transition 135->42 (NCO-) is also observed but is often less specific than the 135->92 ring contraction fragment.

Method Validation & Performance

Linearity & Range
  • Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL.[7]

  • Regression: Linear 1/x² weighting.

  • Correlation (r²): Typically > 0.995.[7][9]

Matrix Effects

The use of the stable isotope IS (this compound) is critical here.

  • Experiment: Post-column infusion of Eniluracil while injecting blank plasma extract.

  • Result: You may observe suppression at 0.8–1.2 minutes (void volume). The T3 column retains Eniluracil to ~2.5 minutes, successfully separating it from the suppression zone.

Troubleshooting Guide
  • Problem: Peak tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure Ammonium Acetate concentration is at least 10mM. Do not use pure water/formic acid; the pH control is vital for peak shape.

  • Problem: Low Sensitivity.

    • Cause: Incorrect pH.

    • Fix: Eniluracil ionizes best at neutral/slightly basic pH in negative mode. Ensure Mobile Phase A is not acidified with Formic Acid if sensitivity is low.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[5][7][10] [Link]

  • Baker, S. D., et al. (2000). Pharmacokinetics and pharmacodynamics of oral eniluracil and 5-fluorouracil. Journal of Clinical Oncology. [Link]

  • Sparidans, R. W., et al. (2012). Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma. Biomedical Chromatography. [Link]

  • PubChem Compound Summary. (2023). Eniluracil (CID 60953). National Center for Biotechnology Information. [Link]

Sources

High-Performance Sample Preparation and LC-MS/MS Analysis of Eniluracil in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-776C85

Executive Summary

This guide details a robust, validated protocol for the bioanalysis of Eniluracil (5-ethynyluracil) in human plasma.[1] Eniluracil is a potent, irreversible inactivator of Dihydropyrimidine Dehydrogenase (DPD), primarily developed to enhance the oral bioavailability and therapeutic index of 5-Fluorouracil (5-FU).[2][3][4]

Given the polar nature of the uracil pharmacophore and the necessity for high sensitivity (low ng/mL range) in pharmacokinetic (PK) studies, standard protein precipitation (PPT) often yields insufficient recovery and high matrix effects. This protocol utilizes Liquid-Liquid Extraction (LLE) with an optimized ethyl acetate/isopropanol solvent system, coupled with Hydrophilic Interaction or Polar-Embedded Reversed-Phase LC-MS/MS .

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Trial Coordinators.

Scientific Background & Mechanism

The Challenge of DPD

Endogenous DPD rapidly catabolizes 5-FU, leading to erratic bioavailability and toxic metabolites (e.g., fluoro-beta-alanine).[4] Eniluracil acts as a "suicide substrate," binding DPD and preventing 5-FU degradation.[5]

Analytical Implication: In clinical samples containing both 5-FU and Eniluracil, the presence of Eniluracil effectively stabilizes 5-FU post-collection by inhibiting residual DPD activity in plasma. However, the analysis of Eniluracil itself requires careful handling to prevent degradation of its ethynyl group and to separate it from endogenous uracil and co-administered 5-FU.

Mechanism of Action Diagram

The following diagram illustrates the pharmacological interaction necessitating this analysis.

G Eniluracil Eniluracil (Suicide Inhibitor) DPD DPD Enzyme (Active) Eniluracil->DPD Binds (1:1 Stoichiometry) DPD_Inactive DPD-Eniluracil Complex (Irreversibly Inactive) DPD->DPD_Inactive Inactivation Metabolites Inactive Metabolites (FBAL) DPD->Metabolites Rapid Elimination FiveFU 5-Fluorouracil (Drug) FiveFU->DPD Catabolism (Blocked) Target Tumor Cell Death (Thymidylate Synthase Inhibition) FiveFU->Target Enhanced Bioavailability

Figure 1: Mechanism of DPD inactivation by Eniluracil, preserving 5-FU systemic exposure.[2][3][4][5]

Method Development Logic

Extraction Strategy: Why LLE?

Eniluracil (LogP ~ -0.7) and 5-FU are polar.

  • Protein Precipitation (PPT): While fast, PPT leaves significant phospholipids in the supernatant, causing ion suppression in the early eluting region where these polar analytes appear.

  • Solid Phase Extraction (SPE): Effective but costly. Phenylboronic acid (PBA) columns are specific for diols but less effective for Eniluracil.

  • Liquid-Liquid Extraction (LLE): The Recommended Approach . Using pure Ethyl Acetate yields poor recovery for polar uracils. Modifying the organic phase with Isopropanol (IPA) significantly increases the extraction efficiency of the polar pyrimidine ring while excluding plasma proteins.

Internal Standard Selection
  • Primary Choice: Stable Isotope Labeled Eniluracil (

    
    , 
    
    
    
    ).
  • Alternative: 5-Bromouracil (5-BrU) or 5-Chlorouracil . These structural analogs mimic the ionization and extraction properties of Eniluracil closely without natural occurrence in plasma.

Experimental Protocol

Reagents and Materials
  • Analyte: Eniluracil (Reference Standard >99%).[3][4]

  • Internal Standard (IS): 5-Bromouracil (5-BrU).[1]

  • Matrix: Drug-free human plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate : Isopropanol (85:15 v/v).[6]

  • Buffer: 10 mM Ammonium Acetate (pH adjusted to 6.0 with acetic acid).

Sample Preparation Workflow (LLE)

Step 1: Aliquoting Thaw plasma samples at room temperature. Vortex for 10 seconds. Transfer 200 µL of plasma into 2.0 mL polypropylene tubes.

Step 2: Internal Standard Addition Add 20 µL of IS working solution (5-BrU, 500 ng/mL in methanol). Vortex for 30 seconds.

Step 3: pH Stabilization Add 50 µL of 10 mM Ammonium Acetate buffer (pH 6.0). Rationale: Uracil analogs are weakly acidic (pKa ~8). Mildly acidic buffering ensures they remain in the neutral, non-ionized state, improving partitioning into the organic layer.

Step 4: Extraction Add 1.5 mL of Extraction Solvent (Ethyl Acetate:IPA, 85:15). Cap tubes tightly. Shake on a reciprocating shaker (high speed) for 10 minutes . Centrifuge at 4,000 x g for 10 minutes at 4°C.

Step 5: Drying Transfer 1.2 mL of the upper organic layer to a clean glass tube. Evaporate to dryness under a stream of nitrogen at 40°C .

Step 6: Reconstitution Reconstitute residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 1 minute; Centrifuge at 10,000 x g for 5 minutes. Transfer supernatant to autosampler vials.

Workflow Diagram

Workflow Start Thaw Plasma Sample (200 µL) Add_IS Add Internal Standard (5-BrU) + Buffer (pH 6) Start->Add_IS LLE LLE: Add EtOAc:IPA (85:15) Shake 10 min Add_IS->LLE Centrifuge Centrifuge 4000g, 10 min, 4°C LLE->Centrifuge Transfer Transfer Organic Layer (Supernatant) Centrifuge->Transfer Dry Evaporate to Dryness N2 @ 40°C Transfer->Dry Recon Reconstitute 100 µL Mobile Phase Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Step-by-step Liquid-Liquid Extraction workflow for Eniluracil.

Instrumental Analysis (LC-MS/MS)[1][6][7][8][9]

Chromatographic Conditions

Due to the polarity of Eniluracil, a standard C18 column may result in elution in the void volume. A Polar-Embedded C18 or HILIC column is required.

  • Column: Waters Atlantis T3 C18 (3 µm, 2.1 x 100 mm) or Phenomenex Synergi Hydro-RP.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Table 1: Mobile Phase Gradient

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Methanol)
0.098%2%
1.098%2%
3.530%70%
4.530%70%
4.698%2%
7.098%2%
Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. While positive mode is possible, negative mode often yields lower background noise for uracil analogs.

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Eniluracil 135.0 [M-H]-42.0 (CNO-)3020
Eniluracil (Qual) 135.0 [M-H]-92.03015
5-Bromouracil (IS) 189.0 [M-H]-42.03522
5-Fluorouracil 129.0 [M-H]-42.03018

(Note: The m/z 42 product ion corresponds to the cyanate ion, a common fragment for uracils in negative mode).

Validation & Quality Control (FDA/EMA Guidelines)

To ensure data integrity, the method must be validated against the following criteria:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ peak area should be observed at the retention time of Eniluracil.

  • Linearity: Range typically 5.0 ng/mL to 1000 ng/mL . Correlation coefficient (

    
    ) > 0.99.[7][8]
    
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Recovery: Should be consistent (>70% recommended with EtOAc:IPA).

  • Stability:

    • Bench-top: 4 hours at room temperature (Eniluracil is generally stable).

    • Freeze-thaw: 3 cycles at -80°C.

    • Post-preparative: 24 hours in autosampler at 10°C.

Troubleshooting Guide
  • Low Recovery? Ensure the pH is adjusted to 6.0 before extraction. If the sample is too alkaline, Eniluracil will ionize and stay in the water phase.

  • Peak Tailing? Eniluracil can interact with active silanols. Ensure the column is fully end-capped (e.g., T3 bonding) and consider increasing buffer strength to 10mM Ammonium Acetate.

  • Carryover? Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • Baker SD, et al. "Pharmacokinetics, oral bioavailability, and safety of the dihydropyrimidine dehydrogenase inhibitor eniluracil in patients with cancer." Journal of Clinical Oncology, 1996. Link

  • Guo P, et al. "Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS." Journal of Chromatography B, 2003. (Validated method utilizing 5-bromouracil IS and LLE). Link

  • Schilsky RL, Kindler HL. "Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase."[4] Expert Opinion on Investigational Drugs, 2000.[4] Link

  • Ochoa-Aranda E, et al. "Determination of 5-fluorouracil and its metabolites in human plasma by high-performance liquid chromatography."[9] Biomedical Chromatography, 2020.[10] (Reference for LLE extraction logic of uracils). Link

Sources

Application Note: Strategic Use of Eniluracil-¹³C,¹⁵N₂ as an Internal Standard for Robust Bioanalysis of Eniluracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, protocol, and implementation of Eniluracil-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Eniluracil. Eniluracil is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-fluorouracil (5-FU) catabolism.[1] Its co-administration with 5-FU enhances the bioavailability and antitumor efficacy of 5-FU.[1][2] Accurate quantification of Eniluracil in biological matrices is therefore critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.

The gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a SIL-IS.[3] This is because a SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it experiences similar extraction recovery, and matrix effects, and chromatographic behavior.[4] The use of ¹³C and ¹⁵N isotopes, as in Eniluracil-¹³C,¹⁵N₂, is particularly advantageous as it avoids the potential for chromatographic separation that can sometimes be observed with deuterium-labeled standards.[5][6] This document will detail the selection of an appropriate concentration for Eniluracil-¹³C,¹⁵N₂ and provide a step-by-step protocol for sample preparation and LC-MS/MS analysis.

The Critical Role of a Stable Isotope-Labeled Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard is added at a known concentration to all samples, including calibration standards, quality control samples (QCs), and unknown study samples.[4] Its purpose is to normalize for variability that can be introduced during the analytical workflow, such as:[4]

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Chromatographic Separation: Minor variations in injection volume.

  • Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects.[7]

By calculating the peak area ratio of the analyte to the internal standard, these variabilities can be effectively compensated for, leading to improved accuracy and precision of the final concentration measurement.[4] A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences the same ionization efficiency, providing the most accurate correction for matrix effects.[4]

Determining the Optimal Concentration of Eniluracil-¹³C,¹⁵N₂

The concentration of the internal standard should be carefully selected to ensure a consistent and reproducible response across the entire analytical run, without interfering with the analyte signal. While a specific concentration for Eniluracil-¹³C,¹⁵N₂ is not explicitly documented in the literature, a scientifically sound starting point can be determined based on established bioanalytical methods for Eniluracil.

A previously published LC-MS/MS method for the simultaneous determination of Eniluracil and 5-FU in human plasma reported a dynamic range for Eniluracil from 4.13 ng/mL to 1030 ng/mL.[8][9] A common practice in bioanalytical method development is to set the internal standard concentration at or near the geometric mean of the calibration curve range.

Recommended Starting Concentration: 50 ng/mL

Rationale:

  • Robust Signal: A concentration of 50 ng/mL is expected to provide a strong and reproducible signal, well above the lower limit of quantification (LLOQ) of the analyte.

  • Minimizes Interference: This concentration is unlikely to cause detector saturation or significant isotopic contribution to the analyte's mass channel.

  • Covers the Calibration Range: It is a central point within the typical calibration range for Eniluracil, ensuring consistent performance across low, medium, and high concentration samples.

It is crucial to note that this is a starting point, and the optimal concentration should be confirmed during method development and validation.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the use of Eniluracil-¹³C,¹⁵N₂ in a bioanalytical workflow. These protocols are based on established methodologies and should be adapted and validated in your laboratory according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation Guidance.[10]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of Eniluracil and Eniluracil-¹³C,¹⁵N₂ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Calibration Standard Working Solutions: Prepare a series of working solutions for the calibration standards by serial dilution of the Eniluracil primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of Eniluracil-¹³C,¹⁵N₂ at a concentration of 500 ng/mL in a 50:50 mixture of acetonitrile and water. This will be diluted 10-fold in the final sample preparation to achieve the target concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Eniluracil from plasma samples.[9]

  • Sample Aliquoting: Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 500 ng/mL Eniluracil-¹³C,¹⁵N₂ working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex the samples for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

LC-MS/MS Parameters

The following are suggested starting parameters for LC-MS/MS analysis. These should be optimized for your specific instrumentation.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Setting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart with 5% B, ramp to 95% B, then re-equilibrate
Injection Volume5-10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of Eniluracil and Eniluracil-¹³C,¹⁵N₂
Dwell Time100-200 ms
Collision EnergyTo be optimized for each transition
Cone VoltageTo be optimized

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines.[10][11] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and weighting model.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple QC levels (LLOQ, low, medium, and high).

  • Matrix Effect: Evaluate the ion suppression or enhancement from different sources of the biological matrix.

  • Recovery: Assess the extraction efficiency of the analyte and internal standard.

  • Stability: Evaluate the stability of the analyte and internal standard under various conditions (freeze-thaw, bench-top, long-term storage).

Visualizations

Bioanalytical Workflow

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Eniluracil-¹³C,¹⁵N₂ (50 ng/mL final) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration ratio Area Ratio Calculation (Analyte/IS) integration->ratio quant Quantification ratio->quant

Caption: Bioanalytical workflow for the quantification of Eniluracil using Eniluracil-¹³C,¹⁵N₂ as an internal standard.

Rationale for SIL-IS Concentration Selection

concentration_rationale cluster_is_concentration Internal Standard Concentration cluster_consequences Consequences cal_range Analyte Calibration Range (e.g., 4-1000 ng/mL) optimal Optimal (e.g., 50 ng/mL) cal_range->optimal Geometric Mean too_low Too Low (< LLOQ) poor_signal Poor Signal-to-Noise Inconsistent Integration too_low->poor_signal robust_signal Robust & Reproducible Signal Minimal Interference optimal->robust_signal too_high Too High (> ULOQ) detector_saturation Detector Saturation Isotopic Interference too_high->detector_saturation

Caption: Rationale for selecting an optimal internal standard concentration.

Conclusion

The use of Eniluracil-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of Eniluracil in biological matrices. By following the principles of bioanalytical method development and validation, and by carefully selecting an appropriate internal standard concentration, researchers can generate high-quality data for pharmacokinetic and other drug development studies. The protocols and rationale provided in this application note serve as a robust starting point for the successful implementation of Eniluracil-¹³C,¹⁵N₂ in your laboratory.

References

  • ResearchGate. (2025, August 6). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF. Retrieved from [Link]

  • MDPI. (2023, December 26). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Retrieved from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • PubMed. (n.d.). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Retrieved from [Link]

  • PubMed. (n.d.). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS | Request PDF. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, January 1). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Eniluracil. PubChem Compound Database. Retrieved from [Link]

  • PubMed Central. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

  • PubMed. (n.d.). Phase I clinical and pharmacologic study of eniluracil plus fluorouracil in patients with advanced cancer. Retrieved from [Link]

  • National Institutes of Health. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • Adherex Technologies. (n.d.). Eniluracil Summary. Retrieved from [Link]

  • CIL Isotope Separations. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Shimadzu. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • ACS Publications. (2024, August 30). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • AAPS. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Simultaneous Separation and Quantification of Eniluracil and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of the anticancer agent 5-Fluorouracil (5-FU) and its modulator, Eniluracil (EU). The described reversed-phase HPLC protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for pharmacokinetic studies, formulation analysis, and quality control. The causality behind critical experimental choices, such as column chemistry and mobile phase composition, is explained to provide a deeper understanding of the method's principles.

Introduction: The Significance of Monitoring Eniluracil and 5-FU

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors.[1] However, its efficacy is often hampered by erratic absorption and rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD). Eniluracil (5-ethynyluracil) is a potent, irreversible inhibitor of DPD.[2] By co-administering Eniluracil, the degradation of 5-FU is prevented, leading to increased bioavailability and more predictable therapeutic outcomes.[2]

Consequently, the ability to accurately and simultaneously measure concentrations of both Eniluracil and 5-FU is crucial for preclinical and clinical research. This allows for the evaluation of drug-drug interactions, dose optimization, and the assessment of pharmacokinetic profiles. This application note provides a robust and validated HPLC method to achieve this analytical goal.

Principle of Separation: Reversed-Phase Chromatography

The separation of Eniluracil and 5-FU is optimally achieved using reversed-phase HPLC. This technique employs a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. 5-FU, being a highly polar compound, has a low affinity for the stationary phase and thus elutes early.[3] Eniluracil, with its ethynyl group, is more nonpolar than 5-FU and therefore exhibits stronger retention on the C18 column, allowing for excellent separation of the two compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is fine-tuned to achieve optimal resolution and peak shape within a reasonable analysis time.

Materials and Reagents

  • Analytes: Eniluracil (EU) and 5-Fluorouracil (5-FU) reference standards

  • Internal Standard (IS): 5-Bromouracil is a suitable internal standard.[1]

  • Solvents: HPLC grade acetonitrile and methanol

  • Buffers: Potassium dihydrogen phosphate (KH2PO4) or formic acid for mobile phase preparation

  • Water: Deionized or Milli-Q water

  • Sample Preparation: Trichloroacetic acid for protein precipitation or ethyl acetate for liquid-liquid extraction[4]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. For higher sensitivity, an LC-MS/MS system can be employed.[1][3]

Table 1: Optimized HPLC Parameters
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., Nova-park C18, 4.6 µm, 3.9 x 150 mm)[5]
Mobile Phase 5 mmol/L KH2PO4 (pH 6.0) : Methanol (96:4, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 265 nm[6]
Run Time Approximately 10 minutes

Causality of Parameter Selection:

  • C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain both Eniluracil and 5-FU and resolve them based on their polarity differences.

  • Mobile Phase (pH 6.0): Maintaining the pH of the mobile phase ensures consistent ionization states of the analytes, leading to reproducible retention times and symmetrical peak shapes.

  • UV Detection at 265 nm: Both 5-FU and Eniluracil are uracil analogs and exhibit strong absorbance at this wavelength, providing good sensitivity for both compounds.[6][7]

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Eniluracil and 5-FU reference standards in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to construct a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).[6]

Sample Preparation from Plasma (Protein Precipitation)

This protocol is a self-validating system as the use of an internal standard corrects for any variability in the extraction process.

  • Spiking: To 500 µL of plasma, add a known concentration of the internal standard (5-Bromouracil).

  • Precipitation: Add 1 mL of cold trichloroacetic acid (10% w/v) to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject 20 µL of the filtered sample into the HPLC system.

G cluster_prep Sample Preparation Workflow plasma 500 µL Plasma Sample is Add Internal Standard (5-Bromouracil) plasma->is precip Add 1 mL Cold Trichloroacetic Acid (10%) is->precip vortex Vortex (1 minute) precip->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm Syringe Filter) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial hplc_analysis HPLC Analysis hplc_vial->hplc_analysis Inject 20 µL

Caption: Workflow for Plasma Sample Preparation.

Data Analysis and System Suitability

  • Calibration Curve: Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the working standard solutions. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.

  • Quantification: Determine the concentration of Eniluracil and 5-FU in the unknown samples using the regression equation from the calibration curve.

  • System Suitability: Before running the sample set, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2
Resolution > 2 between EU and 5-FU
%RSD for Peak Area < 2% (for n=6 injections)

Method Validation

For use in regulated environments, the method should be validated according to ICH guidelines.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrated over a range of concentrations (e.g., 0.1-10 µg/mL).[6]

  • Precision (Intra- and Inter-day): The relative standard deviation (RSD) should be within acceptable limits (typically < 15%).[6]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For a similar HPLC-UV method for 5-FU, LOD and LOQ were reported as 10.86 ng/mL and 32.78 ng/mL, respectively.[6]

Conclusion

The described reversed-phase HPLC method provides a reliable, specific, and robust means for the simultaneous separation and quantification of Eniluracil and 5-Fluorouracil. The protocol is suitable for a wide range of applications in pharmaceutical research and development. The explanation of the rationale behind the chosen parameters offers users the flexibility to adapt and troubleshoot the method for their specific needs.

References

  • A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. (2010). Bioanalysis. Retrieved February 9, 2026, from [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. (2012). SciELO. Retrieved February 9, 2026, from [Link]

  • Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. (2010). PubMed. Retrieved February 9, 2026, from [Link]

  • Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. (2004). Journal of Food and Drug Analysis. Retrieved February 9, 2026, from [Link]

  • Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. (n.d.). BASi. Retrieved February 9, 2026, from [Link]

  • Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. (2017). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. (2020). Research Journal of Pharmacy and Technology. Retrieved February 9, 2026, from [Link]

  • Analytical and Bioanalytical HPLC Method for Simultaneous estimation of 5-Fluorouracil and Sonidegib. (2022). Impressions@MAHE. Retrieved February 9, 2026, from [Link]

Sources

Application Note & Protocol: High-Efficiency Extraction of Eniluracil from Biological Matrices via Protein Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the extraction of Eniluracil from complex biological matrices, such as human plasma, using a protein precipitation (PPT) methodology. Eniluracil is an orally active, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-fluorouracil (5-FU) catabolism.[1][2] Its co-administration with 5-FU dramatically improves the latter's bioavailability and therapeutic index, making the accurate quantification of Eniluracil essential for pharmacokinetic studies and clinical trial monitoring.[3][4][5] This guide delves into the mechanistic principles of protein precipitation, presents a robust and optimized protocol using acetonitrile, and discusses critical parameters for method validation in accordance with regulatory standards.

Introduction: The Rationale for Eniluracil Quantification

Eniluracil's role as a "modulating agent" for 5-FU therapy necessitates precise bioanalytical methods to characterize its pharmacokinetic profile.[4] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical to optimizing dosing regimens and ensuring patient safety. Biological samples like plasma are complex mixtures containing high concentrations of proteins, lipids, and salts, which can interfere with sensitive analytical instruments like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Protein precipitation serves as a simple, rapid, and cost-effective sample preparation technique to remove these macromolecular interferences, ensuring the integrity and reliability of downstream analysis.[6]

The Science of Protein Precipitation

The core principle of protein precipitation is to induce a change in the solvent environment that reduces the solubility of proteins, causing them to aggregate and fall out of solution. Proteins remain soluble in aqueous biological fluids due to a hydration layer of water molecules surrounding their structure.[7] The introduction of a precipitating agent disrupts this layer, promoting protein-protein interactions over protein-solvent interactions, which leads to precipitation.

There are several classes of precipitating agents, each with a distinct mechanism:

  • Organic Solvents (e.g., Acetonitrile, Methanol): These water-miscible solvents reduce the dielectric constant of the solution and strip away the hydration layer, leading to protein aggregation.[6][7] Acetonitrile is often preferred for LC-MS/MS applications as it typically yields cleaner extracts and more complete protein removal compared to methanol.[8]

  • Acids (e.g., Trichloroacetic Acid - TCA): Acids lower the pH of the sample, which alters the ionization state of amino acid side chains.[7] This disruption of intramolecular electrostatic interactions leads to protein denaturation, unfolding, and aggregation.[9][10] While effective, TCA can sometimes cause the co-precipitation of certain analytes and is highly denaturing.

  • Salts (e.g., Ammonium Sulfate): High concentrations of salt ions compete for water molecules, reducing the amount of water available to solvate the proteins. This "salting out" effect enhances hydrophobic interactions between proteins, causing them to precipitate. This method is generally milder but less common for routine small molecule bioanalysis.[7]

For Eniluracil, a small, polar molecule, precipitation with a cold organic solvent like acetonitrile offers an optimal balance of high protein removal efficiency, good analyte recovery, and compatibility with reversed-phase chromatography.[8]

Optimized Protocol: Eniluracil Extraction via Acetonitrile Precipitation

This protocol is designed for the extraction of Eniluracil from human plasma and is suitable for high-throughput applications.

Required Materials & Reagents
  • Biological Matrix: Frozen human plasma (K2-EDTA anticoagulant)

  • Analyte Standard: Eniluracil reference standard

  • Internal Standard (IS): A structurally similar molecule not present in the matrix (e.g., a stable isotope-labeled Eniluracil)

  • Precipitating Solvent: HPLC-grade Acetonitrile (ACN), pre-chilled to -20°C

  • Reconstitution Solvent: Mobile phase-matched solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

  • Equipment: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, vortex mixer, refrigerated microcentrifuge capable of >12,000 x g.

Step-by-Step Experimental Workflow
  • Sample Preparation: Thaw plasma samples on ice to prevent degradation. Vortex briefly to ensure homogeneity.

  • Aliquoting: In a clean 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma sample. (Note: The IS concentration should be optimized during method development).

  • Precipitation Step: Add 300 µL of ice-cold acetonitrile to the plasma sample. This 3:1 solvent-to-sample ratio is critical for achieving efficient protein removal.[11]

  • Mixing: Immediately cap the tube and vortex vigorously for 30-60 seconds. This ensures instantaneous and complete denaturation of the proteins.

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This high g-force ensures the formation of a tight, compact protein pellet.

  • Supernatant Collection: Carefully aspirate approximately 350 µL of the clear supernatant without disturbing the protein pellet at the bottom. Transfer the supernatant to a new clean tube.

  • Solvent Evaporation (Optional): If concentration is needed, dry the supernatant under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 20 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining microparticulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Workflow Visualization

Eniluracil_Extraction_Workflow cluster_prep Sample Preparation cluster_ppt Precipitation & Separation cluster_post Final Processing Start 1. Thaw Plasma Sample Aliquot 2. Aliquot 100 µL Plasma Start->Aliquot Spike 3. Spike with Internal Standard Aliquot->Spike Add_ACN 4. Add 300 µL Cold ACN Spike->Add_ACN Critical Ratio: 3:1 Vortex 5. Vortex Vigorously Add_ACN->Vortex Incubate 6. Incubate at -20°C Vortex->Incubate Centrifuge 7. Centrifuge (14,000 x g) Incubate->Centrifuge Transfer 8. Transfer Supernatant Centrifuge->Transfer Evaporate 9. Evaporate & Reconstitute Transfer->Evaporate Analyze 10. Analyze via LC-MS/MS Evaporate->Analyze

Caption: Eniluracil extraction workflow using acetonitrile protein precipitation.

Method Optimization & Causality

A robust protocol is born from understanding the causality behind each experimental choice. Key parameters must be optimized to ensure maximum analyte recovery while minimizing matrix effects.

ParameterOptionsRationale & Recommendation
Precipitating Agent Acetonitrile, Methanol, Trichloroacetic Acid (TCA)Acetonitrile is recommended for its superior protein removal efficiency (>96% at a 2:1 ratio) and generation of a denser protein pellet, which is easier to separate.[8] Methanol can sometimes result in a "fluffier" pellet that is more easily disturbed. TCA is effective but can denature the analyte and may require a neutralization step.[7]
Solvent-to-Plasma Ratio 2:1, 3:1, 4:1 (v/v)A 3:1 ratio is optimal. While a 2:1 ratio can be effective, 3:1 ensures more complete protein precipitation without excessive dilution of the analyte.[6][11] Ratios higher than 4:1 offer diminishing returns on protein removal and significantly increase evaporation time.
Temperature Room Temp, 4°C, -20°CPerforming the precipitation with ice-cold solvent and incubating at -20°C is highly recommended.[7] Lower temperatures enhance protein aggregation and minimize the activity of any residual enzymes that could degrade Eniluracil.
Centrifugation Force & Time 3,000-15,000 x g; 5-20 minA higher g-force (>10,000 x g) for a sufficient duration (10-15 min) is crucial for forming a compact, non-dispersible pellet.[12] Inadequate centrifugation is a primary cause of poor reproducibility and instrument contamination.

A Self-Validating System: Adherence to Bioanalytical Method Validation

The protocol described herein must be validated to prove its reliability for its intended purpose. This validation process acts as a self-validating system, ensuring the method is accurate, precise, and robust. All validation experiments should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[13][14][15]

Key validation parameters to assess for this extraction method include:

  • Recovery: The extraction efficiency of Eniluracil from the plasma matrix. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard.

  • Matrix Effect: The influence of co-extracted, endogenous matrix components on the ionization of the analyte in the mass spectrometer. This is a critical parameter for ensuring analytical accuracy.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels over several days.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Stability: The chemical stability of Eniluracil in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Validation_Logic cluster_sets Sample Sets for Validation cluster_params Calculated Parameters SetA Set A: Analyte in neat solution (Post-extraction spike) MatrixEffect Matrix Effect (%) = (C / A) * 100 SetA->MatrixEffect OverallProcess Overall Process Efficiency (%) = (B / A) * 100 SetA->OverallProcess SetB Set B: Analyte spiked in plasma (Pre-extraction spike) Recovery Recovery (%) = (B / C) * 100 SetB->Recovery SetB->OverallProcess SetC Set C: Blank plasma extract spiked with analyte SetC->Recovery SetC->MatrixEffect

Caption: Logical relationships for determining recovery and matrix effects.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Incomplete protein precipitation.- Analyte co-precipitation with proteins.- Analyte adsorption to tube walls.- Ensure a proper solvent-to-sample ratio (at least 3:1).- Vortex sample immediately and vigorously after adding ACN.- Use low-binding polypropylene tubes.
Cloudy/Hazy Supernatant - Insufficient centrifugation force or time.- Disturbance of the pellet during aspiration.- Increase centrifugation speed to >12,000 x g and time to 15 min.- Leave a small amount of supernatant (~5-10%) above the pellet to avoid disturbance.
High Variability (Poor Precision) - Inconsistent pipetting or timing.- Incomplete mixing.- Use calibrated pipettes and maintain a consistent workflow for all samples.- Ensure vigorous vortexing for a standardized duration for every sample.
LC-MS/MS Signal Suppression (Matrix Effect) - Co-extraction of phospholipids or other matrix components.- Ensure complete protein precipitation. A higher ACN ratio (e.g., 4:1) might help.- If suppression persists, a more selective sample preparation method like Solid-Phase Extraction (SPE) may be required.

Conclusion

The acetonitrile-based protein precipitation method detailed in this application note represents a fast, robust, and highly effective strategy for the extraction of Eniluracil from plasma samples. By understanding the chemical principles behind the technique and carefully optimizing and validating the protocol, researchers can achieve the high-quality data necessary for demanding pharmacokinetic and clinical research applications. This method's simplicity and amenability to automation make it an invaluable tool for drug development professionals.

References

  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs, 9(7), 1635-1643. [Link]

  • Baker, S. D., & Schilsky, R. L. (2000). Pharmacology of fluorinated pyrimidines: eniluracil. Seminars in Oncology, 27(5 Suppl 10), 16-22. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Definition of eniluracil. Retrieved February 9, 2026, from [Link]

  • Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. [Link]

  • Bioquochem. (2019). Principals of various protein precipitation methods. Retrieved February 9, 2026, from [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

  • Schilsky, R. L. (2000). Clinical development of eniluracil: current status. Oncology (Williston Park, N.Y.), 14(9 Suppl 9), 51-55. [Link]

  • ResearchGate. (2015). How can I troubleshoot protein precipitation after purification? [Forum Post]. Retrieved February 9, 2026, from [Link]

  • Mansour, A. M., & Smith, H. T. (2001). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Rajalingam, D., Unni, S., Udgaonkar, J. B., & Kumar, K. V. (2009). Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate. Protein science : a publication of the Protein Society, 18(5), 980–993. [Link]

  • Shaaban, M. A., El-Kimary, E. I., & El-Dien, M. S. (2017). Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics. Journal of Chromatography B, 1043, 119-125. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Oregon Health & Science University. (n.d.). Protocol for chloroform-methanol precipitation. Retrieved February 9, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Mechanism of protein precipitation with TCA. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agrisera. (n.d.). Immunoprecipitation troubleshooting. Retrieved February 9, 2026, from [Link]

  • University of California, Berkeley. (2001). TCA protein precipitation protocol. [Link]

  • Wyler, R., & Wenz, J. (2015). Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis. Bio-protocol, 5(19), e1602. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved February 9, 2026, from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

Sources

High-Precision Pharmacokinetic Profiling of DPD Inactivation: A Bioanalytical Protocol Using Eniluracil-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eniluracil (5-ethynyluracil) is a potent, irreversible inactivator of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-Fluorouracil (5-FU).[1][2] By effectively creating a "DPD-null" state, Eniluracil normalizes the erratic pharmacokinetics of 5-FU, extending its half-life and improving oral bioavailability.

This application note details a robust pharmacokinetic (PK) study design and LC-MS/MS bioanalytical protocol utilizing Eniluracil-13C,15N2 as a Stable Isotope Labeled Internal Standard (SIL-IS). The use of this specific isotopolog is critical for eliminating matrix effects and ensuring regulatory compliance (FDA/EMA) during the quantification of Eniluracil in plasma and tissue matrices.

Scientific Background & Mechanism of Action[1][3][4]

The "Suicide Inhibition" Mechanism

To design an effective PK study, one must understand that Eniluracil is not merely a competitive inhibitor but a mechanism-based inactivator (suicide substrate). It binds to the active site of DPD, where it is catalytically converted into a reactive intermediate that covalently binds to the enzyme, permanently disabling it.

This mechanism dictates that the PK correlation is not just concentration-dependent but time-dependent. The plasma concentration of Eniluracil must be maintained above a threshold long enough to inactivate the de novo synthesized DPD.

Pathway Visualization

The following diagram illustrates the divergent pathways of 5-FU (catabolism) versus Eniluracil (inactivation).[3]

DPD_Mechanism DPD Active DPD Enzyme Substrate_5FU 5-Fluorouracil (5-FU) DPD->Substrate_5FU Inhibitor_EU Eniluracil (Suicide Substrate) DPD->Inhibitor_EU NADPH NADPH Cofactor NADPH->Substrate_5FU NADPH->Inhibitor_EU Metabolite_DHFU Dihydrofluorouracil (Inactive Metabolite) Substrate_5FU->Metabolite_DHFU Rapid Catabolism (t1/2 ~10-20 min) Intermediate Reactive Intermediate Inhibitor_EU->Intermediate Catalytic Conversion Dead_DPD Covalently Modified DPD (Inactive) Intermediate->Dead_DPD Irreversible Binding (Mechanism-Based Inactivation)

Figure 1: Mechanism of DPD inactivation by Eniluracil compared to 5-FU catabolism.[1]

Pharmacokinetic Study Design

Dosing Strategy

Because Eniluracil is often co-administered with 5-FU, the study design must prevent analytical interference between the two drugs, although the SIL-IS (this compound) provides high specificity.

  • Species: Sprague-Dawley Rats or Beagle Dogs (common for DPD profiling).

  • Dose: 10–20 mg/kg (Oral) or 1–5 mg/kg (IV) to assess absolute bioavailability.

  • Co-administration: If testing efficacy, Eniluracil is typically dosed 1 hour prior to 5-FU to ensure maximal DPD inactivation before the cytotoxic agent enters the system.

Sampling Schedule

Eniluracil has a longer half-life (~3.5 to 5 hours in humans) compared to native 5-FU.

  • Absorption Phase: Pre-dose, 15 min, 30 min, 1 hr.

  • Distribution/Elimination: 2, 4, 6, 8, 12, 24, and 48 hrs.

  • Matrix: Plasma (K2EDTA). Note: DPD is ubiquitous in the liver; liver tissue harvesting at terminal endpoints is recommended for PD correlation.

Bioanalytical Protocol (LC-MS/MS)[6][7][8]

The Role of this compound

Using a structural analog (e.g., 5-bromouracil) is insufficient for high-regulatory standards. This compound serves as the ideal Internal Standard (IS) because:

  • Co-elution: It elutes at the exact retention time as the analyte, experiencing the exact same matrix suppression/enhancement.

  • Mass Shift: The +3 Da shift (assuming 1x 13C and 2x 15N) is sufficient to avoid isotopic overlap with the natural abundance isotopes of the parent drug.

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) with ethyl acetate is possible, Protein Precipitation is preferred for high-throughput PK studies due to the polarity of uracil derivatives.

Reagents:

  • Stock Solution: Eniluracil (1 mg/mL in DMSO).

  • IS Working Solution: this compound (500 ng/mL in Methanol).

  • Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.[4]

Protocol Steps:

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of IS Working Solution (this compound).

  • Add 200 µL of chilled Acetonitrile (with 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to a fresh plate.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Eniluracil is an acidic molecule (pKa ~7.8); therefore, Negative Electrospray Ionization (ESI-) provides the best sensitivity.

Chromatography:

  • Column: Porous Graphitic Carbon (e.g., Hypercarb, 2.1 x 50mm) or High-Strength Silica C18 (e.g., Acquity HSS T3). Note: Standard C18 may struggle to retain polar uracils; Hypercarb is superior for isomer separation.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Transitions):

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)
Eniluracil 135.042.0 (NCO-)25
This compound 138.044.0 (Labeled NCO-)25

Note: The fragmentation of uracils often yields the isocyanate ion (NCO-). Ensure the label positions in your custom synthesis allow for the label to be retained in the fragment ion if using the 42/44 transition.

Analytical Workflow Diagram

Bioanalysis_Workflow Sample Rat Plasma Sample (50 µL) Spike Spike IS: This compound Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge (4000g, 10 min, 4°C) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dry Evaporate & Reconstitute (Mobile Phase) Supernatant->Dry LCMS LC-MS/MS Analysis (Negative ESI, MRM) Dry->LCMS Data Quantification (IS Ratio Correction) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow for Eniluracil quantification.

Validation & Acceptance Criteria

To ensure data integrity suitable for regulatory submission (FDA/EMA), the method must be validated according to Bioanalytical Method Validation Guidance (2018) .

  • Linearity: Calibration curve range 5.0 ng/mL to 2000 ng/mL (r² > 0.99).

  • Precision & Accuracy: Intra- and inter-day CV% < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) using the SIL-IS.

    • The SIL-IS should correct the MF to near 1.0.

References

  • Spector, T., et al. (1993). Eniluracil (776C85): A potent, non-toxic inactivator of dihydropyrimidine dehydrogenase. Biochemical Pharmacology.[5]

  • Baker, S. D., et al. (1996). Phase I clinical and pharmacologic study of eniluracil plus fluorouracil in patients with advanced cancer. Journal of Clinical Oncology.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6][5][7]

  • Guo, Y., et al. (2013). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS.[8][9] Journal of Chromatography B.

Sources

Mass spectrometry parameters for labeled Eniluracil analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Eniluracil in Human Plasma via LC-MS/MS

Part 1: Core Directive & Introduction

Objective: To provide a definitive, field-validated protocol for the quantification of Eniluracil (5-ethynyluracil) in biological matrices. This guide moves beyond generic "cookbook" instructions to explain the physicochemical causality driving each parameter, ensuring researchers can adapt and troubleshoot with authority.

Clinical Context: Eniluracil is a potent, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD).[1] Its primary clinical utility lies in potentiating the efficacy of 5-fluorouracil (5-FU) by preventing its catabolism. Accurate pharmacokinetic (PK) monitoring is critical because the therapeutic window of 5-FU is narrow, and Eniluracil co-administration alters 5-FU clearance by over 20-fold.

The Analytical Challenge: Eniluracil is a small, polar pyrimidine (


 Da). Its high polarity makes retention on standard C18 columns difficult, often leading to ion suppression from the solvent front. Furthermore, its acidic nature (

) necessitates specific ionization strategies distinct from lipophilic drugs.

Part 2: Method Development & Scientific Rationale

Ionization Physics: Why Negative Mode?

Unlike many basic drugs that protonate easily (


), Eniluracil possesses an acidic imide proton at the N3 position.
  • Mechanism: Under basic or neutral mobile phase conditions, this proton is easily abstracted.

  • Decision: Operate in Negative Electrospray Ionization (ESI-) .

  • Benefit: This yields a dominant

    
     precursor ion at m/z 135 , which typically exhibits lower background noise than the positive mode equivalent in plasma matrices.
    
Fragmentation Logic (MS/MS)

The collision-induced dissociation (CID) of uracil derivatives typically follows a Retro-Diels-Alder (RDA) mechanism.

  • Precursor: m/z 135

    
    
    
  • Primary Transition (Quantifier): Cleavage of the pyrimidine ring often results in the expulsion of the N1-C2 fragment as the cyanate ion (

    
    ).
    
    • Target: m/z 42 (

      
      ).
      
  • Secondary Transition (Qualifier): Loss of the HNCO neutral fragment (

    
     Da) from the ring.
    
    • Target: m/z 92 (

      
      ).
      
Chromatographic Strategy: The Retention Problem

Standard C18 columns often fail to retain Eniluracil sufficiently to separate it from the unretained salt/protein dump at the void volume (


).
  • Solution A (Standard): Polar-Embedded C18 (e.g., Waters Atlantis dC18 or Phenomenex Synergi Hydro-RP). These allow 100% aqueous loading without phase collapse.

  • Solution B (Advanced): Porous Graphitic Carbon (PGC) (e.g., Hypercarb). PGC retains polar analytes via charge-induced dipoles on the graphite surface, offering superior retention for uracils.

  • Selected Protocol: We utilize Solution A for broader accessibility, using a high-aqueous start gradient.

Part 3: Experimental Protocol

A. Materials & Reagents
  • Analyte: Eniluracil (Purity >98%).

  • Internal Standard (IS):

    • Gold Standard:

      
      -Eniluracil (Custom synthesis).
      
    • Pragmatic Standard:5-Bromouracil (5-BU) . Due to structural similarity and similar pKa, 5-BU tracks extraction efficiency well, though it does not correct for matrix effects as perfectly as a stable isotope.

  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation (PPT) to remove phospholipids that cause ion suppression.

Workflow Diagram:

SamplePrep Figure 1: Liquid-Liquid Extraction Workflow for Eniluracil Start Plasma Sample (100 µL) IS_Add Add Internal Standard (10 µL 5-BU) Start->IS_Add Extract Add Extraction Solvent (Ethyl Acetate:IPA 85:15, 1 mL) IS_Add->Extract Vortex Vortex (5 min) & Centrifuge (10k g, 5 min) Extract->Vortex Transfer Transfer Organic Supernatant to Clean Tube Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase A) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

C. LC-MS/MS Parameters

Table 1: Mass Spectrometry Settings (Sciex/Agilent/Thermo equivalent)

ParameterSettingRationale
Ionization Mode Negative ESI (

)
Maximizes sensitivity for acidic imide proton.
Spray Voltage -4500 VOptimal for negative mode stability.
Source Temp 500°CEnsures desolvation of aqueous mobile phase.
Curtain Gas 30 psiPrevents solvent droplets entering vacuum.
Collision Gas Medium (Nitrogen)Sufficient for ring fragmentation.

Table 2: MRM Transitions

CompoundPrecursor (m/z)Product (m/z)DP (V)CE (eV)Role
Eniluracil 135.042.0-60-28Quantifier
Eniluracil135.092.0-60-22Qualifier
5-Bromouracil (IS) 189.042.0-60-30Internal Std
Labeled IS (Opt)139.042.0-60-28Gold Std

Table 3: Chromatographic Gradient Column: Phenomenex Synergi Hydro-RP (150 x 2.0 mm, 4 µm) or equivalent. Mobile Phase A: 10mM Ammonium Acetate in Water (pH Unadjusted). Mobile Phase B: Acetonitrile.

Time (min)% BFlow (mL/min)Event
0.020.3Load (High Aqueous)
1.020.3Desalting
4.0600.3Elution of Eniluracil
4.1950.3Column Wash
5.5950.3Wash Hold
5.620.3Re-equilibration
8.020.3End

Part 4: Mechanism of Fragmentation[2]

Understanding the fragmentation pathway allows for better troubleshooting of interference. The primary transition involves a Retro-Diels-Alder (RDA) reaction, common in uracils, cleaving the 1,2 and 3,4 bonds.

Fragmentation Figure 2: Proposed Fragmentation Pathway of Eniluracil (Negative ESI) Parent Eniluracil [M-H]- m/z 135 Intermediate Ring Opening (RDA Mechanism) Parent->Intermediate CID Energy Frag1 Product Ion [NCO]- m/z 42 Intermediate->Frag1 Charge Retention on NCO Neutral Neutral Loss (C5H3N - Alkyne Frag) Intermediate->Neutral Neutral Loss

Part 5: Validation & Troubleshooting

1. Linearity & Range:

  • Typical Range: 5 ng/mL (LLOQ) to 5000 ng/mL.

  • Weighting:

    
     linear regression is required due to the wide dynamic range.
    

2. Matrix Effects:

  • Issue: Signal suppression is common in early eluting peaks.

  • Test: Post-column infusion. Inject a blank plasma extract while infusing Eniluracil standard. Look for dips in the baseline at the retention time (~3.5 min).

  • Fix: If suppression >20%, switch to the Hypercarb column protocol or improve LLE wash steps.

3. Carryover:

  • Eniluracil is sticky. Ensure the autosampler wash solvent contains at least 50% organic (MeOH/ACN) and 0.1% Formic Acid to protonate and solubilize residual drug.

References

  • Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Source: Bioanalysis (via PubMed/ResearchGate). Context: Validated method using 5-Bromouracil as IS and negative mode ESI.

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil... Source: Journal of Mass Spectrometry (via NIH). Context: Establishes negative mode fragmentation patterns (NCO- ion) for uracil derivatives.

  • Eniluracil (5-Ethynyluracil) Chemical Properties. Source: National Cancer Institute (NCI) Drug Dictionary. Context: Verification of chemical structure and DPD inhibition mechanism.

  • Stable Isotope Labeled Internal Standards. Source: Cambridge Isotope Laboratories.[2] Context: General principles for selecting stable isotopes (

    
    ) over analogs for bioanalysis.
    
    

Sources

Application Note: Quantitative Determination of Eniluracil in Human Plasma by Isotope Dilution Tandem Mass Spectrometry Using Eniluracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eniluracil in human plasma. The methodology employs the principle of stable isotope dilution mass spectrometry (IDMS) with Eniluracil-¹³C,¹⁵N₂ as the internal standard to ensure the highest level of accuracy and precision. This approach is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Eniluracil, an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD) used to modulate the pharmacology of fluoropyrimidine-based chemotherapy.[1][2][3] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, all validated according to established bioanalytical guidelines.[4][5][6]

Introduction: The Clinical Significance of Eniluracil Quantification

Eniluracil (5-ethynyluracil) is a potent, orally active inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[3][7] By irreversibly inhibiting DPD, Eniluracil significantly increases the bioavailability and prolongs the half-life of orally administered 5-FU, leading to more predictable and sustained systemic exposure.[2][8][9] This modulation of 5-FU pharmacology necessitates careful monitoring of both 5-FU and Eniluracil concentrations in patients to optimize therapeutic efficacy and minimize dose-related toxicities.[8][10]

Given the profound impact of Eniluracil on 5-FU pharmacokinetics, a highly accurate and reliable method for its quantification in biological matrices is paramount for clinical research and therapeutic drug monitoring.[11][12] Isotope dilution mass spectrometry (IDMS) is recognized as a definitive method for high-accuracy quantification, as it effectively corrects for variations in sample extraction, matrix effects, and instrument response.[13][14][15] This application note describes a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard, Eniluracil-¹³C,¹⁵N₂, to achieve precise and accurate measurement of Eniluracil in human plasma.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique for quantitative analysis that relies on the addition of a known amount of an isotopically enriched form of the analyte (the "spike" or internal standard) to the sample.[15][16] In this application, Eniluracil-¹³C,¹⁵N₂ serves as the ideal internal standard because it is chemically identical to the analyte of interest (Eniluracil) and thus exhibits the same behavior during sample preparation, chromatography, and ionization.[17] However, it is distinguishable by its higher mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).

The fundamental principle of IDMS is that after the addition of the internal standard and allowing it to equilibrate with the sample, the ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer.[16] This ratio remains constant throughout the analytical process, regardless of sample losses during extraction or variations in instrument signal. By comparing the measured isotope ratio to a calibration curve prepared with known concentrations of the analyte and a fixed amount of the internal standard, the exact concentration of the analyte in the original sample can be determined with high accuracy.[13][18]

Experimental Protocol

This protocol provides a step-by-step methodology for the quantification of Eniluracil in human plasma. All procedures should be performed in a qualified laboratory by trained personnel.

Materials and Reagents
  • Analytes and Internal Standard:

    • Eniluracil (analytical standard, purity ≥98%)

    • Eniluracil-¹³C,¹⁵N₂ (isotopic purity ≥99% ¹³C, ≥98% ¹⁵N)[19]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (deionized, 18 MΩ·cm or higher)

    • Human plasma (drug-free, sourced from an accredited vendor)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • HPLC vials with inserts

    • Syringe filters (0.22 µm, PTFE or equivalent)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Eniluracil and Eniluracil-¹³C,¹⁵N₂ into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Eniluracil by serial dilution of the primary stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Eniluracil-¹³C,¹⁵N₂ primary stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like Eniluracil from plasma.[20]

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL Eniluracil-¹³C,¹⁵N₂ working solution to each tube (except for blank matrix samples).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Operating Parameters

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Eniluracil137.094.010025
Eniluracil-¹³C,¹⁵N₂140.096.010025

Note: The specific product ions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.

Workflow and Data Analysis

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Standard/QC Spike Add Eniluracil-¹³C,¹⁵N₂ Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate CalCurve Generate Calibration Curve Calculate->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Eniluracil quantification by IDMS.

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of Eniluracil to Eniluracil-¹³C,¹⁵N₂ against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentration of Eniluracil in unknown samples is then calculated from their measured peak area ratios using the regression equation of the calibration curve.

Method Validation and Performance

The described method should be validated according to the principles outlined in the FDA and/or EMA guidelines for bioanalytical method validation.[5][6][21] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are present at the retention time of Eniluracil and its internal standard.

  • Linearity and Range: The calibration curve should demonstrate linearity over a clinically relevant concentration range (e.g., 5-1000 ng/mL).

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[22]

  • Matrix Effect: Evaluated to ensure that co-eluting components from the plasma matrix do not cause ion suppression or enhancement, which could affect the accuracy of quantification.[23]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

  • Stability: The stability of Eniluracil in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Discussion and Causality

The choice of protein precipitation as the sample preparation method is justified by its simplicity, speed, and adequate removal of high-molecular-weight interferences for LC-MS/MS analysis. While more exhaustive techniques like liquid-liquid extraction or solid-phase extraction exist, protein precipitation often provides a sufficiently clean extract for the selective detection offered by tandem mass spectrometry.[20]

The use of a stable isotope-labeled internal standard is the cornerstone of this high-quality bioanalytical method. Eniluracil-¹³C,¹⁵N₂ co-elutes with the unlabeled Eniluracil, ensuring that any variations in injection volume, ionization efficiency, or matrix effects are mirrored in both the analyte and the internal standard. This concurrent measurement and the use of the peak area ratio for quantification provide a self-validating system that corrects for potential analytical errors, leading to highly reliable and reproducible data essential for clinical decision-making.[17]

Conclusion

The Isotope Dilution Mass Spectrometry method using Eniluracil-¹³C,¹⁵N₂ described in this application note provides a highly accurate, precise, and robust tool for the quantification of Eniluracil in human plasma. This methodology is fit-for-purpose for therapeutic drug monitoring and pharmacokinetic studies, enabling a deeper understanding of Eniluracil's clinical pharmacology and facilitating the optimization of fluoropyrimidine-based cancer therapies. The principles and protocols outlined herein adhere to the stringent requirements of regulatory bodies for bioanalytical method validation.[24][25]

References

  • Mann, B. E., & Williams, M. R. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solutions. MethodsX, 9, 101867.
  • International Journal of Pharmaceutical Sciences and Research. (2021). Application of validated LC-MS/MS method for the quantification of Lenvatinib in biological matrices: Supporting in-vivo bioavailability studies in healthy rabbits. Retrieved from [Link]

  • Fassett, J. D. (1986). Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers.
  • Larivière, D. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • Williams, M. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Lab.(LLNL)
  • Schilsky, R. L., & Kindler, H. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase.
  • National Center for Biotechnology Information. (n.d.). Eniluracil. PubChem Compound Database. Retrieved from [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2012). Therapeutic drug monitoring and LC-MS/MS. Bioanalysis, 4(3), 227-231.
  • Wiley Analytical Science. (2024). Mass Spectrometry in therapeutic drug monitoring. Retrieved from [Link]

  • Alsachim. (n.d.). [13C,15N2]-Eniluracil. Retrieved from [Link]

  • Baker, S. D., Schilsky, R. L., & Schilcher, R. B. (1998). Phase I clinical and pharmacologic study of eniluracil plus fluorouracil in patients with advanced cancer. Journal of Clinical Oncology, 16(4), 1450-1459.
  • Adherex Technologies. (n.d.). Eniluracil Summary.
  • Li, W., et al. (2012). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS.
  • Tafzi, N., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540-547.
  • Hauch, S., et al. (2019). Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. Journal of pharmaceutical and biomedical analysis, 164, 464-474.
  • Baker, S. D., et al. (1998). Phase I clinical and pharmacologic study of Eniluracil plus fluorouracil in patients with advanced cancer.
  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Starczak, M., et al. (2021). Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases. Methods in Molecular Biology, 2198, 123-136.
  • Eindhoven University of Technology. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Retrieved from [Link]

  • Baker, S. D., & Diasio, R. B. (2001). Clinical development of eniluracil/fluorouracil: an oral treatment for patients with solid tumors. Oncology (Williston Park, N.Y.), 15(1), 41-48.
  • Chromatography Online. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Eniluracil-13C,15N2 in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Welcome to the technical support guide for the bioanalysis of Eniluracil. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low recovery of the stable isotope-labeled internal standard (IS), Eniluracil-13C,15N2, in plasma samples during LC-MS/MS analysis. As your dedicated application scientist, I will guide you through a logical, cause-and-effect-based approach to identify and resolve these challenges, ensuring the integrity and reliability of your bioanalytical data.

Introduction to Eniluracil and its Bioanalysis

Eniluracil (5-ethynyluracil) is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2][3] By inhibiting DPD, eniluracil increases the bioavailability and antitumor efficacy of 5-FU.[1][3][4][5] Accurate quantification of eniluracil in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response. However, low recovery of the IS can compromise the accuracy and precision of the entire assay.

Frequently Asked Questions (FAQs)

Q1: What is considered "low recovery" for an internal standard?

A1: According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, recovery of the analyte and internal standard does not need to be 100%.[6][7] However, it is critical that the recovery is consistent, precise, and reproducible.[6][7] While there isn't a universally accepted percentage that defines "low," recoveries below 70-80% often warrant investigation, especially if they are inconsistent across different sample concentrations or batches. The primary concern is the reproducibility of the recovery, not necessarily the absolute value.

Q2: Why is my this compound recovery low, but my analyte (Eniluracil) recovery is acceptable?

A2: This scenario, while seemingly contradictory, can occur. Potential causes include:

  • Differences in Protein Binding: Subtle differences in the physicochemical properties between the labeled and unlabeled compound could lead to differential binding to plasma proteins.

  • Matrix Effects: The isotopic label could alter the susceptibility of the internal standard to ion suppression or enhancement from co-eluting matrix components.[8][9]

  • Degradation: The stability of the labeled and unlabeled compounds might differ under certain conditions.

Q3: Can the issue be with the this compound material itself?

A3: While less common, it is a possibility. Verifying the purity and concentration of your internal standard stock solution is a crucial first step. Issues could arise from:

  • Incorrect initial weighing or dilution.

  • Degradation of the stock solution over time.

  • Contamination of the stock solution.

In-Depth Troubleshooting Guide

This guide is structured to follow the typical bioanalytical workflow. We will systematically investigate potential issues from sample handling to final data acquisition.

Part 1: Pre-Analytical and Sample Handling

Problems in this stage often relate to the stability of the analyte in the biological matrix.

Potential Issue: Degradation of this compound in Plasma

Causality: Eniluracil, being a uracil analog, may be susceptible to enzymatic degradation in plasma, although studies on uracil itself have shown it to be relatively stable.[10][11] Endogenous enzymes in the plasma can sometimes degrade analytes, and this can be influenced by the choice of anticoagulant, pH, and storage conditions.[12]

Troubleshooting Steps:

  • Evaluate Anticoagulant Choice:

    • If using heparinized plasma, consider switching to EDTA or sodium fluoride/potassium oxalate tubes. Some enzymes that could potentially degrade the analyte may be inhibited by these anticoagulants.[12]

  • Assess pH Effects:

    • Investigate the stability of this compound in plasma at different pH values. Adjusting the pH of the plasma sample immediately after collection might be necessary to improve stability.

  • Conduct Freeze-Thaw Stability Studies:

    • As per FDA guidelines, perform at least three freeze-thaw cycles on quality control (QC) samples to determine if repeated freezing and thawing affects the analyte's concentration.[13]

Experimental Protocol: Freeze-Thaw Stability Assessment
  • Prepare low and high concentration QC samples in plasma.

  • Analyze one set of these QCs immediately (baseline).

  • Freeze the remaining QCs at -20°C or -80°C for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze for another 12 hours. Repeat for a total of three cycles.

  • Analyze the QCs after the final thaw and compare the results to the baseline.

Part 2: Sample Preparation

The sample preparation stage, particularly protein precipitation and solid-phase extraction, is a common source of low and inconsistent recovery.

Potential Issue: Inefficient Protein Precipitation

Causality: Protein precipitation (PPT) is a common method for removing proteins from plasma samples.[14][15][16][17] If the precipitation is incomplete, this compound may remain bound to proteins, leading to its removal along with the protein pellet and resulting in low recovery. The choice of precipitation solvent and the ratio of solvent to plasma are critical factors.

Troubleshooting Steps:

  • Optimize the Precipitation Solvent:

    • Acetonitrile is a common choice, but methanol or a mixture of solvents can also be effective.[15][18] Test different solvents to see which provides the best recovery.

  • Adjust the Solvent-to-Plasma Ratio:

    • A typical ratio is 3:1 (v/v) of solvent to plasma.[17] Increasing this ratio (e.g., to 4:1 or 5:1) can enhance protein removal.

  • Ensure Thorough Mixing:

    • Vortex the sample vigorously immediately after adding the precipitation solvent to ensure complete denaturation of proteins.

  • Optimize Centrifugation:

    • Increase the centrifugation speed and/or time to ensure a compact protein pellet and clear supernatant.

Experimental Protocol: Optimizing Protein Precipitation
Parameter Condition 1 Condition 2 Condition 3
Precipitation Solvent AcetonitrileMethanol50:50 Acetonitrile:Methanol
Solvent:Plasma Ratio 3:14:15:1
Vortex Time 30 seconds60 seconds90 seconds
Centrifugation 10,000 x g for 10 min15,000 x g for 15 min20,000 x g for 20 min

Systematically test these conditions to identify the optimal combination for your assay.

Potential Issue: Suboptimal Solid-Phase Extraction (SPE)

Causality: Solid-phase extraction (SPE) is a more selective sample cleanup technique compared to PPT.[19][20] Low recovery in SPE can be due to an inappropriate choice of sorbent, or suboptimal wash and elution steps.

Troubleshooting Steps:

  • Select the Appropriate SPE Sorbent:

    • For a relatively polar compound like Eniluracil, a reversed-phase sorbent (e.g., C8 or C18) or a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent could be suitable.[20]

  • Optimize Wash Steps:

    • The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A series of washes with increasing organic content can be effective.

  • Optimize the Elution Solvent:

    • The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Ensure the pH of the elution solvent is appropriate to ensure the analyte is in a neutral state for efficient elution from reversed-phase sorbents.

Experimental Protocol: Basic SPE Method Development
  • Conditioning: Equilibrate the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample.

  • Washing: Wash with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

  • Elution: Elute with a strong solvent (e.g., methanol or acetonitrile). Consider adding a small percentage of formic acid or ammonia to the elution solvent to improve recovery.

Part 3: Analytical (LC-MS/MS)

Even with perfect sample preparation, issues within the LC-MS/MS system can lead to the appearance of low recovery.

Potential Issue: Matrix Effects

Causality: Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the plasma matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[8][9][21] This can lead to a reduced or artificially increased signal, which can be misinterpreted as low or high recovery. Phospholipids are a major cause of matrix effects in plasma samples.[22]

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Modify the LC gradient to better separate this compound from matrix components.

    • Consider using a different column chemistry, such as a phenyl-hexyl or a porous graphitic carbon column, which may offer different selectivity.[23]

  • Implement a More Effective Sample Cleanup:

    • If using PPT, consider switching to a more rigorous cleanup method like SPE or using specialized phospholipid removal plates.[22]

  • Assess Matrix Effects Systematically:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[24]

Potential Issue: In-source Instability or Fragmentation

Causality: The settings of the mass spectrometer's ion source (e.g., temperature, gas flows, voltages) can affect the stability of the analyte ion. In some cases, the internal standard might be more prone to in-source fragmentation than the analyte, leading to a lower signal for the precursor ion.[25]

Troubleshooting Steps:

  • Optimize Ion Source Parameters:

    • Systematically vary the ion source temperature, nebulizer gas, and capillary voltage to find the optimal conditions for this compound.

  • Check for In-Source Fragmentation:

    • Infuse a pure solution of this compound and acquire a full scan mass spectrum. Look for fragment ions that might indicate in-source fragmentation. If present, adjust the source parameters to minimize this.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_start Start cluster_preanalytical Pre-Analytical cluster_sampleprep Sample Preparation cluster_analytical Analytical (LC-MS/MS) cluster_resolution Resolution Start Low Recovery of This compound Observed PreAnalytical Check Sample Handling and Stability Start->PreAnalytical Step 1 Degradation Investigate Degradation: - Anticoagulant - pH - Freeze-Thaw Cycles PreAnalytical->Degradation SamplePrep Evaluate Sample Preparation Method Degradation->SamplePrep If stability is confirmed PPT Optimize Protein Precipitation: - Solvent Type - Solvent:Plasma Ratio - Mixing/Centrifugation SamplePrep->PPT SPE Optimize Solid-Phase Extraction: - Sorbent Choice - Wash/Elution Solvents SamplePrep->SPE Analytical Assess Analytical Performance PPT->Analytical If recovery is still low SPE->Analytical If recovery is still low MatrixEffects Investigate Matrix Effects: - Improve Chromatography - Enhance Sample Cleanup Analytical->MatrixEffects InSource Check In-Source Stability: - Optimize Source Parameters - Check for Fragmentation Analytical->InSource Resolved Recovery Issue Resolved MatrixEffects->Resolved If successful InSource->Resolved If successful

Sources

Introduction: The "Polarity Trap" in Eniluracil Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Matrix Effects in Eniluracil LC-MS Analysis

Subject: Eniluracil (5-ethynyluracil) Chemical Profile: Polar, small molecule (MW 136.1), Pyrimidine analog.[1] The Core Challenge: Eniluracil is a polar dihydropyrimidine dehydrogenase (DPD) inactivator.[2] In standard Reverse Phase (C18) chromatography, it suffers from poor retention, often eluting in the "void volume" (dead time)—the exact zone where salts, phospholipids, and un-retained plasma components elute. This co-elution causes severe Ion Suppression , where matrix components steal charge from your analyte in the electrospray (ESI) source, destroying sensitivity and reproducibility.

This guide moves beyond basic "dilute-and-shoot" methods to provide robust, validated strategies for isolating Eniluracil from biological matrix effects.

Module 1: Sample Preparation (The First Line of Defense)

Q: Why is my standard Protein Precipitation (PPT) method showing >50% signal suppression?

A: Protein precipitation (e.g., adding Acetonitrile to plasma) removes proteins but leaves behind phospholipids and salts . Because Eniluracil is polar, these contaminants co-elute with it.[2]

The Solution: Liquid-Liquid Extraction (LLE) We recommend replacing PPT with LLE.[2] Eniluracil is a neutral pyrimidine analog.[2] By salting out the aqueous phase, you can drive Eniluracil into an organic solvent while leaving charged matrix components (salts, proteins, phospholipids) behind.

Recommended Protocol: Salting-Out LLE

StepActionTechnical Rationale
1 Aliquot 100 µL PlasmaStandard volume.
2 Add Internal Standard Use Stable Isotope Labeled (SIL) IS if available (see Module 3).
3 Add 50 µL Ammonium Sulfate (Sat.) "Salting out" increases the ionic strength, forcing the polar analyte into the organic phase.[2]
4 Add 600 µL Ethyl Acetate:IPA (85:15) This mixture is polar enough to extract Eniluracil but non-polar enough to reject salts.
5 Vortex (5 min) & CentrifugePartitioning phase.[2]
6 Evaporate & ReconstituteReconstitute in mobile phase compatible with your column (see Module 2).[2]

Module 2: Chromatographic Separation (Escaping the Void)

Q: I am using a C18 column, and Eniluracil elutes at 0.8 minutes with the solvent front. How do I fix this?

A: You cannot fix this with standard C18. You must use Orthogonal Selectivity to retain polar compounds beyond the suppression zone.[2]

Option A: Porous Graphitic Carbon (PGC) – The Robust Choice PGC columns (e.g., Hypercarb) retain polar compounds via a "graphitic interaction" mechanism, distinct from hydrophobic interaction.

  • Benefit: Eniluracil is strongly retained, separating it from the early-eluting salt dump.

  • Mobile Phase: Water/ACN with 0.1% Formic Acid.[2]

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography) – The Sensitivity Choice

  • Benefit: HILIC uses high-organic mobile phases (e.g., 90% ACN), which enhances desolvation efficiency in the MS source, often boosting sensitivity by 5-10x.

  • Caution: HILIC is sensitive to the sample diluent.[2] You must reconstitute samples in high organic solvent (e.g., 85% ACN) to prevent peak distortion.[2]

Visualizing the Workflow:

MatrixEffectMitigation Start Start: Eniluracil Signal Suppression CheckRT Check Retention Time (RT) Start->CheckRT VoidVol Elutes in Void (< 2*t0)? CheckRT->VoidVol ChangeCol Switch Column Chemistry VoidVol->ChangeCol Yes (Co-eluting with salts) SamplePrep Evaluate Sample Prep VoidVol->SamplePrep No (RT is good) PGC Option A: Hypercarb (PGC) (Retains Polar Planar Molecules) ChangeCol->PGC HILIC Option B: HILIC (High Organic retention) ChangeCol->HILIC PPT Current: Protein Precip? SamplePrep->PPT SwitchLLE Switch to LLE (EtAc:IPA) Remove Phospholipids PPT->SwitchLLE Yes IS_Check Internal Standard? PPT->IS_Check No (Already LLE/SPE) Analog Using Analog (5-Bromouracil)? Switch to SIL-IS IS_Check->Analog Analog IS SIL Using 13C/15N Eniluracil? Corrects Variation IS_Check->SIL SIL IS

Caption: Decision tree for isolating and eliminating matrix effects in polar analyte analysis.

Module 3: Internal Standardization (The Safety Net)

Q: Can I use 5-Bromouracil or 5-Chlorouracil as an Internal Standard?

A: You can, but it is risky for matrix effects.[2]

  • The Problem: Halogenated analogs (5-Br-Uracil) have different retention times and physicochemical properties than Eniluracil. If the matrix effect is a specific "zone" of suppression at 2.5 min, and your IS elutes at 3.0 min, the IS will not experience the same suppression as the analyte. Your quantification will be wrong.

  • The Gold Standard: Use a Stable Isotope Labeled (SIL) IS, such as Eniluracil-13C2, 15N2 or Uracil-13C,15N (if Eniluracil-specific SIL is unavailable).

  • Mechanism: An SIL IS co-elutes perfectly with Eniluracil.[2] If the matrix suppresses the signal by 40%, it suppresses both the analyte and the IS by 40%. The ratio remains constant.

Module 4: Validation & Troubleshooting FAQ

Q: How do I quantitatively prove I have eliminated matrix effects? A: You must perform the Post-Extraction Spike Method (as per FDA M10 guidelines).[2]

The Calculation:

  • Set A (Neat Standard): Eniluracil spiked in pure mobile phase.[2]

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike Eniluracil into the final extract.

  • Calculation:

    
    
    
    
    
    [3]
  • Target: 85% - 115% (or -15% to +15% effect).

  • If < 85%: You have Ion Suppression.[2] (Action: Switch to LLE or HILIC).

  • If > 115%: You have Ion Enhancement.[2]

Q: My calibration curve is non-linear at the lower end (LLOQ). Why? A: This is often due to isobaric interference .[2] Endogenous Uracil (MW 112) or other pyrimidines may fragment similarly or have adducts that interfere.[2]

  • Action: Check your MRM transitions. Ensure your precursor/product ion selection is specific to the ethynyl group of Eniluracil and distinct from endogenous uracil.[2]

  • Action: Increase chromatographic resolution (Module 2) to separate Eniluracil from endogenous Uracil.

References

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][4][5][6] Link

  • Sparidans, R. W., et al. (2010).[2] Determination of Eniluracil and 5-Fluorouracil in Human Plasma by LC–MS/MS. Journal of Chromatography B. Link

  • Chambers, E., et al. (2007).[2] Systematic Development of a Method for the Determination of Polar Compounds using HILIC. Journal of Chromatography B. (General reference for HILIC/Polar compounds).

  • Matuszewski, B. K., et al. (2003).[2] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Link

Sources

Technical Support Center: Stability of Eniluracil-13C,15N2 in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Eniluracil-13C,15N2 as an internal standard in bioanalytical assays. As a Senior Application Scientist, this document synthesizes technical knowledge and practical experience to ensure the integrity and reliability of your experimental data by addressing the critical aspect of analyte stability in frozen plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a concern?

A1: this compound is a stable isotope-labeled version of Eniluracil, an irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][4] Eniluracil is often co-administered with 5-FU to increase its bioavailability and reduce its toxicity.[1][4][5]

The stability of this compound in plasma is a critical concern for several reasons:

  • Accurate Quantification: As an internal standard, its concentration is assumed to be constant throughout the analytical process. Any degradation would lead to inaccurate quantification of the target analyte.[6]

  • Enzymatic Degradation: Plasma contains active enzymes, including DPD, which could potentially degrade Eniluracil if not handled and stored properly.[4][7]

  • Chemical Instability: Like any organic molecule, this compound can be susceptible to chemical degradation over time, influenced by factors such as pH and temperature.

Q2: What are the general regulatory guidelines for assessing the stability of an internal standard in a biological matrix?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation, which include specific requirements for stability testing.[8][9] The core stability assessments include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after multiple cycles of freezing and thawing.[10][11] A minimum of three cycles is generally required.[10]

  • Long-Term Frozen Stability: Determines the stability of the analyte in the matrix at the intended storage temperature over a period equal to or exceeding the time samples will be stored.[8][11]

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a duration that mimics the sample handling and preparation time.[8]

  • Stock Solution Stability: Confirms the stability of the internal standard in its stock solution under defined storage conditions.[8]

The acceptance criterion for stability is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]

Q3: At what temperature should I store my plasma samples containing this compound?

Q4: How many freeze-thaw cycles are acceptable for plasma samples with this compound?

A4: Bioanalytical method validation guidelines generally require demonstrating stability for at least three freeze-thaw cycles.[10][14] Each cycle typically involves freezing the samples for at least 12 hours and then thawing them at room temperature.[10] It is best practice to minimize the number of freeze-thaw cycles for all study samples. If re-analysis is anticipated, it is advisable to aliquot samples upon initial processing.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Observed Problem Potential Causes Troubleshooting Steps & Solutions
Decreasing this compound signal over time in stored QC samples. 1. Degradation due to improper storage temperature. 2. Degradation due to repeated freeze-thaw cycles. 3. Chemical instability in the plasma matrix. 4. Adsorption to storage container walls. 1. Verify Freezer Temperature: Ensure your freezer maintains a consistent temperature of -20°C or -80°C. Use a calibrated thermometer to monitor.2. Review Freeze-Thaw History: Track the number of freeze-thaw cycles for each sample. If more than the validated number of cycles have occurred, the data may be compromised. For future studies, aliquot samples.3. Conduct a Long-Term Stability Study: If not already done, initiate a long-term stability study at your intended storage temperature. Analyze QC samples at regular intervals (e.g., 1, 3, 6, 12 months).4. Evaluate Container Material: Consider if the type of storage vial (e.g., polypropylene) is appropriate. In some cases, analytes can adsorb to plastic surfaces. While less common for small molecules like Eniluracil, it's a possibility to investigate.
High variability in this compound response across a single analytical run. 1. Inconsistent sample thawing. 2. Precipitation of the internal standard during thawing. 3. Inaccurate pipetting of the internal standard. 4. Matrix effects. 1. Standardize Thawing Protocol: Ensure all samples are thawed uniformly (e.g., in a water bath at a controlled temperature or at room temperature for a consistent duration). Vortex samples gently after thawing to ensure homogeneity.2. Visual Inspection: After thawing, visually inspect samples for any precipitate. If observed, gently vortex to redissolve. If precipitation persists, the stock solution concentration may be too high for the plasma matrix.3. Pipette Calibration and Technique: Verify the calibration of your pipettes. Ensure proper pipetting technique is used, especially for small volumes of internal standard solution.4. Investigate Matrix Effects: While stable isotope-labeled internal standards are designed to compensate for matrix effects, significant ion suppression or enhancement can still occur.[15] Evaluate matrix effects during method development by comparing the response in neat solution versus post-extraction spiked plasma from different sources.
Appearance of unexpected peaks near the this compound peak in the chromatogram. 1. Formation of degradation products. 2. Isotopic exchange (less likely with 13C and 15N). 3. Contamination of the analytical system. 1. Investigate Degradation Pathways: Review literature on potential degradation products of Eniluracil. This may require further investigation using high-resolution mass spectrometry to identify the unknown peaks.2. Confirm Isotopic Purity: While 13C and 15N labels are generally stable, confirm the isotopic purity of your internal standard from the manufacturer's certificate of analysis. It's good practice to assess the stability of the labeled internal standard to ensure no isotope exchange occurs under the same conditions as the analyte stability is demonstrated.[9]3. System Cleaning and Blank Injections: Run system blanks (injection of mobile phase) to check for system contamination. If peaks are present, perform a thorough cleaning of the LC-MS system.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in plasma after a specified number of freeze-thaw cycles.

Methodology:

  • Prepare low and high concentration Quality Control (QC) samples by spiking known amounts of this compound into blank plasma.

  • Divide the QC samples into aliquots.

  • Analyze a set of aliquots immediately (Time 0) to establish the baseline concentration.

  • Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.

  • Thaw the samples to room temperature. This completes one freeze-thaw cycle.

  • Refreeze the samples for at least 12 hours.

  • Repeat steps 5 and 6 for a minimum of three cycles.

  • After the final thaw, analyze the QC samples.

  • Calculate the mean concentration and percentage deviation from the Time 0 samples. The deviation should be within ±15%.

Protocol 2: Long-Term Frozen Stability Assessment

Objective: To evaluate the stability of this compound in plasma during prolonged storage at a specified temperature.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples in plasma.

  • Analyze a set of QC samples at Time 0 to establish the baseline.

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).

  • At predetermined time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of QC samples.

  • Allow the samples to thaw completely and analyze them.

  • Compare the results to the Time 0 values. The mean concentration should be within ±15% of the baseline.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for this compound in Plasma

ConditionRecommendationRationale & Key Considerations
Short-Term (Bench-Top) Up to 4 hours at room temperature (20-25°C)Based on general bioanalytical guidelines. Specific stability should be experimentally verified. Studies on uracil suggest prompt processing is crucial to prevent concentration changes at room temperature.[12][13][16]
Long-Term Storage -80°CProvides greater stability and minimizes the risk of enzymatic and chemical degradation over extended periods. Storage at -20°C may also be acceptable but requires thorough validation.
Freeze-Thaw Cycles Maximum of 3 cyclesAliquoting samples is highly recommended to avoid repeated freeze-thaw cycles. Stability beyond 3 cycles must be experimentally proven.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low & High QC Samples in Plasma aliquot Aliquot QC Samples prep_qc->aliquot ft_stability Freeze-Thaw Stability (Min. 3 Cycles) aliquot->ft_stability lt_stability Long-Term Stability (Store at -80°C) aliquot->lt_stability t0_analysis Time 0 Analysis (Baseline) aliquot->t0_analysis Immediate Analysis post_ft_analysis Post Freeze-Thaw Analysis ft_stability->post_ft_analysis periodic_lt_analysis Periodic Analysis (e.g., 1, 3, 6 months) lt_stability->periodic_lt_analysis compare_results Compare to Time 0 post_ft_analysis->compare_results periodic_lt_analysis->compare_results acceptance Acceptance Criteria: Mean within ±15% of Nominal compare_results->acceptance troubleshooting_logic cluster_investigation Initial Investigation cluster_cause Potential Root Cause cluster_solution Corrective Actions start Inconsistent/Decreasing IS Signal Observed check_storage Verify Storage Conditions (Temp, Freeze-Thaw History) start->check_storage check_handling Review Sample Handling (Thawing, Pipetting) start->check_handling is_degradation Internal Standard Degradation check_storage->is_degradation is_variability Handling/Matrix Variability check_handling->is_variability run_stability_study Perform Formal Stability Studies is_degradation->run_stability_study optimize_protocol Optimize Handling Protocol (Thawing, Aliquoting) is_variability->optimize_protocol evaluate_matrix Conduct Matrix Effect Experiments is_variability->evaluate_matrix

Caption: Troubleshooting logic for inconsistent internal standard signals.

References

  • Bocci, G., Danesi, R., Di Paolo, A., et al. (2002). Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors. Clinical Cancer Research, 8(3), 753-757. [Link]

  • Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Retrieved February 5, 2024, from [Link]

  • Pharmaguideline Forum. (2020). Freeze thaw study. Retrieved February 5, 2024, from [Link]

  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs, 9(7), 1635-1643. [Link]

  • Henriksen, J. H., Nielsen, F. C., & Andersen, J. T. (2023). Short-term biological variation of plasma uracil in a Caucasian healthy population. Clinical Chemistry and Laboratory Medicine (CCLM), 61(5), 886-892. [Link]

  • Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(4), 315-323. [Link]

  • EDQM. (2024). In-Use stability testing FAQ. Retrieved February 5, 2024, from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved February 5, 2024, from [Link]

  • Eisbruch, A., et al. (2002). Phase I Study of Eniluracil, a Dihydropyrimidine Dehydrogenase Inactivator, and Oral 5-Fluorouracil with Radiation Therapy in Patients with Recurrent or Advanced Head and Neck Cancer. Clinical Cancer Research, 8(4), 1035-1042. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426. [Link]

  • Leiden University. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Retrieved February 5, 2024, from [Link]

  • Baker, S. D., et al. (2000). Pharmacology of fluorinated pyrimidines: eniluracil. Seminars in Oncology, 27(5 Suppl 10), 9-16. [Link]

  • National Center for Biotechnology Information. (n.d.). Eniluracil. PubChem Compound Database. Retrieved February 5, 2024, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • U.S. Food and Drug Administration. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 5, 2024, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 5, 2024, from [Link]

  • Quaranta, S., et al. (2021). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. CPT: Pharmacometrics & Systems Pharmacology, 10(7), 743-752. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 5, 2024, from [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR 211.166 -- Stability testing. Code of Federal Regulations. Retrieved February 5, 2024, from [Link]

  • World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved February 5, 2024, from [Link]

  • KCAS. (n.d.). Stability The following elements of stability must be demonstrated by the completion of the method validation. Retrieved February 5, 2024, from [Link]

  • SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved February 5, 2024, from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved February 5, 2024, from [Link]

  • BioAgilytix. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved February 5, 2024, from [Link]

  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Retrieved February 5, 2024, from [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved February 5, 2024, from [Link]

  • GMP Journal. (2023). FDA 483s and Warning Letters concerning Stability Testing. Retrieved February 5, 2024, from [Link]

Sources

Technical Support Center: Solving Ion Suppression in Eniluracil LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

Eniluracil (5-ethynyluracil) presents a classic bioanalytical paradox. As a polar dihydropyrimidine dehydrogenase (DPD) inhibitor, it is often used as an Internal Standard (IS) for 5-Fluorouracil (5-FU) or analyzed as a primary drug. Its high polarity and reliance on negative electrospray ionization (ESI-) make it uniquely susceptible to ion suppression.

The Core Mechanism: Eniluracil often elutes early on standard C18 columns, co-eluting with unretained matrix salts and polar interferences (like phospholipids) in the "void volume." In Negative ESI, competition for charge is fierce; high concentrations of matrix anions can "steal" charge from Eniluracil, causing signal dampening (suppression) or artificial enhancement.

This guide moves beyond basic advice, providing a self-validating workflow to diagnose and eliminate these effects.

Phase I: Diagnostic Workflow

Before changing your chemistry, you must visualize the invisible matrix.

Protocol: Post-Column Infusion (PCI)

The "Gold Standard" for localizing matrix effects. Do not rely solely on Matrix Factor (MF) calculations, as they average the effect. PCI maps where the suppression happens chromatographically.[1]

Experimental Setup:

  • Infusion: Syringe pump infuses neat Eniluracil (100-500 ng/mL) at 5-10 µL/min into the post-column flow via a T-connector.

  • Injection: Inject a blank extracted biological matrix (plasma/urine) via the LC.[2]

  • Detection: Monitor the MRM transition for Eniluracil (e.g., m/z 149.0 → 42.0 in negative mode).

  • Analysis: Look for "dips" (suppression) or "peaks" (enhancement) in the steady baseline.

PCI_Setup cluster_legend Logic Flow LCPump LC Pump (Mobile Phase) Injector Autosampler (Blank Matrix) LCPump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing Point) Column->Tee Eluent MS Mass Spectrometer (Detector) Tee->MS Combined Flow Syringe Syringe Pump (Eniluracil Std) Syringe->Tee Constant Infusion desc If baseline dips at analyte RT, suppression is confirmed.

Figure 1: Schematic of the Post-Column Infusion (PCI) setup. This configuration allows the visualization of matrix effects across the entire chromatographic run.[3]

Troubleshooting Q&A: The "Fix-It" Phase

Issue A: "My Eniluracil IS response varies >15% between samples."

Diagnosis: This is the hallmark of "Differential Matrix Effect." Your IS is experiencing different suppression loads in different patient samples.

The Fix:

  • Check Retention Factor (

    
    ): 
    If Eniluracil elutes near the void volume (
    
    
    
    ), no amount of sample cleanup will save you. Salts elute here.
    • Target: Ensure

      
      .
      
    • Calculation:

      
      .
      
  • Switch Column Chemistry: Standard C18 is often too hydrophobic to retain Eniluracil.

    • Recommendation: Use a Polar-Embedded C18 or Porous Graphitic Carbon (PGC) column. PGC has exceptional retention for polar pyrimidines and allows you to move the analyte away from the early-eluting salt front.

Issue B: "I see a suppression zone exactly where Eniluracil elutes."

Diagnosis: You have co-eluting phospholipids (PLs). In ESI-, PLs are ionization hogs.

The Fix: Compare your extraction efficiency. Protein Precipitation (PPT) removes proteins but leaves 99% of phospholipids in the sample.

Table 1: Extraction Method Impact on Eniluracil Matrix Effects

Extraction MethodPhospholipid RemovalEniluracil RecoveryMatrix Effect RiskRecommendation
Protein Precip (PPT) < 10% (Poor)High (>90%)High (Co-elution common)Only if using HILIC to separate PLs.
Liquid-Liquid (LLE) > 90% (Good)Moderate (40-70%)Low Use Ethyl Acetate/IPA mixes. Avoid non-polar solvents (Hexane) as Eniluracil is polar.
Hybrid SPE (PPT+PL) > 99% (Excellent)High (>85%)Very Low Best Practice. Uses Zirconia-coated silica to trap PLs specifically.
Issue C: "Can I just use a Deuterated Analog?"

Question: "I can't stabilize the Eniluracil signal. Should I switch to 5-FU-


?"

Scientific Insight: Ideally, yes. A Stable Isotope Labeled (SIL) IS is the best compensator because it co-elutes perfectly with the analyte. However, if you are analyzing Eniluracil itself, you need Eniluracil-SIL.

  • Warning: If using Eniluracil as an IS for 5-FU, remember that they are chemically distinct. If the matrix effect is sharp (narrow window), Eniluracil might be suppressed while 5-FU is not (or vice versa), leading to quantification errors.

  • Action: If you cannot obtain a SIL-IS, you must chromatographically resolve Eniluracil from the suppression zone using the decision tree below.

Advanced Optimization: The Decision Matrix

When standard troubleshooting fails, follow this logic path to redesign the method.

Optimization_Logic Start Start: Significant Ion Suppression (>20% Signal Loss) CheckRT Check Retention Time (RT) Is k' < 2.0? Start->CheckRT YesRT Yes: Eluting in Void CheckRT->YesRT Yes NoRT No: RT is adequate CheckRT->NoRT No ChangeCol Change Chromatography YesRT->ChangeCol HILIC Switch to HILIC (Amide or Silica) ChangeCol->HILIC PGC Switch to PGC Column (Hypercarb) ChangeCol->PGC CheckExtract Evaluate Extraction (Current: PPT?) NoRT->CheckExtract SwitchLLE Switch to LLE (EtAc : IPA 85:15) CheckExtract->SwitchLLE If using PPT SwitchSPE Switch to PL-Removal SPE CheckExtract->SwitchSPE If LLE fails

Figure 2: Decision Matrix for remediating ion suppression in Eniluracil assays. This logic prioritizes chromatographic retention first, followed by extraction cleanliness.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • U.S. Food and Drug Administration (FDA).[4][5][6] (2018). Bioanalytical Method Validation Guidance for Industry.[5][6] Center for Drug Evaluation and Research (CDER).[5] Link

  • European Medicines Agency (EMA).[7] (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Eniluracil Chromatographic Optimization Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 5-Ethynyluracil (Eniluracil) Peak Shape & Method Optimization Audience: Analytical Chemists, formulation Scientists, DPD Inhibitor Research Groups

Technical Overview: The Eniluracil Challenge

Eniluracil (5-ethynyluracil) presents a unique set of chromatographic challenges distinct from its frequent partner, 5-Fluorouracil (5-FU). While 5-FU is highly polar and elutes near the void volume in Reverse Phase (RP) LC, Eniluracil possesses a lipophilic ethynyl group at the C5 position.

This structural modification alters its interaction with stationary phases, often leading to asymmetric peak shapes (tailing) and retention drifts if the thermodynamic environment of the column is not strictly controlled.

Physicochemical Snapshot
ParameterValue / CharacteristicImpact on Chromatography
Structure Pyrimidine-2,4-dione derivativeHigh potential for hydrogen bonding with free silanols.
Acidity (pKa) ~8.0 - 9.0 (Weak Acid)Neutral at standard acidic HPLC pH (2.0–4.0).
UV Max 285 nmOptimal detection wavelength (distinct from 5-FU at ~266 nm).
Solubility Moderate in MeOH/ACNRisk of precipitation in 100% aqueous buffers.

Troubleshooting Guides (FAQ Format)

Issue A: "The Shark Fin" – Severe Peak Tailing

User Question: My Eniluracil peak has a tailing factor (


) > 1.8. I am using a standard C18 column with 0.1% Formic Acid. What is happening?

Technical Diagnosis: Unlike basic drugs that tail due to ionic attraction with negatively charged silanols, Eniluracil (a neutral imide at pH 3) tails primarily due to hydrogen bonding and secondary hydrophobic interactions . The nitrogen atoms in the uracil ring act as hydrogen bond donors/acceptors, interacting with the hydroxyl groups of the silica support.

Corrective Actions:

  • Switch to "Type B" Silica: Ensure your column uses high-purity, metal-free silica. Older "Type A" silica contains metal impurities that chelate with the dione structure.

    • Recommendation: Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18.

  • End-Capping is Critical: Use a fully end-capped column to cover free silanol groups.

  • Mobile Phase Modifier: If using LC-UV, switch from Formic Acid to a Phosphate Buffer (20 mM, pH 2.5 - 3.0) . Phosphate suppresses silanol activity more effectively than volatile organic acids.

    • Note: If LC-MS is required, use Ammonium Formate (10 mM, pH 3.5) instead of pure Formic Acid to provide ionic strength.

Issue B: Retention Time Shifting (Drift)

User Question: The retention time of Eniluracil decreases over sequential injections. I am running a high-aqueous isocratic method to separate it from 5-FU.

Technical Diagnosis: This is a classic symptom of "Phase Collapse" (Dewetting) . Because Eniluracil is often analyzed with the very polar 5-FU, methods frequently use <5% organic solvent. On standard C18 columns, the hydrophobic chains collapse onto themselves to avoid the water, reducing the available surface area for Eniluracil to interact with.

Corrective Actions:

  • Use a Polar-Embedded Column: Switch to a column with a polar group embedded in the alkyl chain (e.g., C18-Aq, Polar RP, or Amide-C18). These groups attract water, keeping the chains extended even in 100% aqueous conditions.

  • Temperature Control: Ensure the column oven is stable (e.g., 30°C or 40°C). Temperature fluctuations affect the solvation of the stationary phase.

Issue C: Resolution Failure (Co-elution with 5-FU)

User Question: I cannot separate the 5-FU impurity from the Eniluracil main peak.

Technical Diagnosis: 5-FU is extremely polar and elutes early. Eniluracil is significantly more retained. If they co-elute, your method likely has too high an organic start or insufficient column length .

Corrective Actions:

  • Gradient Optimization: Start at 1-2% Organic for 2 minutes (to trap Eniluracil while 5-FU elutes), then ramp to 30-40% Organic.

  • Wavelength Discrimination:

    • 5-FU Max: ~266 nm

    • Eniluracil Max: ~285 nm[1]

    • Technique: Use a Diode Array Detector (DAD) to extract chromatograms at 285 nm to suppress the 5-FU signal relative to Eniluracil if quantification of the latter is the only goal.

Visualizing the Logic

Diagram 1: The Tailing Troubleshooting Matrix

This decision tree guides you through the physical vs. chemical causes of peak distortion.

TailingTroubleshoot Start Problem: Eniluracil Peak Tailing (Tf > 1.5) CheckSys Step 1: System Check Inject Neutral Standard (e.g., Toluene) Start->CheckSys SysRes Does Toluene Tail? CheckSys->SysRes Physical Physical Issue (Void, Tubing, Frit) SysRes->Physical Yes Chemical Chemical Issue (Silanol Interaction) SysRes->Chemical No Action1 Replace Column / Check Fittings Physical->Action1 CheckCol Step 2: Column Type Check Is it Type B / End-capped? Chemical->CheckCol ColRes Type? CheckCol->ColRes OldSilica Type A / Non-Endcapped ColRes->OldSilica Old Tech NewSilica High Purity / Hybrid (BEH) ColRes->NewSilica Modern Tech Action2 Switch to Zorbax Eclipse or XBridge BEH OldSilica->Action2 CheckMP Step 3: Mobile Phase pH NewSilica->CheckMP Action3 Add 20mM Phosphate (pH 2.5) or Increase Ionic Strength CheckMP->Action3

Caption: Logical flow for isolating the root cause of peak asymmetry, distinguishing between hardware failure and chemical interaction.

The "Gold Standard" Protocol

This method is designed to be robust for both Eniluracil and 5-FU, utilizing a polar-embedded column to prevent phase collapse.

Method Parameters
ParameterSpecificationRationale
Column Agilent Zorbax SB-Aq or Waters Atlantis T3 (150 x 4.6 mm, 3.5 µm)"Aq" or "T3" bonding technology withstands 100% aqueous start without dewetting.
Mobile Phase A 10 mM Ammonium Phosphate (pH 3.0)Acidic pH keeps Eniluracil neutral; Phosphate masks silanols.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for this application.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer and peak symmetry.
Detection UV @ 285 nmMaximizes Eniluracil sensitivity.
Injection Vol 10 µLPrevent mass overload.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 982Load: Trap Eniluracil; elute salts/void.
3.0 982Isocratic Hold: Elute 5-FU (approx 2.5 min).
10.0 6040Ramp: Elute Eniluracil (approx 7-8 min).
12.0 6040Wash: Ensure lipophilic contaminants clear.
12.1 982Re-equilibrate
18.0 982Ready
Diagram 2: Method Optimization Cycle

How to tune the method if the "Gold Standard" doesn't fit your specific matrix (e.g., Plasma vs. Formulation).

OptimizationCycle Start Start Optimization ResCheck Check Resolution (Rs > 2.0?) Start->ResCheck AdjustGrad Adjust Gradient Slope (Slower ramp for better Rs) ResCheck->AdjustGrad No (Co-elution) Final Validated Method ResCheck->Final Yes AdjustTemp Adjust Temperature (Higher T = Sharper Peaks) AdjustGrad->AdjustTemp AdjustpH Fine Tune pH (± 0.2 units) AdjustTemp->AdjustpH AdjustpH->ResCheck Re-inject

Caption: Iterative loop for refining separation efficiency based on resolution (Rs) criteria.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43157, Eniluracil. Retrieved from [Link]

  • Ochoa, M. et al. (2000). Pharmacokinetics and bioequivalence of a combined oral formulation of eniluracil... and 5-fluorouracil. Cancer Chemotherapy and Pharmacology.[2][3] Retrieved from [Link]

  • Baker, S. D., et al. (1996). Eniluracil (776C85), a modulator of 5-fluorouracil chemotherapy. Clinical Cancer Research. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and related compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Eniluracil-13C,15N2 Carryover Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Troubleshooting Carryover & Memory Effects in LC-MS/MS Analysis of Eniluracil and its Stable Isotopes Audience: Bioanalytical Scientists, Method Developers

Executive Summary

Eniluracil (5-ethynyluracil) and its stable isotope Eniluracil-13C,15N2 are dihydropyrimidine dehydrogenase (DPD) inactivators.[1][2] Chemically, they are uracil derivatives. While uracils are generally polar, the 5-ethynyl modification adds a degree of lipophilicity that creates a unique "stickiness" profile. They exhibit a tendency to adsorb onto metallic surfaces (stainless steel) and active sites within the chromatographic flow path, leading to persistent carryover (memory effects).

This guide addresses the reduction of carryover specifically for the isotope-labeled internal standard (IS) and the analyte itself, ensuring signal integrity near the Lower Limit of Quantitation (LLOQ).

Module 1: The Autosampler (The Primary Source)

The Problem: Eniluracil residues often bind to the injection needle or the rotor seal material (Vespel/Tefzel) via hydrophobic interactions and hydrogen bonding. A standard single-wash cycle is rarely sufficient.

The Solution: Dual-Solvent Strategy You must employ a "Weak" and "Strong" wash cycle that targets the specific solubility profile of the ethynyluracil moiety.

Recommended Wash Solvents
Solvent TypeCompositionMechanism of Action
Weak Wash 95:5 Water:Acetonitrile (0.1% Formic Acid)Matches initial mobile phase to prevent precipitation inside the loop.[2]
Strong Wash A (General) 40:40:20 Methanol:Acetonitrile:Isopropanol (0.1% Formic Acid)Chaos-inducing mixture.[2] IPA disrupts hydrophobic binding; ACN solvates the ring.
Strong Wash B (Aggressive) 90:10 Acetonitrile:Water + 0.2% Ammonium Hydroxide High pH Strategy: Eniluracil (pKa ~8-9) becomes ionized (anionic) at high pH, drastically reducing its affinity for hydrophobic surfaces.[2] (Warning: Ensure your autosampler path is pH 10 tolerant).

Protocol: The "Sandwich" Injection Do not use a simple "post-injection" wash. Configure your autosampler (e.g., Waters FTN, Shimadzu SIL) for the following sequence:

  • Pre-Aspiration Wash: Strong Solvent (3s) -> Weak Solvent (3s).[2]

  • Sample Aspiration.

  • Post-Injection Wash: Strong Solvent (minimum 6s or 3 cycles) -> Weak Solvent (3s).[2]

Expert Insight: The "Pre-Aspiration" wash is critical. If the needle picked up Eniluracil from the previous vial's septum, dipping it into the current blank will contaminate the blank before injection.

Module 2: Chromatographic Carryover (The Column)

The Problem: this compound can accumulate on the head of the column or within the frit. Isocratic holds at high organic composition often fail to remove it because the flow is laminar; the "boundary layer" at the stationary phase remains stagnant.

The Solution: Sawtooth Gradient Cleaning Implement a sawtooth wash step at the end of every analytical run.

Step-by-Step Gradient Protocol:

  • Elution: Analyte elutes (typically 20-40% B).

  • Ramp 1: Spike to 95% B (Organic) for 0.5 min.

  • Drop 1: Drop to 10% B for 0.2 min.

  • Ramp 2: Spike to 95% B for 0.5 min.

  • Equilibration: Return to initial conditions.

Why this works: Rapid changes in solvent composition create mixing eddies and "solvent shock" that disrupt the equilibrium of adsorbed analytes more effectively than a static high-organic flush.

Module 3: System Contamination & Diagnosis

Visualizing the Troubleshooting Logic Use the following decision tree to isolate the source of your carryover.

CarryoverTree Start Carryover Detected in Blank Step1 Run 3x System Blanks (0µL Injection / No Needle Movement) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 SourceMS Source: Mobile Phase or MS Source Contamination Decision1->SourceMS Yes Step2 Run Solvent Blank (Inject Clean Solvent) Decision1->Step2 No Decision2 Is Peak Present? Step2->Decision2 SourceCol Source: Column Adsorption (Ghost Peak) Decision2->SourceCol No (Clean) SourceInj Source: Autosampler/Needle (Adsorption) Decision2->SourceInj Yes (Dirty)

Caption: Logical isolation of carryover sources. "System Blanks" involve running the gradient without engaging the injection valve.

Frequently Asked Questions (FAQs)

Q1: My this compound Internal Standard (IS) signal is varying between samples. Is this carryover? A: Not necessarily. While carryover can add to the IS area, variation is usually due to Matrix Effects (Ion Suppression/Enhancement).

  • Test: Monitor the IS peak area in a pure solvent standard vs. a matrix blank.

  • Fix: If the IS area in the first "Double Blank" (Matrix only) after a high standard is >5% of the normal IS response, you have IS carryover. This is dangerous as it affects the response ratio. Increase the "Strong Wash" duration.

Q2: I see a peak in the blank before the Eniluracil retention time. Is this carryover? A: No. This is likely a contamination or an interference. Carryover peaks must elute at the exact same retention time as the parent. If it is slightly shifted, it might be a degradation product (e.g., hydrolysis of the ethynyl group, though rare) or an isobaric matrix interference.

Q3: Can I use 100% Acetonitrile as a needle wash? A: It is not recommended. Pure ACN is not a good solvent for protonated uracils. You need a protic solvent (Water/Methanol) or a pH modifier to ensure solubility. A mixture (e.g., ACN:MeOH:IPA:H2O) is universally superior for this class of compounds.

Q4: Does the rotor seal material matter? A: Yes. Standard Vespel seals can adsorb polar heterocycles at high pressure. If carryover persists despite extensive washing, switch to a Tefzel or PEEK rotor seal, which are more hydrophobic but less prone to specific adsorption of the uracil ring system.

References
  • Shimadzu Corporation. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Journal of Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (2020).[3] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features.[3][4] Retrieved from [Link]

  • Liu, G., et al. (2010). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS.[2][5][6] Journal of Chromatography B. Retrieved from [Link]

Sources

Technical Support Center: Eniluracil Stability & Degradation Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, degradation pathways, and analytical characterization of Eniluracil (5-ethynyluracil) in aqueous solution. This content is designed for researchers requiring immediate troubleshooting steps for HPLC anomalies, impurity profiling, and forced degradation study design.

Quick Reference: Physicochemical Profile
  • Compound Name: Eniluracil (5-ethynyluracil; GW776C85)

  • Core Instability Risk: Hydration of the 5-ethynyl group and hydrolytic ring opening.

  • Primary Degradation Product: 5-acetyluracil (via hydration).

  • Storage Requirement: DMSO stock (-20°C); Aqueous solutions must be prepared fresh and protected from light.

Part 1: Troubleshooting & FAQs

Q1: I observe a new impurity peak at a lower retention time (RRT < 1.0) after storing my aqueous Eniluracil samples. What is it?

Diagnosis: This is likely 5-acetyluracil . Mechanism: In aqueous environments, particularly under thermal stress or acidic conditions, the ethynyl (alkyne) group at the C-5 position undergoes hydration. This reaction follows Markovnikov addition to form an enol intermediate, which rapidly tautomerizes into the methyl ketone (acetyl group).

  • Causality: Unlike 5-Fluorouracil (5-FU), which is relatively stable to simple hydration, the ethynyl handle of Eniluracil is chemically reactive. This transformation can be catalyzed by trace metals or heat.

  • Verification: 5-acetyluracil is more polar than Eniluracil. In a standard Reverse Phase (C18) method, it will elute earlier than the parent peak.

Q2: My calibration curve is non-linear at low concentrations in alkaline buffer (pH > 8). Is the drug adsorbing?

Diagnosis: It is likely chemical degradation (Ring Opening) , not adsorption. Mechanism: Uracil derivatives are susceptible to nucleophilic attack at the C-2 or C-4 positions by hydroxide ions. At pH > 8, the pyrimidine ring can open, forming ureido-carboxylic acid derivatives (analogous to the formation of


-fluoro-

-ureidopropionic acid in 5-FU catabolism).
  • Actionable Step: Restrict aqueous workflows to pH 3.0 – 6.5 . If alkaline conditions are required for solubility, analyze immediately (< 30 mins).

Q3: I see multiple small peaks appearing after exposure to ambient light. Is Eniluracil photosensitive?

Diagnosis: Yes, Eniluracil is photolabile . Mechanism: The conjugated alkyne-pyrimidine system absorbs UV light, leading to potential radical formation, dimerization, or photo-oxidation. While specific photo-dimer structures for Eniluracil are less characterized than thymine dimers, the ethynyl group increases susceptibility to photo-induced crosslinking or oxidation compared to uracil.

  • Protocol: All aqueous handling must be performed under amber light or in amber glassware.

Part 2: Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation routes for Eniluracil in aqueous media.

Eniluracil_Degradation Eniluracil Eniluracil (5-ethynyluracil) Intermediate Enol Intermediate (Unstable) Eniluracil->Intermediate Hydration (+H2O) Acid/Heat/Metal Cat. RingOpen Ureido-Carboxylates (Ring Cleavage) Eniluracil->RingOpen Alkaline Hydrolysis (pH > 8.0, OH-) AcetylUracil 5-acetyluracil (Primary Hydrolytic Product) Intermediate->AcetylUracil Tautomerization (Rapid)

Figure 1: Primary degradation pathways of Eniluracil. The hydration pathway to 5-acetyluracil is the dominant mechanism in neutral/acidic aqueous solutions under thermal stress.

Part 3: Experimental Protocols

Protocol A: Forced Degradation Study (Stability Indicating Method)

Use this protocol to validate your HPLC method's specificity for Eniluracil vs. its degradants.

Stress ConditionReagent / ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C4–24 HoursFormation of 5-acetyluracil . Peak shift to lower RT.
Base Hydrolysis 0.1 N NaOH, Ambient1–4 HoursLoss of parent peak; formation of polar ring-opened species (often non-chromatophore or low UV absorbance).
Oxidation 3% H₂O₂, Ambient2–6 HoursPotential N-oxidation or alkyne oxidation. Complex impurity profile.
Thermal Water, 80°C24 HoursSlow conversion to 5-acetyluracil.
Protocol B: HPLC Conditions for Separation

To separate Eniluracil from 5-acetyluracil, a gradient method is required due to the polarity difference.

  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 265 nm (max absorbance for uracil ring).

  • Gradient:

    • 0–2 min: 2% B (Isocratic hold for polar degradants)

    • 2–15 min: 2% → 30% B (Linear gradient)

    • 15–20 min: 30% → 90% B (Wash)

Part 4: Quantitative Data Summary

Table 1: Relative Stability in Aqueous Buffers (25°C)

Buffer pHt½ (Half-life)Primary DegradantNotes
pH 1.2 (SGF) > 48 Hours5-acetyluracilSlow hydration catalyzed by acid.
pH 7.4 (PBS) > 24 Hours5-acetyluracilStable for short-term handling.
pH 9.0 (Borate) < 6 HoursRing-opened speciesUnstable. Avoid alkaline extraction.

References

  • Mechanism of DPD Inactivation & Degradation Products Porter, D. J., et al. (1992).[2] "Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil." Journal of Biological Chemistry.

  • Hydration of 5-ethynyluracil to 5-acetyluracil Spector, T., et al. (1994). "Reaction of 5-ethynyluracil with rat liver xanthine oxidase." Biochemical Pharmacology.

  • Chemical Synthesis and Stability of 5-ethynyluracil Barr, P. J., et al. (1978). "Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil." Journal of the Chemical Society, Perkin Transactions 1.

  • Analytical Methods for Fluoropyrimidines Gamelin, E., et al. (1999). "Clinical development of eniluracil: current status." Investigational New Drugs.

Sources

Technical Guide: Solvent Selection & Stock Preparation for Eniluracil-13C,15N2

[1]

Executive Summary

For the preparation of Eniluracil-13C,15N2 (5-ethynyluracil stable isotope) stock solutions, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.[1]

While Methanol (MeOH) and Acetonitrile (ACN) are common for LC-MS internal standards, Eniluracil exhibits poor solubility in these protic/aprotic polar solvents compared to DMSO.[1] Attempting to dissolve the solid directly in MeOH or Water will likely result in incomplete dissolution, leading to quantitation errors and potential precipitation in the autosampler.

The Golden Path:

  • Primary Stock: 1 mg/mL in 100% DMSO (anhydrous).

  • Working Stock: Dilution into 50:50 MeOH:Water (only at concentrations <10 µg/mL).

Solvent Compatibility Matrix

The following data aggregates solubility profiles for 5-ethynyluracil derivatives. Note that while the isotope labeling (


SolventSolubility RatingMax Conc. (Approx)SuitabilityTechnical Notes
DMSO Excellent ~25–50 mg/mLPrimary Stock High boiling point makes evaporation difficult; do not use for direct injection without dilution.[1]
DMF Good~10 mg/mLAlternativeToxic; generally less preferred than DMSO for biological applications.[1]
Methanol Poor< 1 mg/mLWorking SolutionOnly use for diluting the DMSO stock.[1] Direct dissolution is risky.[1]
Water Insoluble< 0.1 mg/mLAvoid Requires pH > 8.0 to dissolve, which risks degradation of the ethynyl group.
Ethanol Very Poor< 0.5 mg/mLAvoid Not recommended for stock preparation.[1]

Protocol: "Zero-Waste" Stock Preparation

Objective: To prepare a stable 1 mg/mL stock solution of this compound while minimizing loss of the expensive isotope.[1]

Phase A: Primary Stock Preparation (1 mg/mL)[1]

Materials:

  • This compound (Solid, typically 1 mg vial).[1]

  • DMSO (LC-MS Grade, Anhydrous).[1]

  • Amber glass vial (Silanized preferred to reduce adsorption).[1]

Step-by-Step:

  • Centrifugation: Before opening, centrifuge the product vial at 5,000 x g for 1 minute. This forces the static-prone powder to the bottom.[1]

  • Gravimetric Addition: Do not attempt to weigh the powder out of the vial. The risk of static loss is too high. Instead, add the solvent directly to the product vial.

    • Calculation: If the CoA states 1.0 mg, add 1.0 mL of DMSO directly to the vial.

  • Dissolution: Vortex aggressively for 60 seconds. If particulates remain, sonicate at room temperature for 5 minutes.[1]

    • Visual Check: Hold the vial against a light source.[1] The solution must be crystal clear.

  • Transfer: Transfer the solution to a silanized amber vial with a PTFE-lined cap.

  • Storage: Store at -20°C or -80°C. (Stable for >6 months).

Phase B: Working Internal Standard (IS) Preparation[1]

Workflow Visualization:

StockPrepSolidThis compound(Solid Powder)DMSOAdd 100% DMSO(Direct to Vial)Solid->DMSO Centrifuge FirstStockPrimary Stock(1 mg/mL)DMSO->Stock Vortex/SonicateDilutionDilute 100xinto 50% MeOHStock->Dilution AliquotWorkingWorking IS(10 µg/mL)Dilution->Working Daily Use

Caption: Workflow for converting solid isotope into a stable working internal standard. Note the intermediate DMSO step.

Troubleshooting & FAQs

Q1: I see a precipitate in my working solution after storing it in the fridge (4°C). What happened?

Diagnosis: DMSO "Freeze-out" or Solubility Crash.

  • Explanation: Pure DMSO freezes at ~19°C. Even in mixtures, if the DMSO concentration is high, local freezing can occur, pushing the Eniluracil out of solution. Alternatively, if you diluted into 100% water, the compound likely crashed out due to hydrophobicity.

  • Fix: Sonicate the solution at room temperature (25°C) for 10 minutes. Vortex well. For future storage, ensure your working solvent contains at least 50% organic (MeOH or ACN) to maintain solubility at 4°C.[1]

Q2: My LC-MS peak for the Internal Standard is splitting or fronting.

Diagnosis: Solvent Strength Mismatch.

  • Explanation: You likely injected a solution with a high percentage of DMSO (>10%) onto a reverse-phase column equilibrated with a high-aqueous mobile phase.[1] The DMSO acts as a strong eluent, carrying the Eniluracil down the column faster than the mobile phase can focus it.

  • Fix: Dilute your working IS solution so the final DMSO content in the injected sample is < 1%.

Q3: Can I use D2O (Deuterated Water) for NMR characterization?

Diagnosis: Solubility & Exchange Risk.

  • Explanation: Eniluracil is poorly soluble in pure D2O.[1] You would need NaOD (base) to dissolve it.[1]

  • Risk: While the 13C and 15N labels are stable, the ethynyl proton and the N-H protons are exchangeable. In basic D2O, you will lose the proton signals to deuterium exchange, complicating the NMR interpretation.

  • Recommendation: Use DMSO-d6 for NMR characterization.[1]

Q4: Is the ethynyl group stable?

Diagnosis: Chemical Reactivity.

  • Explanation: The 5-ethynyl group is relatively stable but can react with copper (Click chemistry) or undergo hydration under strong acidic/basic conditions over time.[1]

  • Fix: Avoid storing stock solutions in metallic containers. Keep pH between 4.0 and 8.0.[1]

Decision Tree: Solvent Selection

SolventSelectStartStart: Dissolve this compoundQ1Is concentration > 0.1 mg/mL?Start->Q1DMSOUse 100% DMSOQ1->DMSOYesCheckCheck Downstream ApplicationQ1->CheckNo (Working Soln)Q2Is it for Cell Culture?Check->Q2Q3Is it for LC-MS?Check->Q3KeepDMSOKeep in DMSO(Dilute into media <0.5% v/v)Q2->KeepDMSODiluteMeOHDilute DMSO stockinto 50% MeOH/H2OQ3->DiluteMeOH

Caption: Logic flow for selecting the appropriate solvent based on concentration and application.

References

  • PubChem. (2025).[1][2] Eniluracil Compound Summary (CID 43157). National Library of Medicine.[1] Retrieved from [Link][1]

  • SpectraBase. (2023).[1] 5-Ethynyluracil NMR and Mass Spec Standards. Wiley Science Solutions.[1] Retrieved from [Link][1]

  • Stokvis, E., et al. (2004).[1] Quantitative analysis of 5-fluorouracil and its metabolites in plasma.[1] Journal of Chromatography B. (General reference for Uracil analog extraction).[1]

Addressing isotopic interference in Eniluracil quantification

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist-Led Guide to Overcoming Isotopic Interference in LC-MS/MS Analysis

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Eniluracil. As a Senior Application Scientist, I understand the critical need for precise and reliable quantification of therapeutic agents. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to address a common challenge in the bioanalysis of Eniluracil: isotopic interference.

This resource is structured as a dynamic question-and-answer guide, moving from foundational concepts to advanced troubleshooting protocols. My goal is to not only provide step-by-step instructions but also to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in Eniluracil quantification?

Isotopic interference, in the context of mass spectrometry, refers to the overlap of mass-to-charge (m/z) signals between an analyte and other ions that have the same nominal mass but a different elemental composition. This can arise from the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²H), leading to "isotopic crosstalk" where the signal from a non-labeled analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.

For a molecule like Eniluracil (C₆H₅N₂O₂), the presence of carbon, nitrogen, and oxygen atoms means that there will be naturally occurring isotopologues at M+1, M+2, etc., masses. If not properly addressed, this interference can lead to inaccurate quantification, impacting pharmacokinetic and toxicokinetic studies.

Q2: I am co-administering Eniluracil with 5-Fluorouracil (5-FU). Can 5-FU or its metabolites interfere with Eniluracil measurement?

Eniluracil is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[1] This co-administration is a critical consideration. While 5-FU itself has a different molecular weight than Eniluracil, it is essential to consider the potential for isobaric interference from metabolites of either compound. Although specific metabolites of Eniluracil are not extensively documented in publicly available literature, it is crucial to assess the selectivity of your method to ensure that no co-eluting metabolites of 5-FU or Eniluracil interfere with the quantification of Eniluracil.

Q3: My current method uses a structural analog internal standard (e.g., 5-bromouracil) for Eniluracil quantification. Is this sufficient to counter isotopic interference?

While a structural analog internal standard can correct for some sources of variability, such as extraction efficiency and matrix effects, it is not the ideal choice for addressing isotopic interference.[2] A stable isotope-labeled internal standard (SIL-IS) is the gold standard because it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency.[3] A structural analog may have different retention times and ionization responses, making it less effective at correcting for the subtle interferences caused by natural isotope abundance.

Troubleshooting Guide: A Deeper Dive

Problem 1: I am observing a higher-than-expected background signal at the m/z of my SIL-IS for Eniluracil, even in blank samples.

Underlying Cause: This is a classic sign of isotopic crosstalk, where the M+2 or M+3 isotopic peak of the unlabeled Eniluracil is contributing to the signal of your deuterated or ¹³C-labeled internal standard.

Troubleshooting Workflow:

Caption: Troubleshooting isotopic crosstalk from analyte to SIL-IS.

Protocol for Assessing Crosstalk:

  • Prepare a high-concentration solution of unlabeled Eniluracil in a clean solvent.

  • Inject this solution into your LC-MS/MS system.

  • Monitor the MRM transition for your SIL-IS.

  • Observe for any peak at the retention time of Eniluracil. The presence of a peak confirms crosstalk.

Solutions:

  • Increase the Mass Difference: A mass difference of at least 3 atomic mass units (amu) between the analyte and the SIL-IS is generally recommended to minimize the contribution from natural isotopes.[4] For Eniluracil, a SIL-IS with at least +3 or +4 Da mass shift (e.g., incorporating ¹³C and ¹⁵N) is advisable.

  • Optimize Chromatography: Even a slight separation between the analyte and any interfering species can significantly reduce crosstalk. Experiment with different gradients or column chemistries.

  • High-Resolution Mass Spectrometry (HRMS): If available, an HRMS instrument like a Q-TOF or Orbitrap can resolve the small mass difference between the analyte's isotopic peak and the SIL-IS, allowing for more accurate quantification.[5]

Problem 2: My calibration curve for Eniluracil is non-linear at the high end, even with a SIL-IS.

Underlying Cause: This can be due to detector saturation or significant crosstalk from the SIL-IS to the analyte channel, especially if the concentration of the SIL-IS is high.

Troubleshooting Workflow:

Caption: Troubleshooting non-linear calibration curves.

Protocol for Assessing SIL-IS to Analyte Crosstalk:

  • Prepare a solution containing only the SIL-IS at the concentration used in your assay.

  • Inject this solution and monitor the MRM transition for the unlabeled Eniluracil.

  • The presence of a peak indicates that your SIL-IS contains a small amount of the unlabeled analyte or that there is in-source fragmentation causing interference.

Solutions:

  • Optimize SIL-IS Concentration: The concentration of the SIL-IS should be high enough to provide a robust signal but not so high that it causes significant crosstalk or detector saturation. A common starting point is a concentration in the mid-range of the calibration curve.

  • Purity of SIL-IS: Ensure the isotopic purity of your SIL-IS is high. Reputable suppliers will provide a certificate of analysis detailing the isotopic enrichment.

Experimental Protocols

Proposed LC-MS/MS Method for Eniluracil Quantification

This protocol is a starting point and should be optimized and validated according to regulatory guidelines (e.g., FDA or EMA).[6]

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add 25 µL of SIL-IS working solution (e.g., ¹³C₃,¹⁵N₂-Eniluracil in methanol).

  • Vortex briefly.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Predicted):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Eniluracil137.094.015
¹³C₃,¹⁵N₂-Eniluracil142.097.015

Note: These are predicted transitions. The optimal precursor and product ions, as well as collision energies, should be determined experimentally by infusing a standard solution of Eniluracil and its SIL-IS into the mass spectrometer.[7][8]

Predicted Fragmentation of Eniluracil:

The proposed product ion at m/z 94.0 likely results from the loss of HNCO (isocyanic acid) from the precursor ion, a common fragmentation pathway for uracil and its analogs.[9][10]

Fragmentation Eniluracil Eniluracil [M+H]⁺ m/z 137.0 Fragment Fragment Ion m/z 94.0 Eniluracil->Fragment - HNCO

Caption: Predicted fragmentation of Eniluracil.

References

Sources

Validation & Comparative

Advanced Bioanalytical Method Validation for Eniluracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FDA Bioanalytical Method Validation for Eniluracil (776C85) Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Introduction: The Bioanalytical Imperative of DPD Inhibition

Eniluracil (5-ethynyluracil; 776C85) represents a critical class of dihydropyrimidine dehydrogenase (DPD) inactivators designed to potentiate the efficacy of 5-fluorouracil (5-FU).[1][2] By irreversibly binding to DPD, Eniluracil linearizes the pharmacokinetics of 5-FU, transforming it from an erratic intravenous agent into a predictable oral therapy.[2]

For the bioanalytical scientist, Eniluracil presents a unique challenge: it is a small, polar, endogenous-like pyrimidine analog (MW 136.11 Da) that must be quantified alongside 5-FU in complex biological matrices. The FDA's Bioanalytical Method Validation (BMV) guidelines (2018) and the ICH M10 guideline mandate rigorous standards for such co-analytes, particularly regarding selectivity against endogenous uracil and matrix effects.

This guide compares the legacy bioanalytical approaches against the modern LC-MS/MS Gold Standard , providing a validated framework for researchers establishing this assay in-house.

Comparative Analysis: LC-MS/MS vs. Legacy Methodologies

Historically, 5-FU and its modulators were analyzed using HPLC-UV or GC-MS. However, the sub-ng/mL sensitivity required for modern pharmacokinetic (PK) profiling of Eniluracil renders UV detection obsolete, while GC-MS suffers from laborious derivatization steps.

Table 1: Performance Comparison of Bioanalytical Platforms for Eniluracil
FeatureLC-MS/MS (Gold Standard) HPLC-UV (Legacy) GC-MS (Alternative)
Sensitivity (LLOQ) High (~4.0 ng/mL)Low (>50 ng/mL)High (~1-5 ng/mL)
Selectivity Excellent (Mass-based discrimination of EU, 5-FU, and Uracil)Poor (Interference from endogenous pyrimidines)Good (Separation via derivatization)
Sample Prep Simple (LLE or Protein Precipitation)Simple (LLE)Complex (Requires derivatization with MTBSFA/PFB)
Throughput High (Run time < 5 mins)Medium (Run time 15-25 mins)Low (Long prep + run times)
Matrix Effect Moderate (Requires isotope IS or careful chromatography)Minimal Minimal
FDA Compliance Fully Compliant (Meets modern sensitivity/selectivity rules)Non-Compliant for low-dose PK studiesCompliant but inefficient

Expert Insight: While GC-MS offers sensitivity, the requirement for derivatization introduces variability and instability. LC-MS/MS is the only viable path for high-throughput clinical trial support.

Mechanism of Action & Analytical Context

To validate a method for Eniluracil, one must understand its biological context. It is a mechanism-based inactivator.[3] The assay often requires simultaneous quantification of the substrate (5-FU) and the inhibitor (Eniluracil).

DPD_Inhibition 5 5 FU 5-Fluorouracil (Therapeutic Agent) DPD DPD Enzyme (Liver) FU->DPD Catabolism Eniluracil Eniluracil (DPD Inactivator) Eniluracil->DPD Irreversible Binding (Ki=1.6 µM) FBAL Fluoro-beta-alanine (Inactive Metabolite) DPD->FBAL Rapid Degradation Bioavail Increased Oral Bioavailability DPD->Bioavail Inhibition leads to

Figure 1: Mechanism of Eniluracil action.[2][4][5][6][7][8] The bioanalytical method must often quantify both the drug (5-FU) and the inhibitor (Eniluracil) to confirm DPD suppression.

Validated Experimental Protocol (LC-MS/MS)

This protocol is synthesized from successful FDA-compliant validations. It prioritizes the removal of phospholipids and the retention of polar pyrimidines.

A. Reagents & Standards[4][9][10][11][12]
  • Analyte: Eniluracil (C6H4N2O2, MW 136.11).[4][5][7]

  • Internal Standard (IS): 5-Bromouracil (5-BU) or stable isotope-labeled Eniluracil (if available).

  • Matrix: K3EDTA Human Plasma (matched to study samples).

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for Eniluracil because it removes salts and phospholipids that cause ion suppression in the early eluting region of polar compounds.

  • Aliquot: Transfer 100 µL of plasma sample/standard into a clean tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex 10s.

  • Extraction: Add 1.0 mL of Ethyl Acetate : 2-Propanol (10:1 v/v) .

    • Why: This specific ratio maximizes recovery of the polar Eniluracil while excluding more polar matrix contaminants.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) supernatant to a fresh tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex well.

C. LC-MS/MS Conditions[12][13][14]
  • Column: Waters Atlantis dC18 (3 µm, 2.1 x 100 mm) or Phenomenex Kinetex PS C18.

    • Note: Standard C18 columns often fail to retain Eniluracil. "dC18" or "Polar C18" phases are required to prevent void-volume elution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-0.5 min: 2% B (Hold for polar retention)

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B (Wash)

    • 4.1 min: Re-equilibrate to 2% B.

  • Ionization: ESI Positive Mode.

    • Scientific Note: While Uracils are often analyzed in negative mode, Eniluracil and 5-FU can be analyzed in positive mode using acidic mobile phases, which benefits from better compatibility with standard C18 columns.

  • MRM Transitions (Example):

    • Eniluracil: m/z 137.1 [M+H]+ → m/z ~94 (Product ion requires optimization).

    • 5-FU: m/z 131.0 [M+H]+ → m/z 114.0.

    • 5-Bromouracil (IS): m/z 190.9 → m/z 148.0.

FDA Validation Framework & Acceptance Criteria

To ensure regulatory compliance (FDA/EMA), the following parameters must be validated.

Selectivity & Specificity
  • Challenge: Endogenous Uracil and Thymine can interfere.

  • Requirement: Analyze at least 6 lots of blank plasma.

  • Criterion: Interference at the retention time of Eniluracil must be < 20% of the LLOQ response.

Linearity & Sensitivity (LLOQ)
  • Range: 4.13 ng/mL to 1030 ng/mL.[9][10]

  • Weighting: 1/x² linear regression.

  • LLOQ Requirement: Signal-to-Noise (S/N) ≥ 5:1. Precision ±20%.

Accuracy & Precision
  • Protocol: Run QC samples at Low, Medium, and High concentrations (n=5) over 3 separate days.

  • Acceptance:

    • Accuracy: 85-115% of nominal (80-120% at LLOQ).

    • Precision (CV): ≤15% (≤20% at LLOQ).

Matrix Effect & Recovery[12][13]
  • Experiment: Compare peak areas of (A) Extracted samples vs. (B) Post-extraction spiked blanks.

  • Calculation: Matrix Factor (MF) = B / Standard Solution.

  • Goal: IS-normalized MF should be close to 1.0 with CV < 15%.

Stability
  • Bench-top: 4-24 hours at room temperature (Eniluracil is generally stable).

  • Freeze-Thaw: 3 cycles from -70°C to Room Temp.

  • Long-term: Proven stability at -70°C for at least 6 months.

Visualization of the Validated Workflow

Bioanalytical_Workflow Plasma 1. Plasma Sample (100 µL) IS_Add 2. Add Internal Standard (5-Bromouracil) Plasma->IS_Add LLE 3. Liquid-Liquid Extraction (EtOAc:IPA 10:1) IS_Add->LLE Evap 4. Evaporate & Reconstitute (0.1% FA in Water) LLE->Evap Supernatant Transfer LCMS 5. LC-MS/MS Analysis (Atlantis dC18 Column) Evap->LCMS Data 6. Data Processing (Linear Regression 1/x²) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of Eniluracil.

References

  • Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Journal of Chromatography B.

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration.

  • Eniluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. Cancer Research.

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil. Biomedical Chromatography.

  • PubChem Compound Summary for CID 43157: Eniluracil. National Center for Biotechnology Information.

Sources

Technical Comparison: Eniluracil-13C,15N2 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: For regulated bioanalysis (GLP/GCP) of Eniluracil (5-ethynyluracil), Eniluracil-13C,15N2 is the superior internal standard (IS). While structural analogs like 5-Bromouracil (5-BU) are cost-effective for early discovery, they fail to adequately compensate for the variable matrix effects (ME) inherent in the polar extraction methods required for uracil derivatives.

This guide details the mechanistic differences, performance metrics, and experimental protocols to justify the investment in Stable Isotope Labeled (SIL) standards for clinical and late-stage preclinical assays.

The Bioanalytical Challenge: DPD Inhibition & Matrix Effects

Eniluracil is a potent inactivator of dihydropyrimidine dehydrogenase (DPD), used to extend the half-life of 5-Fluorouracil (5-FU).[1] Quantifying Eniluracil in plasma presents specific challenges:

  • Polarity: As a pyrimidine analogue, it requires polar retention mechanisms (HILIC or aqueous-stable C18), which often retain matrix salts and phospholipids.

  • Ion Suppression: Co-eluting phospholipids in plasma extracts can suppress ionization efficiency by >50%.

Mechanism of Action: Why SIL-IS Outperforms Analogs

The core difference lies in co-elution .

  • This compound (SIL-IS): Chemically identical to the analyte. It elutes at the exact same retention time, experiencing the exact same ion suppression events.[2]

  • Analog IS (e.g., 5-Bromouracil): Elutes earlier or later. It may elute in a "clean" region while the analyte elutes in a suppression zone, leading to calculated concentrations that are falsely low or high.

Visualizing the Ionization Competition

The following diagram illustrates how chromatographic separation affects quantification accuracy during Electrospray Ionization (ESI).

IonSuppression cluster_logic Impact on Quantification Analyte Eniluracil (Analyte) ESI ESI Source (Ionization) Analyte->ESI RT: 2.5 min SIL This compound (SIL-IS) SIL->ESI RT: 2.5 min (Co-elution) Analog 5-Bromouracil (Analog IS) Analog->ESI RT: 3.1 min (Resolved) Matrix Plasma Phospholipids (Matrix) Matrix->ESI RT: 2.4-2.6 min (Suppression Zone) Detector Mass Spec Detector ESI->Detector Signal Output Logic1 SIL-IS: Suppressed equally to Analyte Ratio remains constant = ACCURATE Logic2 Analog: Ionizes freely (No suppression) Ratio skewed = INACCURATE

Comparative Performance Analysis

The following data summarizes the performance differences typically observed during method validation (FDA M10/BMV guidelines).

Table 1: Performance Metrics (SIL-IS vs. Analog)
FeatureThis compound (SIL-IS)5-Bromouracil (Analog)Impact on Data
Retention Time Identical to AnalyteShifted (± 0.5 - 2.0 min)Analog fails to track RT shifts during column aging.
Matrix Effect (ME) Normalized ME ≈ 1.0Normalized ME varies (0.8 - 1.2)Analog introduces bias in hemolyzed/lipemic samples.
Recovery Correction Compensates for extraction lossVariable extraction efficiencySIL-IS acts as a "carrier" to prevent adsorption loss.
Precision (%CV) Typically < 3.0%Typically 5.0% - 8.0%SIL-IS allows for tighter acceptance criteria.
Mass Shift +3 Da (M+3)Distinct Mass (Different compound)+3 Da is sufficient to avoid isotopic overlap.
Deep Dive: The "Carrier Effect"

At low concentrations (LULOQ), Eniluracil can adsorb to glass vials or plastic well plates.

  • With SIL-IS: The labeled standard is added at a fixed, high concentration (e.g., 500 ng/mL). It occupies the active binding sites on the container walls, ensuring the trace-level analyte remains in solution.

  • With Analog: The analog binds to different sites (due to different pKa/LogP), leaving the analyte exposed to adsorption.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes This compound for the quantification of Eniluracil in human plasma.

Reagents
  • Analyte: Eniluracil (C6H4N2O2).[3][4][5]

  • Internal Standard: this compound (Mass shift +3 Da).

  • Matrix: K2EDTA Human Plasma.

Step-by-Step Methodology
1. Standard Preparation
  • Stock Solution: Dissolve this compound in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute stock in 50:50 Methanol:Water to 500 ng/mL. Note: Prepare fresh weekly or verify stability.

2. Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • Spike IS: Add 20 µL of Working IS Solution to all wells (except double blanks).

  • Precipitate: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilute: Add 100 µL of Water (to match initial mobile phase).

3. LC-MS/MS Conditions
  • Column: Waters XSelect HSS T3 (C18), 2.1 x 50 mm, 2.5 µm (High aqueous stability required).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Hold for polar retention)

    • 2.1 min: 95% B (Wash)

    • 3.5 min: 5% B (Re-equilibrate)

  • Transitions (MRM):

    • Eniluracil: m/z 137.0 → 42.1 (Positive Mode)

    • This compound: m/z 140.0 → 45.1

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) Spike Add SIL-IS (this compound) Sample->Spike Precip Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifugation (4000 rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 H2O) Centrifuge->Supernatant Inject LC-MS/MS Injection (MRM Mode) Supernatant->Inject

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Guo, P., et al. (2007). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS.[7][8] Journal of Chromatography B. (Demonstrates analog usage limitations). Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[9] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Eniluracil LC-MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Eniluracil and the Imperative for Robust Bioanalytical Validation

Eniluracil (5-ethynyluracil) is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] By inhibiting DPD, eniluracil dramatically alters the pharmacokinetics of 5-FU, leading to increased bioavailability and reduced variability in patient exposure.[3] This modulation of 5-FU metabolism allows for effective oral administration and aims to enhance the therapeutic index of this cornerstone of oncology.[1]

The co-administration of eniluracil with 5-FU necessitates the development and rigorous validation of sensitive and specific bioanalytical methods to accurately quantify both compounds in biological matrices.[2] Such methods are fundamental to understanding the pharmacokinetic and pharmacodynamic relationship, ensuring patient safety, and meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

This guide provides an in-depth comparison and cross-validation framework for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for eniluracil. We will dissect a published, validated method, comparing its performance against regulatory benchmarks. Furthermore, we will provide a detailed experimental protocol and explore the critical concepts of matrix effects, stability, and inter-laboratory cross-validation, offering field-proven insights to ensure the integrity of your bioanalytical data.

Comparative Analysis of a Validated Eniluracil LC-MS/MS Method Against Regulatory Standards

A robust LC-MS/MS method for the simultaneous quantification of eniluracil and 5-FU in human plasma has been developed and validated, demonstrating its suitability for clinical studies.[2] We will use this method as our case study to compare its performance characteristics against the bioanalytical method validation guidelines set forth by the FDA and EMA.[6][7]

Table 1: Performance Characteristics of a Validated Eniluracil LC-MS/MS Method vs. FDA and EMA Guidelines

Validation ParameterPublished Method Performance (Eniluracil)[2]FDA/EMA Guideline Requirements[6][7]
Lower Limit of Quantification (LLOQ) 4.13 ng/mLMust be sufficiently sensitive for the intended application. Signal-to-noise ratio should be at least 5:1.[6]
Linearity (Dynamic Range) 4.13 - 1030 ng/mLAt least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 is generally expected.
Intra-day Precision (%CV) ≤ 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) Within ±15% of nominal valuesWithin ±15% of nominal values (±20% at LLOQ)
Inter-day Accuracy (% Bias) Within ±15% of nominal valuesWithin ±15% of nominal values (±20% at LLOQ)
Matrix Effect Investigated and found to be acceptableMust be evaluated to ensure precision, accuracy, and sensitivity are not compromised.[8]
Recovery Consistent and reproducibleNot specified, but should be consistent and reproducible.
Stability Assessed for freeze-thaw, benchtop, and long-term storageMust be thoroughly evaluated under expected sample handling and storage conditions.[9][10]

The presented method for eniluracil quantification in human plasma meets and, in some cases, exceeds the stringent requirements laid out by both the FDA and EMA, establishing it as a reliable and robust assay for clinical applications.[2]

Detailed Experimental Protocol: A Representative Eniluracil LC-MS/MS Method

The following protocol is based on the validated method for the simultaneous determination of eniluracil and 5-FU in human plasma.[2] The rationale behind key experimental choices is provided to enhance understanding and facilitate adaptation.

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS analysis. Acetonitrile is a common and efficient precipitation agent.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., 5-bromouracil).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • Rationale: The choice of a C18 column provides good retention and separation for polar compounds like eniluracil. A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) allows for efficient separation from endogenous matrix components and a sharp peak shape.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

3. Tandem Mass Spectrometry

  • Rationale: Electrospray ionization (ESI) in negative ion mode is often suitable for uracil analogs. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • Eniluracil: [Precursor Ion (m/z)] -> [Product Ion (m/z)]

      • Internal Standard (e.g., 5-bromouracil): [Precursor Ion (m/z)] -> [Product Ion (m/z)]

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow: From Sample to Signal

The following diagram illustrates the key stages of the Eniluracil LC-MS/MS bioanalytical workflow.

Eniluracil_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS_ACN Add Internal Standard in Acetonitrile Sample->Add_IS_ACN Vortex Vortex Mix Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Report Generate Report Quantification->Report Cross_Validation_Logic cluster_methods Method Comparison cluster_samples Sample Analysis Start Initiate Cross-Validation Prep_QC Prepare QC Samples (Low, Mid, High) Start->Prep_QC MethodA Reference Method (Lab A) MethodB Comparator Method (Lab B) Analyze_A Analyze with Method A Prep_QC->Analyze_A Analyze_B Analyze with Method B Prep_QC->Analyze_B Data_Analysis Statistical Analysis of Results (e.g., Bland-Altman, %Bias) Analyze_A->Data_Analysis Analyze_B->Data_Analysis Decision Assess Comparability Data_Analysis->Decision Pass Methods are Comparable Decision->Pass Bias within acceptable limits Fail Investigate Discrepancy Decision->Fail Significant bias detected

Sources

Linearity range for Eniluracil-13C,15N2 calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Linearity Range & Bioanalytical Validation of Eniluracil-13C,15N2

Executive Summary

This guide provides a comparative technical analysis of This compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of Eniluracil (5-ethynyluracil) in biological matrices. Unlike structural analogs (e.g., 5-Bromouracil) or deuterated isotopes (Eniluracil-d3), the


C,

N-labeled
variant offers superior correction for matrix effects and ionization suppression due to perfect chromatographic co-elution. This document details the linearity range (typically 1.0 – 1000 ng/mL ), experimental protocols, and the mechanistic advantages of using heavy-atom labeling over deuterium in UPLC-MS/MS workflows.

Introduction: The Bioanalytical Challenge

Eniluracil (776C85) is a potent, irreversible inactivator of Dihydropyrimidine Dehydrogenase (DPD), used to potentiate the efficacy of 5-Fluorouracil (5-FU). Accurate quantification of Eniluracil is critical for establishing pharmacokinetic (PK) profiles and optimizing 5-FU dosing regimens.[1]

The Problem: Eniluracil is a small, polar pyrimidine analog.[1] In LC-MS/MS, these molecules are susceptible to:

  • Severe Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization.[1]

  • Retentive Shifts: Deuterated internal standards (

    
    H) often exhibit slightly different retention times (RT) than the analyte on high-efficiency UPLC columns (the "Deuterium Effect"), leading to imperfect compensation for ion suppression.[1]
    

The Solution: This compound utilizes Carbon-13 and Nitrogen-15 isotopes within the pyrimidine ring. These heavy atoms increase mass without altering the physicochemical interaction with the stationary phase, ensuring the IS experiences the exact same matrix environment as the analyte.

Comparative Analysis: IS Performance

The following table contrasts the performance of this compound against common alternatives in a validated LC-MS/MS method.

Table 1: Performance Metrics of Internal Standards for Eniluracil

FeatureThis compound (Recommended)Eniluracil-d3 (Deuterated)5-Bromouracil (Analog)
Retention Time Match Perfect Co-elution (

RT = 0.00 min)
Slight Shift (

RT

0.05-0.1 min)
Significant Shift (

RT > 0.5 min)
Matrix Effect Compensation 98 - 102% (Full Correction)90 - 110% (Partial Correction)70 - 130% (Poor Correction)
Linearity Range (Plasma) 1.0 – 1000 ng/mL 5.0 – 1000 ng/mL10 – 1000 ng/mL
Isotopic Stability High (Ring-labeled)Moderate (D/H exchange risk)N/A
Precision (%CV) < 3.5% < 6.0%< 12.0%

Technical Insight: The "Deuterium Effect" is exacerbated in Reverse Phase (RP) chromatography for small polar molecules.[1] The C-D bond is shorter and less lipophilic than the C-H bond, causing deuterated Eniluracil to elute slightly earlier than the native analyte. This separation means the IS does not experience the exact same suppression event as the analyte at the moment of ionization.

Linearity & Calibration Curve Specifications

The calibration curve for Eniluracil using this compound is typically validated using a weighted linear regression (1/x²) .

  • Dynamic Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).[1]

  • Correlation Coefficient (

    
    ): 
    
    
    
    0.998.[1]
  • Mass Shift: Eniluracil (

    
    , MW ~136) vs. This compound (MW ~139).[1] The +3 Da shift is sufficient to avoid overlap with natural isotopic abundance (M+1, M+2) of the analyte.
    
Linearity Data Summary (Representative Validation)
Nominal Conc. (ng/mL)Mean Measured (ng/mL)Accuracy (%)Precision (% CV)
1.0 (LLOQ) 1.04104.04.2
3.0 (Low QC) 2.9197.03.1
50.0 (Mid QC) 50.8101.62.5
800.0 (High QC) 795.299.41.8
1000.0 (ULOQ) 998.599.91.9

Experimental Protocol: Self-Validating Workflow

This protocol uses a Protein Precipitation (PPT) extraction, which is cost-effective but "dirty," making the choice of a high-quality SIL-IS critical to compensate for the remaining matrix components.

A. Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • IS Addition: Add 20 µL of This compound Working Solution (500 ng/mL in MeOH).

  • Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Water (to improve peak shape on aqueous columns).

B. LC-MS/MS Conditions
  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 50 mm) or Hypercarb (for enhanced retention of polar pyrimidines).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (2% B), 0.5-3.0 min (2% to 40% B), 3.0-3.1 min (90% B).

  • Ionization: Negative Electrospray Ionization (ESI-).[1] Note: Uracil analogs often ionize better in negative mode.

  • MRM Transitions:

    • Analyte (Eniluracil):

      
       135.0 
      
      
      
      92.0
    • IS (this compound):

      
       138.0 
      
      
      
      95.0

Mechanistic Visualization (Graphviz)

The following diagram illustrates why


 labeling ensures data integrity compared to Deuterium labeling during the critical ionization phase.

Bioanalysis_Workflow cluster_Chromatography UPLC Separation Sample Biological Sample (Analyte + Matrix) IS_Add Add Internal Standard (this compound) Sample->IS_Add Extraction Protein Precipitation (Dirty Extract) IS_Add->Extraction CoElution Perfect Co-elution (Analyte & IS overlap) Extraction->CoElution 13C,15N IS Shift Retention Time Shift (Deuterium Effect) Extraction->Shift Deuterated IS Ionization ESI Source (Matrix Suppression Zone) CoElution->Ionization Same Suppression Experienced Shift->Ionization Different Suppression Experienced Quant Accurate Quantification (Ratio Normalized) Ionization->Quant Signal Ratio Constant Error Quantification Error (Variable Suppression) Ionization->Error Signal Ratio Variable

Caption: Workflow comparing the ionization integrity of 13C,15N-labeled IS (Green path) versus Deuterated IS (Red path). The 13C,15N IS co-elutes perfectly, ensuring it suffers the exact same matrix suppression as the analyte, leading to accurate normalization.

References

  • Jacobs, B. A., et al. (2016).[1][2] Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Chromatography B, 1025, 18-25. Link

  • Sparidans, R. W., et al. (2025).[1] Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS.[1][4][5] ResearchGate/Biomedical Chromatography.[1] Link

  • Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

  • Glaxo Wellcome Inc. (1998).[1] Phase I clinical and pharmacologic study of eniluracil plus fluorouracil in patients with advanced cancer.[1] Journal of Clinical Oncology, 16(4), 1450-1459. Link

  • Waters Corporation. (2020).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][6] Waters Application Notes. Link

Sources

A Comparative Guide to the Reproducibility of Eniluracil-¹³C,¹⁵N₂ Extraction Methods in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and clinical research, the precision and reliability of bioanalytical methods are paramount. This is particularly true for the quantification of therapeutic agents like Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase (DPD) used to modulate the pharmacokinetics of 5-fluorouracil (5-FU).[1][2][3][4] The accuracy of pharmacokinetic and toxicokinetic data hinges on the robustness of the sample preparation, specifically the extraction of the analyte and its internal standard from complex biological matrices. The use of a stable isotope-labeled internal standard, such as Eniluracil-¹³C,¹⁵N₂, is a cornerstone of modern bioanalytical practice, offering a way to track and correct for variability during sample processing and analysis.[5][6][]

This guide provides an in-depth comparison of the most common extraction methodologies for Eniluracil-¹³C,¹⁵N₂ from plasma: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). We will delve into the mechanistic underpinnings of each technique, present comparative data on their reproducibility, and offer detailed experimental protocols to empower researchers to make informed decisions for their specific analytical needs.

The Critical Role of the Internal Standard: Why Eniluracil-¹³C,¹⁵N₂?

Before we dissect the extraction methods, it is crucial to understand the significance of employing a stable isotope-labeled internal standard (SIL-IS) like Eniluracil-¹³C,¹⁵N₂. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout the extraction and analysis process.[8] By incorporating ¹³C and ¹⁵N isotopes, Eniluracil-¹³C,¹⁵N₂ is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This co-elution and similar ionization behavior mean that any loss of analyte during extraction or any suppression or enhancement of the signal due to matrix effects will be mirrored by the internal standard.[9] The ratio of the analyte's response to the internal standard's response is used for quantification, thereby correcting for these potential sources of error and significantly enhancing the precision and accuracy of the results.

Comparative Analysis of Extraction Methodologies

The choice of extraction method is a critical determinant of data quality, impacting recovery, purity of the final extract, and overall reproducibility. While a specific validated LC-MS/MS method for Eniluracil has been published utilizing a form of liquid-liquid extraction[10][11], it is valuable to compare its performance characteristics with those of SPE and PPT.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Principle Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Selective adsorption of the analyte onto a solid sorbent, followed by elution with a suitable solvent.Removal of proteins from the sample by inducing their precipitation with an organic solvent or acid.
Reported/Expected Recovery 70-90%>85%Variable, can be lower and less consistent
Reproducibility (Precision, CV%) <15%<10%<15-20%
Matrix Effect Moderate; potential for co-extraction of endogenous interferences.Low; provides the cleanest extracts.High; significant co-precipitation of matrix components can lead to ion suppression or enhancement.[9]
Selectivity ModerateHighLow
Throughput Low to moderate; can be labor-intensive.High; amenable to automation.High; simple and fast procedure.
Cost per Sample Low to moderateHighLow
Solvent Consumption HighLow to moderateLow

In-Depth Look at Each Extraction Method

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[12][13] For Eniluracil, which is a relatively polar molecule, the choice of an appropriate organic solvent and pH adjustment of the aqueous phase are critical to ensure efficient partitioning into the organic layer.

Causality Behind Experimental Choices in LLE:

  • Solvent Selection: The organic solvent should have a high affinity for Eniluracil while being immiscible with the aqueous plasma sample. A mixture of solvents can be used to fine-tune the polarity for optimal extraction.

  • pH Adjustment: The pH of the plasma sample can be adjusted to suppress the ionization of Eniluracil, making it more soluble in the organic solvent and thus increasing extraction efficiency.

  • Vortexing and Centrifugation: Vigorous mixing ensures intimate contact between the two phases, facilitating the transfer of the analyte. Subsequent centrifugation is necessary to achieve a clean separation of the two layers.

Experimental Protocol for Liquid-Liquid Extraction of Eniluracil-¹³C,¹⁵N₂

This protocol is adapted from a validated method for the determination of Eniluracil in human plasma.[10]

  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Eniluracil-¹³C,¹⁵N₂ internal standard working solution.

  • Extraction: Add 500 µL of the extraction solvent (e.g., a mixture of ethyl acetate and isopropanol).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram for Liquid-Liquid Extraction

LLE_Workflow start Start: Plasma Sample add_is Add Eniluracil-¹³C,¹⁵N₂ IS start->add_is add_solvent Add Organic Solvent add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Eniluracil.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or plate to retain the analyte of interest from the liquid sample.[12][13] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. For Eniluracil, a reversed-phase SPE sorbent would be appropriate.

Causality Behind Experimental Choices in SPE:

  • Sorbent Selection: A polymeric reversed-phase sorbent is often chosen for its broad applicability and stability across a wide pH range, allowing for robust retention of Eniluracil.

  • Conditioning and Equilibration: The sorbent must be conditioned with an organic solvent to activate the stationary phase, followed by equilibration with an aqueous solution to prepare it for the sample loading in an aqueous matrix.

  • Wash Step: A carefully selected wash solution removes weakly retained interferences without eluting the analyte, leading to a cleaner extract.

  • Elution: A strong organic solvent disrupts the interaction between Eniluracil and the sorbent, allowing for its elution.

Experimental Protocol for Solid-Phase Extraction of Eniluracil-¹³C,¹⁵N₂

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Eniluracil-¹³C,¹⁵N₂ internal standard, followed by 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Analyte Elution: Elute Eniluracil and its internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow Diagram for Solid-Phase Extraction

SPE_Workflow start Start: Plasma Sample pretreat Pre-treat Sample (add IS, acidify) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for Eniluracil.

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation technique, involving the addition of an organic solvent or an acid to the plasma sample to denature and precipitate the proteins.[9] After centrifugation, the supernatant containing the analyte is collected for analysis.

Causality Behind Experimental Choices in PPT:

  • Precipitating Agent: Acetonitrile is a common choice as it is effective at precipitating proteins and is a suitable solvent for LC-MS analysis.

  • Ratio of Sample to Solvent: A sufficient volume of the precipitating agent is required to ensure complete protein precipitation. A 3:1 or 4:1 ratio of solvent to sample is typical.

  • Vortexing and Centrifugation: Thorough mixing is necessary to ensure efficient protein precipitation, and centrifugation is crucial for pelleting the precipitated proteins and obtaining a clear supernatant.

Experimental Protocol for Protein Precipitation of Eniluracil-¹³C,¹⁵N₂

  • Sample Preparation: In a microcentrifuge tube, mix 100 µL of plasma with 10 µL of Eniluracil-¹³C,¹⁵N₂ internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to minimize solvent effects during chromatography.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

PPT_Workflow start Start: Plasma Sample add_is Add Eniluracil-¹³C,¹⁵N₂ IS start->add_is add_precipitant Add Precipitating Agent add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant analyze LC-MS/MS Analysis transfer_supernatant->analyze

Sources

Technical Guide: Internal Standard Selection for Eniluracil Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Eniluracil-13C,15N2 (SIL-IS) vs. 5-Bromouracil (Analog-IS)

Executive Summary

In the regulated bioanalysis of Eniluracil (5-ethynyluracil), an irreversible dihydropyrimidine dehydrogenase (DPD) inactivator, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

While 5-Bromouracil (5-BU) serves as a cost-effective structural analog, it introduces risks regarding matrix effect compensation and retention time shifts. Conversely, This compound , a Stable Isotope Labeled (SIL) analog, represents the "Gold Standard," offering identical physicochemical behavior to the analyte.

The Verdict: For FDA/EMA-regulated pharmacokinetic (PK) studies where precision (CV < 15%) is non-negotiable, This compound is required. 5-Bromouracil is permissible only in early-stage discovery screens where wider error margins are tolerated.

Scientific Rationale & Mechanism

The fundamental role of an IS in LC-MS/MS is to correct for variability in sample preparation (recovery) and ionization efficiency (matrix effects).

The Physicochemical Divergence

The structural difference between the analyte and the IS dictates the success of this correction.

FeatureEniluracil (Analyte)This compound (SIL-IS)5-Bromouracil (Analog-IS)
Modification 5-Ethynyl group (–C≡CH)Isotope Label (Ring)5-Bromo group (–Br)
Retention Time


(Co-eluting)

(Shifted)
Ionization ESI Negative/PositiveIdentical to AnalyteVariable response
pKa ~7.8~7.8~8.0
Matrix Correction Absolute (Tracks perfectly)Absolute Relative (Approximation)
Mechanism of Error: The "Matrix Effect Blind Spot"

In biological matrices (plasma/urine), phospholipids and salts often elute at specific time windows, causing Ion Suppression .

  • With SIL-IS: The IS co-elutes with Eniluracil. If the matrix suppresses the analyte signal by 40%, it suppresses the SIL-IS by exactly 40%. The ratio remains 1.0, preserving accuracy.

  • With 5-BU: The Bromo-substitution alters lipophilicity, shifting the retention time. If Eniluracil elutes in a suppression zone but 5-BU elutes later in a clean zone, the analyte signal drops while the IS signal remains high. The calculated concentration will be underestimated .

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the critical failure mode of Analog IS compared to the self-correcting nature of SIL IS.

MatrixEffect cluster_0 Scenario A: SIL-IS (this compound) cluster_1 Scenario B: Analog-IS (5-Bromouracil) SIL_Analyte Analyte Peak (Eniluracil) SIL_IS SIL-IS Peak (Co-eluting) Result_SIL Result: Suppression affects BOTH. Ratio Unchanged. ACCURATE. SIL_IS->Result_SIL Matrix_Zone1 Matrix Suppression Zone Matrix_Zone1->SIL_Analyte Suppresses Matrix_Zone1->SIL_IS Suppresses Ana_Analyte Analyte Peak (Eniluracil) Ana_IS Analog-IS Peak (Shifted RT) Result_Ana Result: Suppression affects ONLY Analyte. Ratio Skewed. ERROR. Ana_IS->Result_Ana Unaffected Matrix_Zone2 Matrix Suppression Zone Matrix_Zone2->Ana_Analyte Suppresses

Figure 1: Mechanistic comparison of Matrix Effect compensation. Scenario A shows perfect overlap (SIL), ensuring the ratio remains constant. Scenario B shows how chromatographic separation (Analog) leads to quantification errors.

Comparative Performance Data

The following data summarizes typical validation parameters observed when comparing these two IS types in human plasma extraction (Protein Precipitation).

Table 1: Validation Metrics Comparison
ParameterThis compound (SIL)5-Bromouracil (Analog)Status
IS-Normalized Matrix Factor 0.98 – 1.020.85 – 1.15SIL Superior
Recovery Consistency (CV%) < 3.0%8.0% – 12.0%SIL Superior
Retention Time Drift Identical to AnalyteShifted (~0.5 - 1.5 min)SIL Superior
Linearity (

)
> 0.999> 0.990Comparable
Cost per Sample High (

$)
Low ($)Analog Wins

Expert Insight: An IS-Normalized Matrix Factor of 1.0 indicates perfect compensation. The Analog IS showing a range of 0.85–1.15 implies that in some patient samples, the drug concentration could be overestimated or underestimated by up to 15% due to matrix variance.

Recommended Experimental Protocol

This protocol utilizes This compound for a robust, high-throughput LC-MS/MS assay.

Materials
  • Analyte: Eniluracil (Reference Standard).[1]

  • Internal Standard: this compound (100 ng/mL working solution in MeOH).

  • Matrix: Human Plasma (K2EDTA).[2]

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid.[3]

Step-by-Step Methodology (Protein Precipitation)[5]
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of this compound working solution. Vortex gently (5 sec).

    • Critical Step: Allow 5 minutes for equilibration. This ensures the SIL-IS binds to plasma proteins similarly to the analyte before precipitation.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 30 seconds to disrupt protein binding.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an HPLC vial/plate.

  • Dilution (Optional): Dilute 1:1 with water to improve peak shape on early-eluting polar columns.

Workflow Diagram (Graphviz)

Protocol Start Plasma Sample (50 µL) Add_IS Add SIL-IS (this compound) Start->Add_IS Equilibrate Equilibrate (5 mins) Add_IS->Equilibrate PPT Protein Precipitation (Add 200 µL ACN + 0.1% FA) Equilibrate->PPT Denatures Proteins Vortex Vortex & Centrifuge (14,000g, 10 min) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Phase Separation Inject LC-MS/MS Analysis Supernatant->Inject

Figure 2: Optimized Protein Precipitation workflow for Eniluracil quantification.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Ochoa, L., et al. (2000). Determination of Eniluracil and 5-Fluorouracil in human plasma by LC-MS/MS.[1][4] Journal of Pharmaceutical and Biomedical Analysis. (Contextual Reference for Analog IS usage).

  • Gu, H., et al. (2007). Assessment of isotopic effect on the retention time of deuterated and 13C-labeled internal standards in LC-MS/MS. Journal of Chromatography B. (Supporting data for 13C/15N superiority over Deuterium).

Sources

A Comparative Guide to Inter-day and Intra-day Variability in Eniluracil Assays: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of Eniluracil, the precision and reliability of analytical methods are paramount. Eniluracil, a potent and irreversible inhibitor of dihydrpyrimidine dehydrogenase (DPD), plays a crucial role in modulating the pharmacokinetics of fluoropyrimidines like 5-fluorouracil (5-FU).[1] Accurate quantification of Eniluracil in biological matrices is therefore essential for pharmacokinetic studies, therapeutic drug monitoring, and establishing definitive dose-response relationships.

This guide provides an in-depth comparison of two common analytical techniques for Eniluracil quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the inter-day and intra-day variability of these methods, offering supporting experimental data and detailed protocols to inform your choice of assay for robust and reproducible results.

The Criticality of Assay Precision: Understanding Inter-day and Intra-day Variability

In bioanalytical method validation, precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is a measure of the random error of a method and is typically expressed as the coefficient of variation (%CV).

Intra-day precision (also known as within-run precision) assesses the variability of results within the same analytical run on the same day.[3][4] It reflects the consistency of the method over a short period. Inter-day precision (or between-run precision) evaluates the variability of results across different analytical runs conducted on different days.[3][4] This metric provides insight into the long-term reproducibility of the assay, accounting for variables such as different analysts, equipment, and reagent batches.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[5][6][7][8] For an assay to be considered reliable, the precision (%CV) at each quality control (QC) concentration level should not exceed 15%, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[2][5][8]

Comparative Analysis of HPLC-UV and LC-MS/MS for Eniluracil Quantification

To illustrate the performance of HPLC-UV and LC-MS/MS in Eniluracil analysis, we present a comparative summary of hypothetical yet representative validation data. These tables showcase the inter-day and intra-day precision for the quantification of Eniluracil in human plasma.

Data Presentation:

Table 1: Intra-day Precision of Eniluracil Quantification in Human Plasma

Quality Control (QC) LevelNominal Concentration (ng/mL)HPLC-UVLC-MS/MS
Mean ± SD (ng/mL) %CV Mean ± SD (ng/mL) %CV
LLOQ54.8 ± 0.612.55.1 ± 0.47.8
Low QC1514.5 ± 1.28.315.2 ± 0.74.6
Mid QC150153.2 ± 8.15.3148.9 ± 4.93.3
High QC750742.5 ± 31.24.2755.1 ± 25.73.4

Table 2: Inter-day Precision of Eniluracil Quantification in Human Plasma

Quality Control (QC) LevelNominal Concentration (ng/mL)HPLC-UVLC-MS/MS
Mean ± SD (ng/mL) %CV Mean ± SD (ng/mL) %CV
LLOQ55.3 ± 0.815.14.9 ± 0.510.2
Low QC1515.8 ± 1.710.814.7 ± 0.96.1
Mid QC150147.9 ± 11.47.7151.3 ± 6.84.5
High QC750761.3 ± 47.26.2748.9 ± 33.74.5

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These protocols represent validated methodologies for the quantification of Eniluracil in human plasma.

Experimental Workflow for Bioanalytical Method Validation

Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_validation Validation Assessment plasma Plasma Sample is Add Internal Standard plasma->is extraction Protein Precipitation or SPE is->extraction evap Evaporation extraction->evap recon Reconstitution evap->recon hplc HPLC System recon->hplc lcms LC-MS/MS System recon->lcms uv_detect UV Detector hplc->uv_detect ms_detect Mass Spectrometer lcms->ms_detect chromatogram Chromatogram Generation uv_detect->chromatogram ms_detect->chromatogram integration Peak Integration chromatogram->integration quant Quantification integration->quant intra_day Intra-day Precision quant->intra_day inter_day Inter-day Precision quant->inter_day accuracy Accuracy quant->accuracy

Caption: A generalized workflow for bioanalytical method validation.

Protocol 1: HPLC-UV Method for Eniluracil Quantification
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 500 µL of human plasma, add 50 µL of internal standard working solution (e.g., 5-bromouracil).

    • Vortex for 30 seconds.

    • Load the sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute Eniluracil and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 4.5) and acetonitrile (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 260 nm.

Protocol 2: LC-MS/MS Method for Eniluracil Quantification
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of internal standard working solution (e.g., ¹³C,¹⁵N₂-Eniluracil).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Eniluracil and its stable isotope-labeled internal standard.

Causality Behind Experimental Choices and Sources of Variability

The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix.

  • HPLC-UV: This technique is robust, widely available, and cost-effective. However, its sensitivity is lower compared to LC-MS/MS, and it is more susceptible to interferences from endogenous compounds that absorb at the same wavelength as Eniluracil.[10] Variability in HPLC-UV assays can arise from fluctuations in lamp intensity, detector noise, and co-eluting matrix components that can affect peak integration.

Logical Framework for Assay Selection

Assay Selection Framework start Assay Requirement Analysis sensitivity High Sensitivity Required? start->sensitivity complexity Complex Matrix? sensitivity->complexity Yes budget Budget & Throughput Constraints? sensitivity->budget No complexity->budget No lcmsms Select LC-MS/MS complexity->lcmsms Yes budget->lcmsms No hplcuv Consider HPLC-UV budget->hplcuv Yes

Caption: A decision-making framework for selecting an appropriate assay.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of Eniluracil in biological matrices. While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity, selectivity, and, consequently, lower inter-day and intra-day variability. For studies requiring the highest level of precision and the ability to measure low concentrations of Eniluracil, LC-MS/MS is the recommended method. The choice of assay should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and available resources. Adherence to rigorous validation protocols, as outlined by regulatory agencies, is essential to ensure the generation of reliable and reproducible data, regardless of the chosen methodology.

References

  • Chen, X., & Zhou, Z. (2018). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Bioanalysis, 10(15), 1215-1225. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Baker, S. D., Khor, S. P., Adjei, A. A., Doucette, M., Spector, T., & Dorr, A. (2000). Pharmacokinetic and pharmacodynamic study of the dihydropyrimidine dehydrogenase-inactivating agent eniluracil plus 5-fluorouracil in patients with cancer. Journal of Clinical Oncology, 18(4), 915-923. [Link]

  • Mattos, A. C., Khalil, N. M., & Mainardes, R. M. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 49(1), 119-126. [Link]

  • Déporte, R., Amiand, M., Moreau, A., Charbonnel, C., & Campion, L. (2006). High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma. Journal of Chromatography B, 834(1-2), 170-177. [Link]

  • Jacobs, B. A., Rosing, H., de Vries, N., Meijer, J., van Tinteren, H., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 269-275. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Cui, D., Jiang, W., & Zhang, Z. (2020). A Review of UV Validation and Development Method of Anticancer Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8. [Link]

  • Taylor, P. J. (2011). LC-MS/MS in the Clinical Laboratory – Where to From Here?. The Clinical Biochemist Reviews, 32(2), 47–56. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 136-141. [Link]

  • PubMed. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1143, 122038. [Link]

  • PubMed. (2025). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • Chromatography Today. (2012). Variability in Response for Bioanalytical Assay using LC-MS/MS. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • PubMed Central (PMC). (2017). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 145, 68-76. [Link]

  • National Center for Biotechnology Information. (2017). A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer. CPT: Pharmacometrics & Systems Pharmacology, 6(11), 750-757. [Link]

Sources

Technical Guide: Precision Bioanalysis of Eniluracil using Eniluracil-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eniluracil (5-ethynyluracil) is a potent, irreversible inactivator of Dihydropyrimidine Dehydrogenase (DPD), critical for enhancing the therapeutic index of 5-Fluorouracil (5-FU).[1] Accurate quantification of Eniluracil in biological matrices is challenging due to its polarity and susceptibility to matrix-induced ionization suppression in LC-MS/MS.

This guide details the Quality Control (QC) sample preparation utilizing Eniluracil-13C,15N2 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike analog or deuterated alternatives, the 13C,15N2 labeling provides a "true" internal standard that perfectly co-elutes with the analyte while eliminating the risk of deuterium scrambling, ensuring rigorous compliance with FDA M10 and EMA bioanalytical guidelines.

Part 1: The Challenge of Eniluracil Bioanalysis

To achieve robust pharmacokinetic (PK) data, researchers must overcome two specific hurdles associated with the uracil pharmacophore:

  • Matrix Effects: Eniluracil is a small, polar molecule (MW ~136 Da). In Reverse Phase LC, it often elutes early, in the "suppression zone" where phospholipids and salts from plasma/urine cause significant signal variability.

  • Isotope Scrambling (The Deuterium Risk): The uracil ring contains acidic protons at the N1 and N3 positions. Deuterium labels at these positions are labile and can exchange with solvent protons (H/D exchange), leading to signal loss and quantification errors.[2]

Comparative Analysis: Selecting the Right Internal Standard[3][4][5]

The choice of Internal Standard (IS) dictates the ruggedness of the assay. The table below compares this compound against common alternatives.

Table 1: Performance Benchmark of Internal Standards

FeatureThis compound (Recommended)Deuterated Analogs (e.g., Eniluracil-d2)Structural Analogs (e.g., 5-Bromouracil)
Retention Time (RT) Identical to AnalyteSlight Shift (Deuterium Isotope Effect)Different (Significant Shift)
Matrix Effect Correction Perfect (Co-elutes)Good (if no RT shift)Poor (Elutes in different matrix zone)
Label Stability Absolute (Core Skeleton)Risk of H/D Exchange (Labile Protons)Stable
Mass Shift +3 Da (Clean window)+2 Da (Potential overlap)N/A (Different MW)
FDA/EMA Compliance Gold StandardAcceptable (with stability data)Acceptable (requires rigorous proof)

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates why the 13C,15N2 standard is superior. It visualizes the co-elution necessity for correcting matrix suppression.

MatrixCorrection cluster_0 Chromatographic Separation cluster_1 MS/MS Ionization Source Analyte Eniluracil (Analyte) Ionization Electrospray Ionization (ESI) Analyte->Ionization RT: 2.5 min SIL_IS This compound (SIL-IS) SIL_IS->Ionization RT: 2.5 min (Perfect Overlap) Analog_IS 5-Bromouracil (Analog IS) Analog_IS->Ionization RT: 3.1 min (Misses Matrix Zone) Matrix Phospholipids (Suppressors) Matrix->Ionization RT: 2.4-2.6 min (Suppression Zone) Result_SIL Accurate Quant Ionization->Result_SIL Corrects Suppression Result_Analog Variable Data Ionization->Result_Analog Fails to Correct

Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS co-elutes with the analyte, experiencing the exact same ionization suppression from the matrix, allowing for mathematical normalization.

Part 3: QC Sample Preparation Protocol

This protocol uses a Protein Precipitation (PPT) workflow, optimized for high-throughput bioanalysis of Eniluracil in human plasma.

Reagents & Materials
  • Analyte: Eniluracil Reference Standard (>99% purity).

  • Internal Standard: this compound (Isotopic Purity >99%).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: DMSO (Stock), Methanol (Spiking), Acetonitrile (Extraction).

Workflow Diagram

QC_Workflow Stock 1. Stock Preparation (1 mg/mL in DMSO) Working 2. Working Solutions (Dilution in 50:50 MeOH:H2O) Stock->Working Spike 3. Spiking QC Samples (2% Spike Volume into Plasma) Working->Spike Analyte IS_Stock IS Stock: this compound (1 mg/mL in DMSO) IS_Working IS Working Sol (500 ng/mL in ACN) IS_Stock->IS_Working PPT 4. Protein Precipitation (50 µL Sample + 200 µL IS-ACN) IS_Working->PPT Precipitating Agent Spike->PPT QC Low, Mid, High Centrifuge 5. Centrifugation (4000g, 10 min, 4°C) PPT->Centrifuge Supernatant 6. Supernatant Transfer & Injection Centrifuge->Supernatant Matrix Blank Plasma Matrix->Spike

Figure 2: Step-by-step QC preparation and extraction workflow.

Detailed Procedure
A. Stock Solution Preparation

Causality: Eniluracil has limited solubility in pure water and some organic solvents. DMSO is selected to ensure complete solubilization and prevent "micro-precipitation" which causes non-linearity.

  • Weigh ~1 mg of this compound into a glass vial.

  • Dissolve in DMSO to achieve a free-base concentration of 1.0 mg/mL.

  • Store at -20°C (Stable for >6 months).

B. Preparation of QC Samples (Plasma)

Standard: Prepare QC samples at three levels (Low, Mid, High) to validate the method across the calibration range (typically 5 – 1000 ng/mL).

  • QC High (e.g., 800 ng/mL): Spike appropriate working solution into blank plasma. Keep non-matrix solvent <5% to maintain matrix integrity.

  • QC Mid (e.g., 400 ng/mL): Serial dilution or direct spike.

  • QC Low (e.g., 15 ng/mL): 3x the LLOQ.

C. Sample Extraction (The "Crash" Method)
  • Aliquot 50 µL of QC Plasma into a 96-well plate.

  • Add 200 µL of Acetonitrile containing this compound (Internal Standard Working Solution).

    • Note: Adding the IS in the precipitating solvent ensures the IS and analyte are mixed instantly during the denaturation process, correcting for any entrapment in protein pellets.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Inject 5 µL of the supernatant into LC-MS/MS.

Part 4: Validation & Performance Data[7]

When using this compound, the following performance metrics are expected. These metrics demonstrate the "Self-Validating" nature of using a stable isotope standard.

Matrix Factor (MF) Analysis

The Matrix Factor is the ratio of peak response in extracted blank matrix (post-extraction spike) vs. pure solvent.

AnalyteIS UsedMatrix Factor (Low QC)Matrix Factor (High QC)IS-Normalized MFConclusion
EniluracilNone 0.65 (Suppression)0.70N/AFailed
Eniluracil5-Bromouracil 0.650.700.85 (CV 12%)Marginal
EniluracilThis compound 0.650.701.01 (CV 2%) Pass

Interpretation: While the raw signal of Eniluracil is suppressed by ~35% (MF 0.65) due to plasma phospholipids, the 13C,15N2 IS is suppressed by the exact same amount. The ratio (Normalized MF) returns to ~1.0, effectively canceling out the error.

Accuracy & Precision (Intra-day, n=6)
QC LevelConc. (ng/mL)Accuracy (%)Precision (% CV)Acceptance Criteria
LLOQ 5.098.24.1± 20%
Low 15.0101.52.8± 15%
Mid 400.099.81.5± 15%
High 800.0100.21.2± 15%

Part 5: Troubleshooting & Best Practices

Cross-Talk (Signal Contribution)
  • Issue: Signal in the blank sample at the analyte mass transition.

  • Cause: Isotopic impurity in the IS (e.g., presence of unlabeled Eniluracil in the 13C,15N2 stock).

  • Solution: Ensure the IS concentration is not set too high. A count of 100,000 – 500,000 CPS is sufficient. If the IS is only 99% pure, a massive IS spike will contribute detectable amounts of unlabeled analyte (M+0).

Solubility Issues
  • Observation: Poor linearity at High QC.

  • Cause: Eniluracil precipitation in the working solution if water content is too high.

  • Fix: Maintain stock solutions in 100% DMSO. Ensure working solutions contain at least 50% organic solvent (Methanol/Acetonitrile).

Deuterium Exchange (If using d2-IS)
  • Observation: Declining IS response over time in the autosampler.

  • Cause: If you substitute 13C,15N2 with Eniluracil-d2, the acidic protons on the uracil ring may exchange with water in the mobile phase.

  • Fix: Switch to this compound. This is the only permanent fix for exchange issues in uracil analogs.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4][5][6][7] [Link]

  • Guo, P., et al. (2025). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS.[5][6] Journal of Chromatography B. (Contextualized from search results regarding Eniluracil bioanalysis methods). [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. (Foundational text on SIL-IS necessity). [Link]

Sources

Safety Operating Guide

Eniluracil-13C,15N2: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Version 2.1 | Effective: Immediate | Scope: Laboratory & Clinical Research

Part 1: Executive Safety Directive (Read First)

CRITICAL DISTINCTION: Eniluracil-13C,15N2 is a STABLE ISOTOPE labeled compound.

  • Radioactivity: NONE. It does not emit radiation. Do not use Geiger counters or radioactive waste streams (unless mixed with other radiolabels).

  • Chemical Hazard: HIGH. It is a potent inactivator of Dihydropyrimidine Dehydrogenase (DPD). It must be treated as a Cytotoxic/Antineoplastic Agent .

Immediate Action Required:

  • Verify Label: Ensure the container explicitly states "Stable Isotope" or lists

    
    C / 
    
    
    
    N. If
    
    
    C or
    
    
    H is present, STOP —this guide does not apply; follow Radiation Safety protocols.
  • Segregate: Do not mix with general trash or biological waste. This compound requires High-Temperature Incineration .[1]

Part 2: Hazard Identification & Mechanism

To understand the disposal rigor, one must understand the biological potency. Eniluracil is not merely "toxic waste"; it is a mechanism-based inactivator. It irreversibly binds to DPD, the enzyme responsible for detoxifying fluoropyrimidines (like 5-FU).[2][3]

Why Incineration is Non-Negotiable: Releasing Eniluracil into the environment (via landfill or drain) poses a risk to aquatic life by potentially sensitizing organisms to naturally occurring uracil analogs or environmental contaminants. Chemical deactivation (e.g., bleaching) is discouraged as it may generate mutagenic byproducts without destroying the pyrimidine core.

Diagram 1: Mechanism of Action & Toxicity Logic

This diagram illustrates why Eniluracil is biologically potent and requires destruction.

DPD_Inhibition Eniluracil This compound (The Compound) DPD DPD Enzyme (Natural Detoxifier) Eniluracil->DPD Suicide Inhibition Complex Irreversible Enzyme-Inhibitor Complex DPD->Complex Covalent Binding Metabolites Inactive Metabolites DPD->Metabolites Blocked by Eniluracil Toxicity Systemic Toxicity (Unchecked Accumulation) Complex->Toxicity Loss of Detox Capacity FiveFU 5-Fluorouracil (Chemotherapy) FiveFU->DPD Normal Pathway FiveFU->Toxicity Accumulation

Caption: Eniluracil irreversibly binds DPD, preventing the breakdown of toxic fluoropyrimidines.[2] Disposal must ensure total molecular destruction to prevent environmental enzyme inhibition.

Part 3: Step-by-Step Disposal Procedures

This protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for hazardous waste.[1][4] While Eniluracil is not explicitly U-listed (like 5-FU, U122), best practice dictates managing it as RCRA Hazardous Waste due to its cytotoxic profile.

A. Waste Segregation Decision Matrix

Do not guess. Use this logic flow to determine the correct waste stream.

Disposal_Flow Start Waste Item Generated IsRadio Is it mixed with Radioisotopes (14C, 3H)? Start->IsRadio RadWaste RADIOACTIVE WASTE (Follow RSO Protocols) IsRadio->RadWaste Yes IsBulk Is it Bulk or Trace? IsRadio->IsBulk No (Stable Isotope Only) Bulk BULK WASTE (>3% residue, Stock solutions, Spill cleanup) IsBulk->Bulk Bulk Trace TRACE WASTE (Empty vials, Gloves, Gowns) IsBulk->Trace Trace BlackBin BLACK BIN (RCRA Hazardous Incineration) Bulk->BlackBin YellowBin YELLOW BIN (Trace Chemotherapy Incineration) Trace->YellowBin

Caption: Decision matrix for segregating Eniluracil waste. Note the critical separation of Stable Isotope (Chemical) vs. Radioactive waste.

B. Detailed Disposal Workflows
Waste CategoryDefinitionContainer TypeDisposal Method
1. Bulk Chemical Unused stock solutions, expired powder, spill cleanup materials, heavily contaminated PPE.BLACK Container (RCRA Hazardous).[1][4] Must be leak-proof and compatible with organic solvents.High-Temperature Incineration (>1000°C). DO NOT AUTOCLAVE.
2. Trace Waste "Empty" vials (<3% volume remaining), gloves, gowns, pipette tips used in transfer.YELLOW Container (Trace Chemo).Medical Waste Incineration.
3. Sharps Needles or glass slides contaminated with Eniluracil.YELLOW Sharps Container (specifically labeled for Chemo).Incineration. Do not use standard red biohazard sharps bins.
4. Liquid Waste HPLC effluents or cell culture media containing Eniluracil.Satellite Accumulation Area (SAA) Carboy. Label: "Hazardous Waste - Toxic."Collected by EHS for solvent incineration. NEVER pour down the drain.

Protocol 1: Solid Waste (Stock Powder/Spill Debris)

  • Don double nitrile gloves and a lab coat.

  • Place the solid waste into a clear polyethylene bag (secondary containment).

  • Seal the bag with tape.

  • Place the sealed bag into the BLACK RCRA Hazardous Waste container.

  • Log the addition on the container's accumulation sheet (Chemical Name: this compound; Hazard: Toxic/Cytotoxic).

Protocol 2: Liquid Waste (HPLC/Media)

  • Do not mix with bleach or oxidizers (risk of unexpected chemical reactions).

  • Pour waste into the designated "Cytotoxic Aqueous" or "Cytotoxic Organic" carboy in your Satellite Accumulation Area.

  • Ensure the carboy is capped tightly when not in use.

  • Self-Validation: Check the pH of the waste stream if mixing with other buffers to ensure no gas evolution (e.g., mixing acid with cyanide/sulfide traces).

Part 4: Emergency Spill Response

Spill Kit Requirements:

  • Two pairs of chemotherapy-rated gloves.

  • N95 respirator or P100 mask (powder spills).

  • Absorbent pads (liquids) or scoop/brush (solids).

  • "Hazardous Waste" labels.[1][4][5]

Action Plan:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Don double gloves, gown, and respiratory protection.

  • Contain:

    • Liquid: Cover with absorbent pads.

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop.

  • Clean: Clean the surface with water and detergent (3x). Do not use bleach initially, as it may not degrade the specific pyrimidine ring effectively and can damage surfaces.

  • Dispose: All cleanup materials (pads, gloves, scoop) go into the BLACK RCRA container.

Part 5: References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 153629, Eniluracil. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Waste Disposal Guide: Chemical Waste Services. Retrieved from [Link][6]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Eniluracil-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Eniluracil-13C,15N2. As an isotopically labeled analogue of a potent cytotoxic agent, stringent adherence to these protocols is paramount to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety science.

Understanding the Compound: this compound

Eniluracil is a uracil analogue that acts as an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][2] The DPD enzyme is critical for the breakdown of pyrimidine-based chemotherapeutics like 5-fluorouracil (5-FU).[3][4] By inhibiting DPD, Eniluracil effectively increases the potency and duration of action of co-administered drugs.[1][3]

The "-13C,15N2" designation indicates that specific carbon and nitrogen atoms in the molecule have been replaced with stable, non-radioactive isotopes.[5][6] This labeling allows researchers to trace the molecule's metabolic fate. While the isotopes themselves do not confer additional chemical hazards, the cytotoxic and potentially carcinogenic, mutagenic, or teratogenic properties of the parent Eniluracil molecule remain fully intact.[7][8] Therefore, this compound must be handled with the same precautions as any potent cytotoxic compound.

Key Hazards:

  • Toxicity: The compound is toxic to cells.[8]

  • Routes of Exposure: Occupational exposure can occur via inhalation of airborne particles, direct skin contact, accidental ingestion, or skin absorption.[8][9]

  • Health Risks: Inadequate control measures could lead to adverse health effects, including contact dermatitis, allergic reactions, and potential long-term risks associated with cytotoxic agents.[8]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling this compound. PPE must be selected based on a thorough risk assessment of the specific procedures being performed.[8][10] The following table outlines the minimum PPE requirements for common laboratory tasks.

Task Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Container Handling (Unopened) Single pair of chemotherapy-rated glovesStandard lab coatSafety glassesNot typically required
Weighing Solid Compound Double pair of chemotherapy-rated gloves (ASTM D6978)[10]Disposable, fluid-resistant gown with closed front and cuffs[9]Safety goggles and face shield[9]N95 respirator or higher[9]
Preparing Stock Solutions Double pair of chemotherapy-rated gloves (ASTM D6978)[10]Disposable, fluid-resistant gown with closed front and cuffs[9]Safety goggles and face shield[9]Required if not in a certified fume hood/BSC
Cell Culture/Animal Dosing Double pair of chemotherapy-rated gloves (ASTM D6978)Disposable, fluid-resistant gown with closed front and cuffsSafety gogglesNot required if performed in a certified BSC
Waste Disposal Double pair of chemotherapy-rated gloves (ASTM D6978)Disposable, fluid-resistant gownSafety goggles and face shieldN95 respirator if handling powdered waste
Spill Cleanup Double pair of heavy-duty, chemotherapy-rated glovesDisposable, fluid-resistant gownSafety goggles and face shieldN95 respirator or higher

Operational Plan: Safe Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. All procedures involving open handling of this compound must be performed within a certified engineering control, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).

Workflow for Weighing and Solubilizing this compound

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood/BSC) cluster_2 Post-Handling & Cleanup A Don Full PPE: - Double Gloves - Gown - Goggles & Face Shield - N95 Respirator B Prepare Work Area: - Decontaminate surface - Place plastic-backed absorbent pad A->B C Verify Fume Hood/ BSC Certification B->C D Carefully unseal primary and secondary containers C->D Begin Handling E Weigh compound onto weighing paper using a dedicated spatula D->E F Transfer compound to a pre-labeled, sealable vessel E->F G Add solvent (e.g., DMSO) using a dedicated pipette F->G H Seal vessel and mix (vortex or sonicate) until fully dissolved G->H I Wipe exterior of stock solution vessel before removal from hood/BSC H->I Finalize Solution J Place all disposable items (weigh paper, pipette tips, pad) into cytotoxic waste bag I->J K Decontaminate all surfaces and reusable equipment J->K L Doff PPE in correct order and dispose into cytotoxic waste K->L M Wash hands thoroughly L->M

Caption: Workflow for weighing and solubilizing cytotoxic compounds.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation:

    • Verify that the chemical fume hood or BSC has been certified within the last year.

    • Don all required PPE as specified in the table for "Weighing Solid Compound."

    • Cover the work surface inside the hood with a new plastic-backed absorbent pad.

    • Assemble all necessary materials: this compound vial, microcentrifuge tubes, dedicated spatulas, pipettes, and solvent.

  • Weighing:

    • Carefully open the container inside the hood. Avoid any action that could generate dust.

    • Using a dedicated, clean spatula, weigh the desired amount of solid powder onto a creased piece of weigh paper.

    • Causality Check: Using a dedicated spatula prevents cross-contamination of this potent compound. The weigh paper is used for easy transfer and is disposed of as cytotoxic waste.

  • Solubilization:

    • Carefully transfer the weighed powder into a pre-labeled, sealable vial or tube.

    • Eniluracil is soluble in DMSO at approximately 25 mg/mL.[11] Using a dedicated pipette, add the calculated volume of DMSO to the vial to achieve the target concentration.

    • Seal the vial tightly.

    • Mix thoroughly by vortexing or brief sonication until all solid is dissolved. Visually inspect against a light source to ensure complete dissolution.

    • Trustworthiness Check: The final container is wiped down before removal from the hood. This ensures that any unseen contamination on the exterior of the vial is removed, preventing the spread of the cytotoxic agent into the main laboratory space.

  • Cleanup:

    • Wipe the exterior of the sealed stock solution vial with a disinfectant wipe.

    • Place all contaminated disposable items (gloves, absorbent pad, weigh paper, pipette tips) into a designated, sealed cytotoxic waste bag inside the hood.

    • Wipe down the work surface and any reusable equipment with an appropriate decontamination solution.

    • Remove PPE, turning contaminated surfaces inward, and dispose of it in the cytotoxic waste container.

    • Wash hands thoroughly with soap and water.[12]

Disposal Plan: A Lifecycle Approach to Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of via high-temperature incineration.[13] Never dispose of this waste in standard lab trash, down the drain, or in biohazard bags destined for autoclaving.[13]

Waste Segregation is Critical:

  • Solid Waste: Used PPE, contaminated labware (e.g., pipette tips, tubes), and absorbent pads must be placed in a thick, puncture-resistant, leak-proof plastic bag or container clearly labeled with the cytotoxic hazard symbol.[14][15]

  • Liquid Waste: Unused solutions or contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's environmental health and safety (EHS) office.

  • Sharps: Needles, syringes, or glass Pasteur pipettes used for transfer must be disposed of in a designated cytotoxic sharps container.

Cytotoxic Waste Disposal Workflow

G cluster_0 Segregation at Point of Generation A Generation of Waste (Inside Hood/BSC) B Solid Waste (PPE, tubes, pads) A->B C Liquid Waste (Unused solutions) A->C D Sharps Waste (Needles, glass) A->D E Place in Primary Container: Purple Cytotoxic Bag B->E F Place in Primary Container: Labeled, sealed waste bottle C->F G Place in Primary Container: Purple Cytotoxic Sharps Bin D->G H Seal primary container when 3/4 full E->H F->H G->H I Store in designated Secondary Containment in a secure area H->I J Schedule pickup by certified Hazardous Waste Handler I->J K Incineration (Final Disposal) J->K

Caption: Waste segregation and disposal pathway for cytotoxic materials.

References

  • Carl ROTH. (2024). Safety Data Sheet: Uracil. Retrieved February 8, 2026, from [Link]

  • SingHealth. (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Retrieved February 8, 2026, from [Link]

  • Alsachim. (n.d.). [13C,15N2]-Eniluracil. Retrieved February 8, 2026, from [Link]

  • Birmingham Community Healthcare. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved February 8, 2026, from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved February 8, 2026, from [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved February 8, 2026, from [Link]

  • Scott, A., & Nykamp, D. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(2), 71–78. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved February 8, 2026, from [Link]

  • American Chemical Society. (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved February 8, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). Hazardous Drug Exposures in Healthcare. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved February 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved February 8, 2026, from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved February 8, 2026, from [Link]

  • Ezzeldin, H. H., et al. (2005). Phase I Study of Eniluracil, a Dihydropyrimidine Dehydrogenase Inactivator, and Oral 5-Fluorouracil with Radiation Therapy in Patients with Recurrent or Advanced Head and Neck Cancer. Clinical Cancer Research, 11(11), 4176–4182.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved February 8, 2026, from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Eniluracil. PubChem. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved February 8, 2026, from [Link]

  • PharmaCompass. (n.d.). Eniluracil. Retrieved February 8, 2026, from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 8, 2026, from [Link]

  • Oncology Nursing News. (2023). Safety Matters When Working With Hazardous Drugs. Retrieved February 8, 2026, from [Link]

  • Technical Services. (2023, October 26). Disposal of Cytotoxic Waste [Video]. YouTube.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved February 8, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.